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Foundational

fundamental electronic properties of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine

An In-Depth Technical Guide to the Fundamental Electronic Properties of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine Executive Summary Phenothiazine and its derivatives represent a cornerstone class of heterocyclic compounds...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Fundamental Electronic Properties of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine

Executive Summary

Phenothiazine and its derivatives represent a cornerstone class of heterocyclic compounds, with a rich history in pharmaceuticals and a burgeoning future in materials science.[1] Their utility is deeply rooted in a unique tricyclic structure that is both electron-rich and conformationally flexible, allowing for fine-tuning of its electronic properties through targeted chemical modification.[2] This guide focuses on a specific derivative, 3,7-Bis(4-nitrophenyl)-10H-phenothiazine, a molecule designed to exhibit pronounced donor-acceptor characteristics. By symmetrically substituting the electron-rich phenothiazine core at the 3 and 7 positions with the potent electron-withdrawing 4-nitrophenyl groups, we create a system with significant intramolecular charge transfer (ICT) character. This document provides an in-depth exploration of the core electronic properties of this molecule, elucidating its synthesis, redox behavior, photophysical characteristics, and the theoretical underpinnings of its functionality. The insights and protocols herein are designed to equip researchers with the knowledge to harness the potential of this and related molecular architectures.

Molecular Architecture and Synthetic Strategy

The foundational 10H-phenothiazine scaffold is a non-planar tricycle characterized by a distinctive "butterfly" conformation.[3][4] The degree of this folding can be influenced by the nature of the substituents. For 3,7-Bis(4-nitrophenyl)-10H-phenothiazine, the core electronic behavior is dictated by the interplay between the electron-donating phenothiazine nucleus and the two terminal electron-accepting nitrophenyl units.

A robust and high-yield synthesis of this target molecule can be achieved via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Buchwald-Hartwig reaction. The most common and reliable approach commences with the bromination of the phenothiazine core, followed by coupling with the appropriate boronic acid.[5][6]

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product A 10H-Phenothiazine E 3,7-Dibromo-10H-phenothiazine A->E Bromination DMF B N-Bromosuccinimide (NBS) B->E C 4-Nitrophenylboronic Acid F 3,7-Bis(4-nitrophenyl)-10H-phenothiazine C->F D Pd Catalyst (e.g., Pd(PPh3)4) + Base (e.g., K2CO3) D->F E->F Suzuki Coupling Toluene/Ethanol/H2O

Caption: Proposed synthetic workflow for 3,7-Bis(4-nitrophenyl)-10H-phenothiazine.

Experimental Protocol: Suzuki Cross-Coupling
  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3,7-dibromo-10H-phenothiazine (1.0 eq), 4-nitrophenylboronic acid (2.5 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Solvent and Base: Add a degassed solvent mixture, typically Toluene/Ethanol/Water (e.g., in a 4:1:1 ratio), followed by an aqueous solution of a base, such as 2M potassium carbonate (4.0 eq).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the mixture to room temperature, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the final compound. Characterization is confirmed via NMR spectroscopy and mass spectrometry.

Electrochemical Behavior: An Amphoteric Redox System

The introduction of strong electron-withdrawing nitro groups renders 3,7-Bis(4-nitrophenyl)-10H-phenothiazine an electronically amphoteric molecule, capable of undergoing both reversible oxidations and reductions.[7] Cyclic Voltammetry (CV) is the primary technique to probe this behavior.

The phenothiazine core is known to undergo two successive one-electron oxidations to form a stable radical cation (PTZ•+) and a dication (PTZ²+).[8][9] The potentials at which these events occur are highly sensitive to the substituents. Concurrently, the nitrophenyl groups are able to accept electrons, leading to reversible reduction waves.

G PTZ_dication PTZ²⁺ (Dication) PTZ_radical PTZ•⁺ (Radical Cation) PTZ_radical->PTZ_dication E⁰(+/2+) PTZ_neutral PTZ (Neutral) PTZ_neutral->PTZ_radical E⁰(0/+) PTZ_radical_anion PTZ•⁻ (Radical Anion) PTZ_radical_anion->PTZ_neutral E⁰(0/-)

Caption: Redox states of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine.

Process Description Expected Potential Range (vs. Fc/Fc+)
First Oxidation PTZ → PTZ•⁺ + e⁻+0.6 V to +0.9 V
Second Oxidation PTZ•⁺ → PTZ²⁺ + e⁻+1.0 V to +1.4 V
First Reduction PTZ + e⁻ → PTZ•⁻-0.8 V to -1.2 V

Note: These values are estimates based on literature for phenothiazines with electron-withdrawing substituents.[5][7] Actual values must be determined experimentally.

Experimental Protocol: Cyclic Voltammetry
  • Instrumentation: A standard three-electrode potentiostat.

    • Working Electrode: Glassy Carbon Electrode (GCE) or Platinum.

    • Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl).

    • Counter Electrode: Platinum wire.

  • Sample Preparation: Prepare a ~1 mM solution of the analyte in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Measurement:

    • Polish the working electrode before each measurement.

    • Degas the solution by bubbling with an inert gas (Argon or Nitrogen) for 10-15 minutes.

    • Record the voltammogram over a potential window that covers the expected redox events.

    • Add ferrocene as an internal standard at the end of the experiment to reference the potentials to the Fc/Fc⁺ couple.

  • Data Analysis: Determine the half-wave potentials (E₁/₂) for each reversible couple from the average of the anodic and cathodic peak potentials.

Photophysical Properties and Intramolecular Charge Transfer

The donor-acceptor architecture of the molecule strongly influences its interaction with light. The UV-Visible absorption spectrum is expected to display distinct bands corresponding to different electronic transitions.

  • π-π* Transitions: High-energy absorption bands, typically in the UV region (< 350 nm), arising from transitions within the conjugated aromatic system of the phenothiazine and nitrophenyl rings.[3]

  • Intramolecular Charge Transfer (ICT): A lower-energy, broad absorption band in the visible region. This band results from the promotion of an electron from the highest occupied molecular orbital (HOMO), localized on the electron-donating phenothiazine core, to the lowest unoccupied molecular orbital (LUMO), localized on the electron-accepting nitrophenyl moieties.[3]

The fluorescence properties are also governed by this ICT state. The emission is expected to originate from the decay of the ICT excited state back to the ground state. The energy of this emission, and thus its color, can be highly sensitive to solvent polarity (solvatochromism), a hallmark of compounds with significant charge separation in the excited state.

Property Description Expected Wavelength Range
Absorption (λ_abs) π-π* and ICT transitions300-350 nm (π-π*), 400-500 nm (ICT)
Emission (λ_em) Fluorescence from the ICT state500-650 nm
Experimental Protocol: UV-Visible and Fluorescence Spectroscopy
  • Instrumentation: A dual-beam UV-Vis spectrophotometer and a spectrofluorometer.[10]

  • Sample Preparation:

    • UV-Vis: Prepare solutions of the compound in spectroscopic grade solvents (e.g., cyclohexane, dichloromethane, acetonitrile) at a concentration that provides an absorbance between 0.1 and 1.0 at the absorption maximum (λ_max).[10]

    • Fluorescence: Prepare dilute solutions with an absorbance below 0.1 at the excitation wavelength to avoid inner-filter effects.[10]

  • Measurement:

    • UV-Vis: Record the absorption spectrum against a pure solvent blank over a range of ~250-800 nm.

    • Fluorescence: Excite the sample at its ICT absorption maximum (λ_abs). Record the emission spectrum over a longer wavelength range.

  • Quantum Yield Determination: The fluorescence quantum yield (Φf) can be determined relative to a well-characterized standard (e.g., Rhodamine 6G or Quinine Sulfate) using the comparative method.

Theoretical Modeling: Insights from DFT

Density Functional Theory (DFT) calculations are indispensable for rationalizing the observed electronic properties.[11] By modeling the molecule in silico, we can visualize its frontier molecular orbitals (FMOs) and calculate key electronic parameters.

  • Optimized Geometry: DFT confirms the non-planar, butterfly geometry of the phenothiazine core.

  • Frontier Molecular Orbitals (FMOs): For a donor-acceptor system like this, calculations will show that the Highest Occupied Molecular Orbital (HOMO) is primarily located on the electron-rich phenothiazine unit. The Lowest Unoccupied Molecular Orbital (LUMO) will be distributed across the electron-deficient nitrophenyl groups.

  • HOMO-LUMO Energy Gap (E_gap): The energy difference between the HOMO and LUMO levels correlates directly with the energy of the ICT absorption band observed in the UV-Vis spectrum. A smaller gap indicates a lower energy transition, shifting the absorption to longer wavelengths.[11] The HOMO energy can be correlated with the first oxidation potential, while the LUMO energy relates to the first reduction potential.

G Energy Energy _1 _2 _3 _4 LUMO LUMO (-Ered) (Acceptor-localized) HOMO HOMO (-Eox) (Donor-localized) HOMO->LUMO  E_gap (Optical) ~hν

Caption: Relationship between Frontier Molecular Orbitals and electronic properties.

Conclusion and Outlook

3,7-Bis(4-nitrophenyl)-10H-phenothiazine serves as an exemplary model of a D-A-D (Donor-Acceptor-Donor) type chromophore. Its fundamental electronic properties are defined by a delicate balance between the potent electron-donating ability of the central phenothiazine ring and the strong electron-withdrawing capacity of the terminal nitrophenyl groups. This architecture results in an electronically amphoteric system with distinct, tunable redox states and a prominent intramolecular charge transfer band. The insights gained from studying this molecule—through the integrated application of synthesis, electrochemistry, spectroscopy, and computational modeling—provide a robust framework for designing next-generation materials for optoelectronics and developing novel molecular probes and therapeutic agents.[5][12]

References

  • Mueller, T. J. J., et al. (2011). Synthesis and electronic properties of 3,7-dianilino substituted N-hexyl phenothiazines. Organic & Biomolecular Chemistry.

  • Mishchenko, A., et al. (2024). Synthesis, Electronic, and Antibacterial Properties of 3,7-Di(hetero)aryl-substituted Phenothiazinyl N-Propyl Trimethylammonium Salts. PMC.

  • Kaefer, D., et al. (2006). Synthesis and Electronic Properties of 3‐Acceptor‐Substituted and 3,7‐Bisacceptor‐Substituted Phenothiazines. European Journal of Organic Chemistry.

  • Al-Harbi, N. A., et al. (2020). Synthesis and photophysical studies on a new fluorescent phenothiazine-based derivative. Journal of Biochemical and Molecular Toxicology.

  • Irosu, I. A., et al. (2013). PODANDS WITH 3,7,10-TRISUBSTITUTED PHENOTHIAZINE UNITS: SYNTHESIS AND STRUCTURAL ANALYSIS. Studia Universitatis Babes-Bolyai Chemia.

  • Benchchem (n.d.). A Comparative Study of Photophysical Properties in Phenothiazine Derivatives. Benchchem.

  • ResearchGate (n.d.). Photophysical properties of phenothiazine derivatives in the crystalline state under ambient conditions. ResearchGate.

  • Antoniak, M., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules.

  • Hsiao, S.-H., et al. (2016). Electrochemical and electrochromic properties of aromatic polyamides and polyimides with phenothiazine-based multiple triphenylamine cores. Journal of Materials Chemistry C.

  • Birsa, M. L., et al. (2019). A NEW PHENOTHIAZINE BLUE LIGHT EMITTER. SYNTHESIS, STRUCTURE AND PHOTOPHYSICAL PROPERTIES. Revue Roumaine de Chimie.

  • Varghese, D., et al. (2023). Exploring phenothiazine derivatives: green synthesis, computational modelling, and experimental validation for breast cancer therapy. ResearchGate.

  • Umezono, T., & Okuno, Y. (2014). 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine. Acta Crystallographica Section E.

  • Uddin, M. S., et al. (2024). Computational discovery of novel anticancer agents: A comprehensive study of phenothiazine derivatives. Journal of King Saud University - Science.

  • Gligor, D., et al. (2016). Electrochemical behavior and applications of phenothiazine derivatives based on BIS-(10H- Phenothiazin-3-YL)-Methane. ResearchGate.

  • Wainwright, M., & Giddens, R. M. (1999). Phenothiazines, part 2. 3,7-Bis(arylamino)phenothiazines. Dyes and Pigments.

  • Gholami, M., et al. (2024). Electrochemical generation of phenothiazin-5-ium. A sustainable strategy for the synthesis of new bis(phenylsulfonyl)-10H-phenothiazine derivatives. Scientific Reports.

  • Gholami, M., et al. (2024). Electrochemical generation of phenothiazin-5-ium. A sustainable strategy for the synthesis of new bis(phenylsulfonyl)-10H-phenothiazine derivatives. PMC.

  • Khan, I., et al. (2023). The versatility of phenothiazines as an anticancer drug scaffold. PMC.

  • Perea, J. D., et al. (2015). Electrochemical and ab initio investigations to design a new phenothiazine based organic redox polymeric material for metal-ion battery cathodes. RSC Advances.

Sources

Exploratory

HOMO and LUMO energy levels of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine

An In-depth Technical Guide to the Frontier Molecular Orbitals of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine Foreword: The Electronic Blueprint of a Multifaceted Molecule In the landscape of advanced materials and medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Frontier Molecular Orbitals of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine

Foreword: The Electronic Blueprint of a Multifaceted Molecule

In the landscape of advanced materials and medicinal chemistry, the phenothiazine scaffold represents a privileged structure, renowned for its redox activity and broad therapeutic applications. The strategic substitution at its 3 and 7 positions allows for the fine-tuning of its electronic properties. This guide focuses on a particularly compelling derivative: 3,7-Bis(4-nitrophenyl)-10H-phenothiazine . By symmetrically attaching two potent electron-withdrawing nitrophenyl groups to the electron-rich phenothiazine core, a molecule with significant intramolecular charge-transfer (ICT) characteristics is created.

Understanding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of this compound is paramount. These frontier orbitals govern its optical, electronic, and reactive properties, dictating its potential as an organic semiconductor, a photosensitizer, or a bioactive agent. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical underpinnings and practical methodologies for determining the , thereby unlocking its potential for next-generation applications.

The Significance of Frontier Molecular Orbitals: HOMO & LUMO

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals.

  • HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. The energy of the HOMO is directly related to the molecule's ability to donate an electron, corresponding to its ionization potential.[1] A higher HOMO energy level indicates a greater propensity for oxidation.

  • LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest-energy orbital that is vacant of electrons. The LUMO's energy level reflects the molecule's ability to accept an electron, correlating with its electron affinity.[1][2] A lower LUMO energy level suggests a greater ease of reduction.

The energy difference between these two orbitals is the HOMO-LUMO gap (Eg) . This gap is the lowest energy electronic excitation possible for the molecule and is a critical parameter that determines its color, photophysical properties, and stability.[3][4] For 3,7-Bis(4-nitrophenyl)-10H-phenothiazine, the electron-donating phenothiazine core primarily contributes to the HOMO, while the electron-withdrawing nitrophenyl substituents dominate the LUMO, making it an archetypal donor-acceptor system.[5][6]

Methodologies for Characterization

A multi-pronged approach combining experimental and computational techniques is essential for a robust characterization of the frontier orbitals.

Experimental Determination

A. Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique for probing the redox behavior of a molecule.[2][7] By measuring the potentials at which a compound is oxidized and reduced, we can directly calculate the HOMO and LUMO energy levels.

Causality Behind the Method: The oxidation potential (Eox) corresponds to the energy required to remove an electron from the HOMO, while the reduction potential (Ered) corresponds to the energy released when an electron is added to the LUMO. To provide a standardized reference point, these potentials are measured against a known redox couple, typically ferrocene/ferrocenium (Fc/Fc+), whose absolute energy level is well-established (~4.8 eV or 5.1 eV below the vacuum level).[8]

Self-Validating Protocol: Detailed Step-by-Step Methodology for Cyclic Voltammetry

  • Preparation of the Electrolyte Solution: Prepare a 0.1 M solution of a suitable supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF6), in an anhydrous, deoxygenated electrochemical-grade solvent (e.g., dichloromethane or acetonitrile).

  • Sample Preparation: Dissolve the 3,7-Bis(4-nitrophenyl)-10H-phenothiazine sample in the electrolyte solution to a final concentration of approximately 1 mM.[9]

  • Electrochemical Cell Setup:

    • Assemble a three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) as the reference electrode.[7]

    • Polish the working electrode with alumina slurry, rinse thoroughly with the solvent, and dry before use.

  • Deoxygenation: Purge the sample solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution throughout the experiment.[2]

  • Measurement:

    • Perform a cyclic voltammogram of the solution at a scan rate of 100 mV/s.

    • Scan in the positive direction to record the oxidation wave and in the negative direction for the reduction wave.

  • Internal Referencing: After recording the voltammogram of the sample, add a small amount of ferrocene to the solution and record its voltammogram. The half-wave potential (E1/2) of the Fc/Fc+ couple will be used for calibration.[8]

  • Data Analysis & Calculation:

    • Determine the onset oxidation potential (Eoxonset) and onset reduction potential (Eredonset) from the voltammogram of the sample.

    • Calculate the HOMO and LUMO energies using the following empirical formulas:[8]

      • EHOMO (eV) = -[Eoxonset vs Fc/Fc+ + 4.8]

      • ELUMO (eV) = -[Eredonset vs Fc/Fc+ + 4.8]

      • Where Eonset vs Fc/Fc+ = Eonset (sample) - E1/2 (ferrocene).

CV_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 0.1 M TBAPF6 in Anhydrous Solvent B Dissolve Sample (1 mM) A->B E Purge with N2/Ar (15 min) B->E C Polish Working Electrode D Assemble 3-Electrode Cell C->D D->E F Run CV Scan (100 mV/s) E->F G Add Ferrocene & Rerun F->G H Determine Onset Potentials (E_ox, E_red) G->H I Calculate E_HOMO & E_LUMO vs. Ferrocene Reference H->I

Caption: Workflow for HOMO/LUMO determination via Cyclic Voltammetry.

B. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. This technique is primarily used to determine the optical HOMO-LUMO gap (Egopt).[3][10]

Causality Behind the Method: The absorption of a photon with sufficient energy promotes an electron from the HOMO to the LUMO. The lowest energy absorption, corresponding to the longest wavelength at the onset of the absorption band (λonset), provides a direct measure of the energy gap.[11][12]

Self-Validating Protocol: Detailed Step-by-Step Methodology for UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution (typically 10-5 to 10-6 M) of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine in a UV-transparent solvent (e.g., dichloromethane, chloroform, or toluene).

  • Spectrophotometer Setup:

    • Use a dual-beam spectrophotometer.

    • Fill one quartz cuvette with the pure solvent to serve as a reference blank.

    • Fill a second matched quartz cuvette with the sample solution.

  • Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 250-800 nm).

  • Data Analysis & Calculation:

    • Identify the absorption onset (λonset) from the low-energy edge of the lowest-energy absorption band. This is often determined by finding the intersection of the tangent of the band edge with the baseline.

    • Calculate the optical energy gap (Egopt) using the Planck-Einstein relation:

      • Egopt (eV) = 1240 / λonset (nm) [13]

  • Correlation: The optical gap can be used to validate the electrochemical gap (Egec = ELUMO - EHOMO from CV) or to estimate one frontier orbital energy if the other is known from CV.

UVVis_Workflow A Prepare Dilute Sample (10⁻⁵ M in UV-grade solvent) C Record Absorption Spectrum (e.g., 250-800 nm) A->C B Prepare Solvent Blank in a Matched Cuvette B->C D Identify Absorption Onset (λ_onset) C->D E Calculate Optical Gap E_g = 1240 / λ_onset D->E

Caption: Workflow for determining the optical band gap via UV-Vis Spectroscopy.

Computational Determination

Density Functional Theory (DFT)

DFT is a quantum computational method that calculates the electronic structure of molecules to predict their properties, including orbital energies.[3][14]

Causality Behind the Method: DFT modeling solves approximations of the Schrödinger equation to find the ground-state electron density and corresponding molecular orbital energies. Functionals like B3LYP combined with basis sets such as 6-31G(d,p) or larger provide a reliable balance of accuracy and computational cost for organic molecules.[15][16][17] According to Koopman's theorem, the calculated energies of the HOMO and LUMO approximate the negative of the ionization potential and electron affinity, respectively.[18]

Self-Validating Protocol: General Workflow for DFT Calculation

  • Structure Optimization: Build the 3D structure of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine. Perform a geometry optimization using a suitable functional and basis set (e.g., B3LYP/6-31G(d,p)) to find the lowest energy conformation.[17]

  • Frequency Calculation: Perform a frequency calculation on the optimized structure to confirm it is a true energy minimum (i.e., no imaginary frequencies).[4]

  • Single-Point Energy Calculation: Using the optimized geometry, perform a single-point energy calculation, often with a larger basis set for higher accuracy, to obtain the final molecular orbital energies.

  • Data Extraction: Extract the energies of the HOMO and LUMO from the calculation output file. Visualize the orbital distributions to confirm the HOMO is localized on the phenothiazine core and the LUMO on the nitrophenyl acceptors.

DFT_Workflow A Build 3D Molecular Structure B Geometry Optimization (e.g., B3LYP/6-31G(d,p)) A->B C Frequency Calculation (Confirm Minimum) B->C D Single-Point Energy Calculation (Obtain Orbital Energies) C->D E Extract & Analyze HOMO/LUMO Energies and Distributions D->E

Caption: General workflow for computational HOMO/LUMO analysis using DFT.

Expected Electronic Properties and Data Summary

While specific, peer-reviewed experimental data for 3,7-Bis(4-nitrophenyl)-10H-phenothiazine is not available in a single source, we can project the expected values based on extensive studies of related 3,7-disubstituted phenothiazines.[5][19][20][21] The strong electron-withdrawing nature of the two p-nitrophenyl groups is expected to significantly lower the energy levels of both the HOMO and LUMO compared to unsubstituted phenothiazine and lead to a reduced energy gap.[6][22]

Table 1: Projected Frontier Orbital Energies for 3,7-Bis(4-nitrophenyl)-10H-phenothiazine

ParameterMethodExpected Value (eV)Rationale
EHOMO Cyclic Voltammetry-5.5 to -5.8The electron-rich phenothiazine core is stabilized by the withdrawing groups, lowering its energy.
ELUMO Cyclic Voltammetry-3.2 to -3.5The nitrophenyl groups create a low-lying LUMO, facilitating electron acceptance.
Egec Cyclic Voltammetry2.1 to 2.5Calculated as ELUMO - EHOMO.
Egopt UV-Vis Spectroscopy2.2 to 2.6Expected to be slightly larger than the electrochemical gap due to exciton binding energy.
EHOMO DFT (B3LYP/6-31G)~ -5.7DFT often provides a good estimate that aligns with electrochemical data.
ELUMO DFT (B3LYP/6-31G)~ -3.1Computational methods are excellent for predicting the influence of acceptor groups.
Egcalc DFT (B3LYP/6-31G*)~ 2.6Calculated as ELUMO - EHOMO.

Conclusion and Outlook

The electronic architecture of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine, characterized by a well-defined donor-acceptor structure, results in distinct HOMO and LUMO energy levels that are crucial for its application. The methodologies outlined in this guide—cyclic voltammetry, UV-Vis spectroscopy, and density functional theory—provide a robust and cross-validating framework for accurately determining these fundamental parameters. The projected low-lying HOMO and LUMO levels, coupled with a moderate energy gap, make this molecule a promising candidate for use in organic electronics, particularly in applications requiring efficient charge separation and transport, such as organic solar cells and photodetectors.[22] Furthermore, its redox activity and potential to generate reactive species upon excitation warrant investigation in the fields of photodynamic therapy and drug development. A thorough understanding of its frontier orbitals is the essential first step in the rational design of novel materials and therapeutics based on this versatile molecular scaffold.

References

  • HOMO-LUMO Energy Gap. (2022, January 23). Schrödinger. Retrieved from [Link]

  • Synthesis, Electronic, and Antibacterial Properties of 3,7-Di(hetero)aryl-substituted Phenothiazinyl N-Propyl Trimethylammonium Salts. (2024, May 3). MDPI. Retrieved from [Link]

  • Calculating HOMO-LUMO gap from UV-Vis spectra? (2018, April 10). ResearchGate. Retrieved from [Link]

  • Synthesis and electronic properties of 3,7-dianilino substituted N-hexyl phenothiazines. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • HOMO and LUMO Analysis through Cyclic Voltammetry. (2024, October 20). Prezi. Retrieved from [Link]

  • Determination of HOMO and LUMO energies from CV and UV visible spectroscopy. (2022, August 7). YouTube. Retrieved from [Link]

  • Synthesis and Electronic Properties of 3‐Acceptor‐Substituted and 3,7‐Bisacceptor‐Substituted Phenothiazines. (n.d.). ResearchGate. Retrieved from [Link]

  • Advanced Lab Course: UV-Vis Absorption Spectroscopy. (n.d.). Polymer Science. Retrieved from [Link]

  • Synthesis and electronic properties of 3,7-dianilino substituted N-hexyl phenothiazines. (2013, June 19). RSC Publishing. Retrieved from [Link]

  • UV-Vis Spectroscopy. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Current achievements and perspectives in synthesis and applications of 3,7-disubstituted phenothiazines as Methylene Blue analogues. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. (2022, November 4). MDPI. Retrieved from [Link]

  • Exploring the Impact of Structural Modifications of Phenothiazine-Based Novel Compounds for Organic Solar Cells: DFT Investigations. (2025, January 5). National Center for Biotechnology Information. Retrieved from [Link]

  • HOMO and LUMO energy levels of the molecular orbitals considered for the nitro analytes and the ligand. (n.d.). ResearchGate. Retrieved from [Link]

  • Computational Studies on Response and Binding Selectivity of Fluorescence Sensors. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • HOMO–LUMO enegries and Heat Map of the HOMO–LUMO gap (ΔEH‐L) for 1–10 Phenothiazine Systems. (n.d.). ResearchGate. Retrieved from [Link]

  • Computational discovery of novel anticancer agents: A comprehensive study of phenothiazine derivatives. (2026, February 24). Journal of King Saud University - Science. Retrieved from [Link]

  • Theoretical and experimental HOMO and LUMO energy levels of the closed and open form of each dye. (n.d.). ResearchGate. Retrieved from [Link]

  • Exploring the Impact of Structural Modifications of Phenothiazine-Based Novel Compounds for Organic Solar Cells: DFT Investigations. (2025, January 5). MDPI. Retrieved from [Link]

  • The DFT chemical investigations of optoelectronic and photovoltaic properties of short-chain conjugated molecules. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]

  • Controlled tuning of HOMO and LUMO levels in supramolecular nano-Saturn complexes. (2024, December 12). Nature. Retrieved from [Link]

  • Assessing Reactivity with LUMO and HOMO Energy Gap. (n.d.). WuXi Chemistry. Retrieved from [Link]

  • Supporting Information. (n.d.). Wiley-VCH. Retrieved from [Link]

  • Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration. (2021, September 2). Material Science Research India. Retrieved from [Link]

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Foundational

single crystal X-ray diffraction data for 3,7-Bis(4-nitrophenyl)-10H-phenothiazine

An In-Depth Technical Guide to the Single Crystal X-ray Diffraction Data of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine Abstract This technical guide provides a comprehensive overview of the single crystal X-ray diffraction...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Single Crystal X-ray Diffraction Data of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine

Abstract

This technical guide provides a comprehensive overview of the single crystal X-ray diffraction analysis of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but also the underlying scientific rationale for key experimental decisions, ensuring a robust and reproducible crystallographic study. The guide is intended for researchers, scientists, and professionals in drug development who are engaged in the structural characterization of organic molecules. While the crystallographic data presented herein is a representative model for this class of compounds, the methodologies and interpretations are grounded in established principles of X-ray crystallography.

Introduction: The Significance of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine

Phenothiazine and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of applications, notably in pharmacology as antipsychotic, antihistaminic, and antiemetic agents.[1] The therapeutic efficacy of these molecules is intrinsically linked to their three-dimensional structure, which governs their interaction with biological targets. The introduction of nitro-substituted phenyl rings at the 3 and 7 positions of the phenothiazine core, as in 3,7-Bis(4-nitrophenyl)-10H-phenothiazine, is anticipated to significantly influence its electronic properties, molecular conformation, and intermolecular interactions.

Single crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the precise atomic arrangement within a crystalline solid.[2] This technique provides invaluable data on bond lengths, bond angles, and the overall molecular geometry, which are critical for understanding structure-activity relationships (SAR) and for rational drug design.[3] This guide will detail the process of obtaining and interpreting SCXRD data for the title compound, offering insights into its structural nuances.

Crystallographic Data and Structure Refinement

The following table summarizes the hypothetical, yet plausible, crystallographic data for 3,7-Bis(4-nitrophenyl)-10H-phenothiazine. This data is representative of what one might expect for a molecule of this nature and serves as a foundation for the subsequent discussion.

Parameter Value
Chemical formulaC24H15N3O4S
Formula weight441.46 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
a, b, c (Å)10.125(2), 15.634(3), 12.876(3)
α, β, γ (°)90, 109.34(1), 90
Volume (ų)1923.1(7)
Z4
Density (calculated) (Mg/m³)1.525
Absorption coefficient (mm⁻¹)0.210
F(000)912
Crystal size (mm³)0.30 x 0.25 x 0.20
RadiationMo Kα (λ = 0.71073 Å)
2θ range for data collection (°)4.8 to 55.0
Index ranges-12 ≤ h ≤ 12, -19 ≤ k ≤ 19, -16 ≤ l ≤ 16
Reflections collected15890
Independent reflections4410 [R(int) = 0.035]
Data/restraints/parameters4410 / 0 / 289
Goodness-of-fit on F²1.05
Final R indexes [I > 2σ(I)]R₁ = 0.048, wR₂ = 0.125
R indexes (all data)R₁ = 0.062, wR₂ = 0.138
Largest diff. peak/hole (e Å⁻³)0.45 / -0.31

Molecular and Crystal Structure Analysis

The molecular structure of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine, as determined by this hypothetical single crystal X-ray diffraction study, reveals several key features.

Conformation of the Phenothiazine Core

The central phenothiazine ring system adopts the characteristic non-planar "butterfly" conformation.[4][5] This is quantified by the folding angle, defined as the dihedral angle between the two benzene rings fused to the central thiazine ring. For the title compound, this angle is approximately 145.8°, which is consistent with other substituted phenothiazine derivatives.[4] This folding is a critical determinant of the molecule's overall shape and its ability to fit into receptor binding sites. The central six-membered thiazine ring exists in a boat conformation.[5]

Orientation of the Nitrophenyl Substituents

The two 4-nitrophenyl groups at the 3 and 7 positions are not coplanar with the phenothiazine benzene rings to which they are attached. The dihedral angles between the planes of the nitrophenyl rings and their respective adjacent benzene rings of the phenothiazine core are approximately 35.4° and 38.1°. This twisting is likely due to steric hindrance between the ortho-hydrogens of the phenyl rings.

Intermolecular Interactions

In the crystal lattice, the molecules are packed in a way that maximizes stabilizing intermolecular interactions. The primary interactions observed are likely to be C-H···O hydrogen bonds involving the hydrogen atoms of the phenyl rings and the oxygen atoms of the nitro groups. Additionally, π-π stacking interactions between the electron-rich phenothiazine rings and the electron-deficient nitrophenyl rings of adjacent molecules may contribute to the overall crystal packing. These non-covalent interactions are crucial for the stability of the crystal structure.[1]

Experimental Protocols

The following sections detail the step-by-step methodologies for the single crystal X-ray diffraction analysis of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine.

Crystal Growth

High-quality single crystals are paramount for a successful diffraction experiment.[3]

  • Synthesis and Purification: The title compound is first synthesized and purified to >99% purity, as confirmed by NMR and elemental analysis.

  • Solvent Selection: A solvent or solvent system in which the compound has moderate solubility is chosen. For 3,7-Bis(4-nitrophenyl)-10H-phenothiazine, a mixture of dichloromethane and methanol is a suitable choice.

  • Crystallization Method: Slow evaporation is a reliable method. A saturated solution of the compound is prepared in the chosen solvent system in a clean vial. The vial is loosely capped to allow for slow evaporation of the solvent over several days at room temperature.

  • Crystal Harvesting: Once well-formed crystals of suitable size (0.1-0.3 mm) are observed, they are carefully harvested from the mother liquor.

Data Collection

The data collection process involves irradiating the crystal with X-rays and recording the diffraction pattern.[6]

experimental_workflow cluster_crystal Crystal Preparation cluster_data Data Collection cluster_analysis Structure Determination Crystal_Growth Crystal Growth Crystal_Mounting Crystal Mounting Crystal_Growth->Crystal_Mounting Goniometer Goniometer (Crystal Rotation) Crystal_Mounting->Goniometer XRay_Source X-ray Generation (Mo Kα) XRay_Source->Goniometer Incident Beam Detector Detector (Diffraction Pattern) Goniometer->Detector Diffracted Beams Data_Processing Data Processing (Integration, Scaling) Detector->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Validation Validation & Analysis Structure_Refinement->Validation

Caption: Experimental workflow for single crystal X-ray diffraction.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a cryo-loop.[3]

  • Diffractometer Setup: The mounted crystal is placed on the goniometer head of a single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.[2] The crystal is cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

  • Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles (omega and phi scans). The exposure time for each frame is optimized to achieve good signal-to-noise ratio.

Structure Solution and Refinement

The collected diffraction data is processed to yield the final crystal structure.[7]

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for Lorentz and polarization effects. An absorption correction is also applied.

  • Structure Solution: The initial atomic positions are determined from the diffraction data. For organic molecules, direct methods are typically successful in solving the phase problem.[8]

  • Structure Refinement: The atomic model is refined against the experimental data using full-matrix least-squares on F².[9] All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

  • Validation: The final refined structure is validated using tools like CHECKCIF to ensure its chemical and crystallographic reasonability.

Visualization of the Molecular Structure

The following diagram illustrates the molecular structure of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine with atom numbering.

Caption: Molecular structure of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine.

Conclusion

This technical guide has outlined the comprehensive process for the single crystal X-ray diffraction analysis of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine. By providing a detailed, step-by-step protocol and explaining the rationale behind each step, this document serves as a valuable resource for researchers in structural chemistry and drug development. The hypothetical data presented herein illustrates the key structural features of this class of molecules, including the characteristic butterfly conformation of the phenothiazine core and the influence of the bulky nitrophenyl substituents on the overall molecular geometry. A thorough understanding of these structural details is fundamental to elucidating the molecule's chemical properties and biological activity.

References

  • Watkin, D. J. (2008). Structure Refinement Techniques Explained. Available at: [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (2025, April 14). Available at: [Link]

  • Read, R. J., & McCoy, A. J. (2016). Recent developments in phasing and structure refinement for macromolecular crystallography. Current Opinion in Structural Biology, 38, 103-110. Available at: [Link]

  • Watkin, D. (2008). Structure refinement: some background theory and practical strategies. Available at: [Link]

  • Crystal Structure Refinement. Available at: [Link]

  • Single-crystal analysis of the synthesized phenothiazine derivatives. (2023, October). ResearchGate. Available at: [Link]

  • a) Chemical structure of phenothiazine derivatives. b) Single-crystal.... ResearchGate. Available at: [Link]

  • Experimental methods for x-ray diffraction. Available at: [Link]

  • Watkin, D. (2008). Structure refinement: Some background theory and practical strategies. ResearchGate. Available at: [Link]

  • Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton). Available at: [Link]

  • What is Single Crystal X-ray Diffraction?. (2020, November 20). YouTube. Available at: [Link]

  • Experimental setup for high-pressure single crystal diffraction at.... ResearchGate. Available at: [Link]

  • Umezono, N., & Okuno, Y. (2014). 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o139. Available at: [Link]

  • Gzella, A., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules, 27(21), 7543. Available at: [Link]

  • Umezono, N., & Okuno, Y. (2014). 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine. IUCr. Available at: [Link]

Sources

Exploratory

UV-Vis absorption spectrum of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine

An In-depth Technical Guide Topic: UV-Vis Absorption Spectrum of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine Audience: Researchers, scientists, and drug development professionals. Executive Summary This technical guide prov...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide Topic: UV-Vis Absorption Spectrum of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption spectrum of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine. The document elucidates the theoretical underpinnings of its electronic transitions, which are dominated by a strong intramolecular charge transfer (ICT) character. This arises from its unique A-π-D-π-A (Acceptor-π-Donor-π-Acceptor) architecture, with the electron-rich phenothiazine core serving as the donor and the two 4-nitrophenyl moieties acting as potent acceptors. We present a detailed, field-proven experimental protocol for acquiring and analyzing the UV-Vis spectrum, including a study of solvatochromic effects. The interpretation of the spectral data is grounded in established principles of physical organic chemistry and supported by authoritative references. This guide is intended to equip researchers with the foundational knowledge and practical methodology required to investigate and utilize the unique photophysical properties of this and similar phenothiazine derivatives.

Introduction

3,7-Bis(4-nitrophenyl)-10H-phenothiazine is a complex organic molecule built upon the versatile 10H-phenothiazine heterocyclic scaffold. Phenothiazine and its derivatives are renowned for their reversible oxidative properties and have found extensive applications in pharmaceuticals, dye-sensitized solar cells, and as spectroscopic probes for photoinduced electron transfer studies.[1] The core structure is an electron-rich system due to the presence of nitrogen and sulfur heteroatoms, giving it a strong electron-donating ability.[2] The strategic placement of two strongly electron-withdrawing 4-nitrophenyl groups at the 3 and 7 positions creates a molecule with a pronounced Donor-π-Acceptor-π-Donor (A-π-D-π-A) character.

Understanding the UV-Vis absorption spectrum is fundamental to harnessing the potential of this molecule. The spectrum reveals critical information about its electronic structure, the energy of its frontier molecular orbitals (HOMO and LUMO), and its interaction with light. These photophysical properties are the basis for applications in optical materials, sensing, and photodynamic therapy. This guide provides the theoretical framework and a validated experimental workflow to fully characterize the UV-Vis absorption properties of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine.

Theoretical Background: Electronic Transitions and Molecular Structure

The UV-Vis absorption spectrum of an organic molecule is a direct consequence of its electronic structure. For 3,7-Bis(4-nitrophenyl)-10H-phenothiazine, the spectrum is a composite of several types of electronic transitions, dominated by a low-energy, high-intensity intramolecular charge transfer band.

The Phenothiazine Core: An Electron Donor

The 10H-phenothiazine nucleus is a non-planar, butterfly-shaped heterocycle. The electron-rich sulfur and nitrogen atoms endow the system with a potent electron-donating capability, meaning it is easily oxidized and serves as the origin for electronic transitions.[2]

The 4-Nitrophenyl Substituents: Electron Acceptors

The nitro group (-NO2) is one of the strongest electron-withdrawing groups used in organic chemistry. By attaching a nitrophenyl group, we create an "acceptor" unit that can readily receive electron density. Placing these groups at the 3 and 7 positions extends the π-conjugated system across the entire molecule, facilitating communication between the donor core and the acceptor wings.

Intramolecular Charge Transfer (ICT)

The defining feature of this molecule's spectrum is the Intramolecular Charge Transfer (ICT) transition.[3][4] This corresponds to the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO), which is primarily localized on the electron-rich phenothiazine core, to the Lowest Unoccupied Molecular Orbital (LUMO), which is concentrated on the electron-deficient nitrophenyl acceptor units.

Because the HOMO and LUMO are spatially separated, this transition has a significant charge transfer character.[2] ICT transitions require less energy than localized electronic excitations, causing them to appear at longer wavelengths, often in the visible region of the spectrum (400-800 nm).[5] This is responsible for the color of the compound. The presence of two strong nitro acceptors is expected to induce a significant bathochromic (red) shift compared to the parent phenothiazine.[1] For similar D-A phenothiazine systems, ICT bands are observed in the 390 nm to 530 nm range.[3][6][7]

Other Electronic Transitions (π→π and n→π)**

In addition to the ICT band, other higher-energy transitions occur at shorter wavelengths (UV region):

  • π→π Transitions:* These involve the excitation of electrons within the π-bonding orbitals of the aromatic rings (phenothiazine and phenyl) to anti-bonding π* orbitals. These are typically high-intensity absorptions. For the parent phenothiazine, these transitions are observed around 254 nm and 312 nm.[8][9]

  • n→π Transitions:* These are lower-intensity transitions involving the promotion of a non-bonding electron (from the N, S, or O atoms) to an anti-bonding π* orbital. These weak bands are often obscured by the more intense π→π* and ICT absorptions.[8][10]

Solvatochromism: The Effect of Solvent Polarity

Solvatochromism is the change in the absorption or emission color of a substance when dissolved in different solvents. The ICT band of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine is expected to exhibit positive solvatochromism.[2] The rationale is as follows:

  • The excited state, formed after the ICT transition, is significantly more polar than the ground state due to the large charge separation.

  • Polar solvents will stabilize the polar excited state more effectively than the less polar ground state through dipole-dipole interactions.

  • This differential stabilization lowers the energy gap between the ground and excited states, resulting in a shift of the absorption maximum (λmax) to a longer wavelength (a red shift) as solvent polarity increases.[5]

Observing positive solvatochromism provides strong experimental validation for the ICT nature of the transition.[4][11]

Experimental Methodology

This section outlines a robust and self-validating protocol for obtaining the UV-Vis absorption spectrum.

Materials and Instrumentation
  • Analyte: 3,7-Bis(4-nitrophenyl)-10H-phenothiazine

  • Solvents: A series of spectroscopic grade solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetone, acetonitrile, ethanol, DMSO). Solvent transparency in the measurement range is critical.[12]

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is recommended for its stability and simultaneous measurement of the reference.[13]

  • Cuvettes: 1 cm path length quartz cuvettes are standard, as glass absorbs in the UV region.[5]

  • Ancillary Equipment: Calibrated analytical balance, Class A volumetric flasks, and micropipettes.

Sample Preparation Workflow

The accuracy of UV-Vis analysis is fundamentally dependent on precise sample preparation.[12][14]

  • Stock Solution Preparation: Accurately weigh a small quantity (e.g., 1-2 mg) of the analyte. Dissolve it in a suitable solvent (e.g., dichloromethane or THF, in which many phenothiazines are soluble) in a 10 mL or 25 mL volumetric flask to create a stock solution of known concentration (typically ~10⁻³ M).

  • Working Solution Preparation: From the stock solution, perform serial dilutions to prepare a series of working solutions with concentrations in the micromolar range (e.g., 1 x 10⁻⁵ M to 1 x 10⁻⁶ M).[12] The final absorbance should ideally fall between 0.1 and 1.0 for optimal accuracy.

  • Homogenization: Ensure all solutions are thoroughly mixed before analysis.[12]

G cluster_prep Sample Preparation cluster_measure Spectroscopic Measurement weigh 1. Accurately Weigh Analyte dissolve 2. Dissolve in Volumetric Flask (Create Stock Solution) weigh->dissolve dilute 3. Perform Serial Dilutions (Create Working Solutions) dissolve->dilute blank 4. Run Baseline Correction (Solvent Blank) dilute->blank measure 5. Measure Absorbance of Working Solutions blank->measure analyze 6. Identify λmax and Record Absorbance measure->analyze

Caption: Experimental workflow for UV-Vis analysis.

Spectroscopic Measurement
  • Instrument Warm-up: Allow the spectrophotometer lamps to warm up for at least 30 minutes to ensure a stable output.

  • Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent to be used. Place them in the spectrophotometer and run a baseline scan across the desired wavelength range (e.g., 200-800 nm). This corrects for any absorbance from the solvent and cuvettes.[13]

  • Sample Measurement: Empty the sample cuvette, rinse it with the analyte solution, and then fill it with the analyte solution. Place it back in the sample holder and record the absorption spectrum.

  • Data Recording: Note the wavelength of maximum absorbance (λmax) and the absorbance value at this wavelength.[15]

Solvatochromism Study Protocol

To investigate the effect of solvent polarity, repeat the sample preparation (steps 3.2.1-3.2.3) and measurement (steps 3.3.2-3.3.4) protocols using a series of solvents with a wide range of polarities.

Data Analysis and Interpretation

Interpreting the Spectrum

A representative spectrum of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine in a moderately polar solvent like dichloromethane is expected to display two main regions:

  • UV Region (200-350 nm): Intense, sharp peaks corresponding to π→π* transitions within the aromatic system. Expect maxima similar to other phenothiazine derivatives.[1][8]

  • Visible Region (400-600 nm): A broad, strong absorption band corresponding to the HOMO→LUMO intramolecular charge transfer (ICT) transition.[3][6] This band is responsible for the compound's color.

G cluster_0 Electronic Transitions GroundState Ground State (S₀) (Less Polar) ExcitedState Excited State (S₁) (More Polar, ICT) HOMO HOMO (Localized on Phenothiazine Donor) LUMO LUMO (Localized on Nitrophenyl Acceptors) HOMO->LUMO ΔE = hν (ICT Absorption)

Caption: Energy diagram for the ICT transition.

Quantitative Analysis: The Beer-Lambert Law

The Beer-Lambert law provides the basis for quantitative analysis, relating absorbance to concentration.[12]

A = εcl

Where:

  • A is the absorbance (unitless)

  • ε (epsilon) is the molar absorptivity or extinction coefficient (L mol⁻¹ cm⁻¹), a constant unique to the molecule at a specific wavelength.

  • c is the molar concentration (mol L⁻¹)

  • l is the path length of the cuvette (typically 1 cm)

By measuring the absorbance of a solution of known concentration and path length, the molar absorptivity (ε) can be calculated. This value is a measure of how strongly the compound absorbs light and is a crucial parameter for characterization. A high ε value for the ICT band confirms a strongly allowed electronic transition.

Data Presentation

Data from a solvatochromic study should be summarized in a table for clear comparison.

SolventPolarity Index (ET(30))λmax (nm) of ICT BandMolar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
Toluene33.9Expected ~450-480Value
Dichloromethane40.7Expected ~470-500Value
Acetone42.2Expected ~480-510Value
Acetonitrile45.6Expected ~490-520Value
DMSO45.1Expected ~500-530Value
Note: λmax values are illustrative based on trends for similar compounds. Actual experimental values are required.

Significance and Applications

A thorough characterization of the UV-Vis spectrum of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine is critical for several reasons:

  • Material Design: The position and intensity of the ICT band are fundamental for designing non-linear optical materials and electrochromic devices.[3]

  • Sensing: The sensitivity of the ICT band to the local environment (solvatochromism) can be exploited to develop chemical sensors.

  • Photodynamic Therapy: Phenothiazine derivatives can act as photosensitizers, generating reactive oxygen species upon light absorption. The absorption wavelength must match the light source used for therapy.[16]

  • Quality Control: UV-Vis spectroscopy provides a rapid and reliable method for confirming the identity and purity of the synthesized compound.[12][14]

Conclusion

The is defined by its A-π-D-π-A electronic structure. The spectrum is characterized by high-energy π→π* transitions in the UV region and a dominant, lower-energy intramolecular charge transfer (ICT) band in the visible region. This ICT band is sensitive to solvent polarity, exhibiting a predictable red shift with increasing polarity, which serves as a key diagnostic feature. The experimental protocols and theoretical interpretations provided in this guide offer a robust framework for researchers to accurately measure, understand, and apply the photophysical properties of this potent electroactive and photoactive molecule.

References

  • Design, Synthesis, and Characterization of a Phenothiazine-Functionalized Triazine Derivative for Electrochromic Devices. ACS Applied Optical Materials.
  • Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. Indus Journal of Bioscience Research.
  • Synthesis, modelling, and solvatochromic properties of a phenothiazine derivative. ResearchGate.
  • Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. PMC.
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  • Synthesis and electronic properties of 3,7-dianilino substituted N-hexyl phenothiazines. Organic & Biomolecular Chemistry (RSC Publishing).
  • Phenothiazine-Based Luminophores with AIE, Solvatochromism, and Mechanochromic Characteristics. The Journal of Physical Chemistry B - ACS Publications.
  • Solvatochromic fluorescence properties of phenothiazine-based dyes involving thiazolo[4,5-b]quinoxaline and benzo[e]indole as strong acceptors. ResearchGate.
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  • Synthesis, Electronic, and Antibacterial Properties of 3,7-Di(hetero)aryl-substituted Phenothiazinyl N-Propyl Trimethylammonium Salts. PMC.
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  • Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. MDPI.
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  • Synthesis and Photophysical Properties of Luminescent Phenothiazinyl Merocyanine Substituted Polyacetylenes. PubMed.
  • (PDF) Infrared and UV-Vis Spectroscopic Study of 3,7,10-Substituted-Phenothiazine Derivatives Adsorbed on Gold Nanoparticles. ResearchGate.
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  • A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics (RSC Publishing).

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Foundational

Density Functional Theory (DFT) Calculations for 3,7-Bis(4-nitrophenyl)-10H-phenothiazine: A Comprehensive Computational Guide

Executive Summary 3,7-Bis(4-nitrophenyl)-10H-phenothiazine (CAS: 1620912-35-7) is a highly functionalized, electron-rich heterocyclic compound. By functionalizing the electron-donating phenothiazine core with two strongl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3,7-Bis(4-nitrophenyl)-10H-phenothiazine (CAS: 1620912-35-7) is a highly functionalized, electron-rich heterocyclic compound. By functionalizing the electron-donating phenothiazine core with two strongly electron-withdrawing 4-nitrophenyl groups at the 3 and 7 positions, the molecule forms a classic Acceptor-Donor-Acceptor (A-D-A) architecture. This structural motif is of immense interest in both optoelectronics (e.g., organic solar cells, NIR-absorbing materials) and oncology drug development due to its unique charge-transfer dynamics and binding affinities[1][2].

This whitepaper provides an authoritative, step-by-step methodology for conducting Density Functional Theory (DFT) calculations on this specific compound. As a Senior Application Scientist, I have structured this guide to not only detail the how but to rigorously explain the causality behind each computational choice, ensuring that your in silico workflows are robust, self-validating, and experimentally actionable.

Theoretical Framework & Computational Rationale

To accurately predict the reactivity, stability, and photophysical properties of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine, the selection of the correct functional and basis set is paramount.

  • The Functional (B3LYP): We employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. Causality: Pure Generalized Gradient Approximation (GGA) functionals often suffer from self-interaction errors, which artificially over-delocalize electron density in highly conjugated systems. B3LYP incorporates 20% exact Hartree-Fock exchange, which correctly localizes the electron density and provides highly accurate Frontier Molecular Orbital (FMO) energy gaps for phenothiazine derivatives[2][3].

  • The Basis Set (6-31G(d,p) or 6-311++G(d,p)): Causality: The phenothiazine core contains a heavy sulfur atom with a diffuse electron cloud, while the peripheral nitro groups contain highly electronegative oxygen atoms. The inclusion of polarization functions (d,p) allows atomic orbitals to distort and shift, which is critical for accurately modeling the C-S-C bending angle (typically around 95°–104° in the ground state) and the polar N-O bonds[4].

Self-Validating Experimental Protocol for DFT Workflows

A rigorous computational protocol must be a self-validating system. The following step-by-step methodology ensures that the calculated electronic properties represent physical reality rather than mathematical artifacts.

Step 1: Conformational Search & Initial Geometry Generation
  • Action: Generate the 3D structure of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine using a molecular builder (e.g., GaussView or Avogadro).

  • Action: Perform a preliminary molecular mechanics (MMFF94) conformational search to identify the lowest-energy conformer.

  • Causality: Phenothiazines adopt a non-planar, "butterfly" conformation. Starting the DFT optimization from a high-energy planar state may trap the calculation in a local maximum (saddle point), leading to inaccurate optical gap predictions.

Step 2: Ground-State Geometry Optimization
  • Action: Submit the lowest-energy conformer to a DFT optimization using Opt B3LYP/6-31G(d,p) in the gas phase or a relevant implicit solvent.

  • Convergence Criteria: Ensure the Maximum Force, RMS Force, Maximum Displacement, and RMS Displacement all converge to the specified thresholds (e.g., <4.5×10−4 atomic units).

Step 3: Vibrational Frequency Analysis (The Validation Step)
  • Action: Run a frequency calculation (Freq) on the optimized geometry at the exact same level of theory.

  • Self-Validation Logic: Review the output for imaginary (negative) frequencies.

    • Zero imaginary frequencies: The structure is a true global/local minimum. Proceed to Step 4.

    • One or more imaginary frequencies: The structure is a transition state. You must distort the geometry along the normal mode of the imaginary frequency and re-optimize.

Step 4: Electronic Single-Point & TD-DFT Calculations
  • Action: To simulate UV-Vis absorption and Intramolecular Charge Transfer (ICT), perform Time-Dependent DFT (TD-DFT) using the Polarizable Continuum Model (PCM) to simulate solvent effects (e.g., DMSO or Water).

  • Causality: The excited state ( S1​ ) geometry often differs significantly from the ground state ( S0​ ). TD-DFT captures the vertical excitation energies, revealing the charge transfer from the sulfur atom to the nitro groups[4].

DFT_Workflow A 1. Conformational Search (Molecular Mechanics) B 2. Geometry Optimization (B3LYP / 6-31G(d,p)) A->B Lowest Energy Conformer C 3. Frequency Calculation (Zero Imaginary Frequencies) B->C Optimized Coordinates C->B If Imaginary Freq < 0 (Re-optimize) D 4. Electronic Single-Point (Solvent Model: PCM) C->D Validated Global Minimum E 5. FMO & ADMET Analysis (HOMO-LUMO, Electrophilicity) D->E Wavefunction Data

Figure 1: Self-validating computational workflow for DFT analysis of phenothiazine derivatives.

Mechanistic Pathways: Intramolecular Charge Transfer (ICT)

In 3,7-Bis(4-nitrophenyl)-10H-phenothiazine, the Highest Occupied Molecular Orbital (HOMO) is localized predominantly over the electron-rich phenothiazine core (specifically the nitrogen and sulfur atoms). Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is heavily delocalized over the peripheral 4-nitrophenyl groups due to the strong electron-withdrawing nature of the −NO2​ moieties[1][4].

Upon photoexcitation or biological electron-transfer events, the molecule undergoes a pronounced S0​→S1​ transition. This HOMO LUMO transition is characterized by a massive shift of electron density from the core to the periphery.

ICT_Mechanism Donor Phenothiazine Core (Electron Donor) HOMO (~ -5.90 eV) Bridge Pi-Conjugated Bridge (C-C Aromatic Bonds) Donor->Bridge Optical Excitation (S0 -> S1) Acceptor 4-Nitrophenyl Groups (Electron Acceptor) LUMO (~ -3.80 eV) Bridge->Acceptor Intramolecular Charge Transfer (ICT)

Figure 2: Acceptor-Donor-Acceptor (A-D-A) intramolecular charge transfer mechanism upon excitation.

Quantitative Data: Frontier Molecular Orbitals & Reactivity

Applying Koopmans' theorem to the DFT output allows us to derive global chemical reactivity descriptors. These metrics are critical for predicting how the molecule will behave in a biological assay or an organic solar cell[2][5].

Table 1: Derivation of Quantum Chemical Descriptors

DescriptorSymbolDerivation FormulaTheoretical Significance
Ionization Potential IP −EHOMO​ Energy required to remove an electron; indicates electron-donating ability.
Electron Affinity EA −ELUMO​ Energy released when an electron is added; indicates electron-accepting ability.
Energy Gap ΔE ELUMO​−EHOMO​ Determines kinetic stability, chemical reactivity, and optical polarizability.
Chemical Hardness η (IP−EA)/2 Resistance to charge transfer; harder molecules are less reactive.
Chemical Softness S 1/(2η) High softness correlates with high polarizability and target binding affinity.
Electrophilicity Index ω μ2/(2η) Propensity of the molecule to accept exogenous electron density.

Table 2: Representative Quantitative DFT Data for Nitro-Functionalized Phenothiazines (Calculated at the B3LYP/6-31G(d,p) level based on literature consensus for D-A phenothiazine systems[1][3])

ParameterUnsubstituted Phenothiazine3,7-Bis(4-nitrophenyl) Derivative (Expected)Mechanistic Impact of Nitro Substitution
EHOMO​ (eV) ~ -5.20-5.80 to -6.10Stabilization of HOMO due to the extended π -conjugation network.
ELUMO​ (eV) ~ -1.10-3.50 to -4.00Drastic lowering of LUMO; creates a highly potent electron acceptor state.
Bandgap ( ΔE ) ~ 4.10 eV2.00 to 2.60 eVNarrowed gap; results in a bathochromic (red) shift in absorption spectra.
Dipole Moment ( μ ) ~ 2.1 D8.5 to 11.0 DMassive increase in polarity driven by the symmetric A-D-A axis.

Implications for Drug Development & Optoelectronics

Pharmacological ADMET & Binding Affinity

In drug development, a narrow HOMO-LUMO gap implies low excitation energy, rendering the molecule "soft" and highly polarizable. Soft molecules exhibit superior binding affinities to target proteins (e.g., aromatase or CDK2 in cancer models) because their electron clouds can easily distort to form strong intermolecular interactions (van der Waals and π−π stacking) within the active site[2][3]. Furthermore, DFT calculation of the Sulfur-Oxygen Bond Dissociation Enthalpy (S-O BDE) can proactively predict the autoxidation risk of the phenothiazine sulfur core, a critical metric for assessing drug shelf-life and metabolic degradation[6].

Organic Photovoltaics (OPVs)

For optoelectronic applications, the introduction of the 4-nitrophenyl groups lowers the bandgap to the ~2.2 eV range. This narrowed gap is ideal for organic solar cells, as it drastically improves light absorption in the visible spectrum while maintaining a low-lying LUMO that facilitates rapid exciton dissociation and charge transport[5].

References

  • Quantum Chemical Calculations and Molecular Docking Studies of Some Phenothiazine Derivatives Journal of Applied Organometallic Chemistry URL
  • Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation MDPI URL
  • NIR-Absorbing 1,1,4,4-Tetracyanobuta-1,3-diene- and Dicyanoquinodimethane-Functionalized Donor–Acceptor Phenothiazine Derivatives The Journal of Organic Chemistry - ACS Publications URL
  • Exploring the Impact of Structural Modifications of Phenothiazine-Based Novel Compounds for Organic Solar Cells: DFT Investigations PMC - NIH URL
  • Computational discovery of novel anticancer agents: A comprehensive study of phenothiazine derivatives Journal of King Saud University - Science URL
  • Predicting Autoxidation of Sulfides in Drug-like Molecules Using Quantum Mechanical/Density Functional Theory Methods Journal of Chemical Information and Modeling - ACS Publications URL

Sources

Exploratory

synthesis pathway for 3,7-Bis(4-nitrophenyl)-10H-phenothiazine from phenothiazine

An In-Depth Technical Guide to the Synthesis of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine from Phenothiazine Introduction: The Strategic Importance of 3,7-Disubstituted Phenothiazines Phenothiazine (PTZ) and its derivativ...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine from Phenothiazine

Introduction: The Strategic Importance of 3,7-Disubstituted Phenothiazines

Phenothiazine (PTZ) and its derivatives represent a privileged scaffold in medicinal chemistry and materials science.[1] The electron-rich, butterfly-shaped tricyclic structure endows these molecules with unique redox and photophysical properties. Functionalization of the phenothiazine core is a key strategy for tuning these characteristics for specific applications, ranging from antipsychotic drugs to materials for organic electronics.[2][3]

The 3 and 7 positions of the phenothiazine ring are particularly susceptible to electrophilic substitution, driven by the electron-donating effects of the central nitrogen and sulfur heteroatoms.[4] This reactivity provides a reliable entry point for introducing a wide array of functional groups. Symmetrically disubstituted 3,7-diarylphenothiazines are of particular interest as they can create extended π-conjugated systems, leading to materials with tailored electronic and optical properties.

This guide provides a comprehensive, two-step synthetic pathway for the preparation of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine. The strategy hinges on two robust and high-yielding reactions common in modern organic synthesis: the electrophilic halogenation of the phenothiazine core, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach offers high modularity and is amenable to the synthesis of a diverse library of 3,7-diaryl phenothiazine derivatives.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages:

  • Precursor Synthesis: Formation of a di-halogenated phenothiazine intermediate, which serves as the scaffold for subsequent cross-coupling. We will focus on the synthesis of 3,7-dibromo-10H-phenothiazine.

  • Carbon-Carbon Bond Formation: Palladium-catalyzed Suzuki-Miyaura cross-coupling of the dibrominated precursor with 4-nitrophenylboronic acid to yield the final target molecule.

G Phenothiazine Phenothiazine (Start) Dibromo 3,7-Dibromo-10H-phenothiazine (Intermediate) Phenothiazine->Dibromo Step 1: Electrophilic Bromination FinalProduct 3,7-Bis(4-nitrophenyl)-10H-phenothiazine (Target) Dibromo->FinalProduct Step 2: Suzuki-Miyaura Coupling

Caption: High-level overview of the two-step synthesis pathway.

Part 1: Synthesis of the Key Intermediate: 3,7-Dibromo-10H-phenothiazine

Causality and Mechanistic Rationale

The first crucial step is the regioselective installation of handles onto the phenothiazine core that can participate in cross-coupling reactions. Halogens, particularly bromine, are ideal for this purpose. The synthesis of 3,7-dibromo-10H-phenothiazine is achieved via an electrophilic aromatic substitution reaction. The nitrogen atom at the 10-position acts as a powerful electron-donating group, activating the aromatic rings towards electrophiles. This activation is most pronounced at the positions para to the nitrogen, namely the 3 and 7 positions, ensuring high regioselectivity for the disubstitution.[4] While elemental bromine can be used, a common and effective method involves using hydrogen bromide in the presence of an oxidant like hydrogen peroxide (H₂O₂), which generates the electrophilic bromine species in situ.[5]

Detailed Experimental Protocol: Bromination

This protocol is adapted from established literature procedures.[5][6][7]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve phenothiazine (1.00 equiv.) in a suitable solvent such as glacial acetic acid or dichloromethane.

  • Reagent Addition: Cool the solution in an ice bath to 0-5 °C. While stirring vigorously, slowly add a solution of hydrobromic acid (HBr, ~2.3 equiv.) dropwise.

  • Oxidant Introduction: Following the HBr addition, add hydrogen peroxide (H₂O₂, 30% aqueous solution, ~2.0 equiv.) dropwise to the cooled mixture. Maintain the temperature below 10 °C during this addition. A color change to a dark green or deep blue is typically observed.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for approximately 60-90 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, pour the reaction mixture into a beaker containing ice-cold water. The crude product should precipitate.

  • Purification: Collect the solid precipitate by vacuum filtration and wash it extensively with water until the filtrate is neutral. Further washing with a cold, low-polarity solvent like hexane can remove non-polar impurities. The crude product can be purified by recrystallization from a solvent mixture such as ethanol/water or by column chromatography on silica gel to yield 3,7-dibromo-10H-phenothiazine as a solid.

Data Presentation: Reagent Table for Bromination
ReagentMolar Mass ( g/mol )Molar Equiv.Amount (for 10g PTZ)
Phenothiazine199.271.0010.0 g (50.2 mmol)
Hydrobromic Acid (48%)80.91~2.3~24 mL (115.4 mmol)
Hydrogen Peroxide (30%)34.01~2.0~11.4 mL (100.4 mmol)
Acetic Acid-Solvent~100 mL

Part 2: The Core Reaction: Suzuki-Miyaura Cross-Coupling

Causality and Mechanistic Rationale

The Suzuki-Miyaura reaction is a Nobel Prize-winning, palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron species.[8] It is one of the most powerful and versatile methods for constructing biaryl systems. Its wide adoption is due to its high functional group tolerance, mild reaction conditions, and the commercial availability and stability of boronic acids.[9][10]

The reaction proceeds via a catalytic cycle involving a Pd(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3,7-dibromo-10H-phenothiazine, forming a Pd(II) intermediate.

  • Transmetalation: The boronic acid is activated by a base (e.g., CsF, K₂CO₃) to form a more nucleophilic boronate species. This species then transfers the 4-nitrophenyl group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium center (the phenothiazine and the nitrophenyl group) couple and are eliminated from the metal, regenerating the active Pd(0) catalyst and forming the desired C-C bond.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product 3,7-Bis(4-nitrophenyl)phenothiazine (Ar-Ar') RedElim->Product ArX 3,7-Dibromophenothiazine (Ar-X) ArX->OxAdd ArBOH 4-Nitrophenylboronic Acid (Ar'-B(OH)₂) ArBOH->Transmetal Base Base (e.g., CsF) Base->Transmetal

Sources

Foundational

Redox Potential and Electrochemical Behavior of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine: A Comprehensive Technical Guide

Executive Summary Phenothiazines are highly regarded in materials science and photoredox catalysis due to their electron-rich heterocyclic cores, low oxidation potentials, and ability to form exceptionally stable radical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phenothiazines are highly regarded in materials science and photoredox catalysis due to their electron-rich heterocyclic cores, low oxidation potentials, and ability to form exceptionally stable radical cations. However, the introduction of strong electron-withdrawing groups fundamentally rewrites this electronic narrative. This whitepaper provides an in-depth analysis of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine (CAS: 1620912-35-7) [1]. By detailing its redox potential, electrochemical behavior, and structural logic, this guide serves as a foundational resource for researchers developing near-infrared (NIR) dyes, covalent organic frameworks (COFs), and advanced optoelectronic materials[1][2].

Mechanistic Principles & Electronic Structure

The parent 10H-phenothiazine (PTZ) molecule is a potent electron donor. In standard electrochemical setups, PTZ exhibits a highly reversible oxidative wave at approximately +0.70 V vs. SCE, readily forming a stable radical cation (PTZ+•) that can be photoexcited to act as a super-oxidant[2].

When the PTZ core is functionalized at the 3 and 7 positions with 4-nitrophenyl groups, the electronic landscape is inverted. The nitro moiety (-NO₂) exerts a powerful electron-withdrawing effect via both inductive (-I) and mesomeric (-M) pathways.

Causality of the Electrochemical Shift: The electron-withdrawing nature of the 4-nitrophenyl substituents pulls electron density away from the electron-rich nitrogen and sulfur heteroatoms of the thiazine ring. This electronic depletion lowers the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule significantly harder to oxidize (increasing its oxidation potential). Concurrently, the Lowest Unoccupied Molecular Orbital (LUMO) is stabilized. As a result, 3,7-bis(4-nitrophenyl)-10H-phenothiazine strongly resists cation formation, instead favoring the generation of a highly stable radical anion upon reduction[2][3]. This specific stabilization of the phenothiazinate core is a critical design parameter for manufacturing anionic NIR dyes[2].

ElectronicEffects PTZ Phenothiazine Core (e⁻ rich N, S) Nitro 4-Nitrophenyl Groups (Strong e⁻ Withdrawing) PTZ->Nitro 3,7-Substitution LUMO Lowered LUMO Energy (Increased Electron Affinity) Nitro->LUMO Mesomeric Pull (-M) Anion Stabilized Radical Anion (Anionic NIR Dye) LUMO->Anion Electrochemical Reduction

Diagram 1: Electronic effects of 4-nitrophenyl substitution on the phenothiazine core.

Comparative Electrochemical Data

To understand the magnitude of this electronic tuning, it is essential to compare the 4-nitrophenyl derivative against both the unsubstituted parent core and an electron-donating analog (e.g., 4-aminophenyl substitution)[3].

CompoundSubstituent at 3,7-positionsDominant Electronic EffectElectrochemical ConsequencePrimary Application
Unsubstituted PTZ NoneNeutralReversible oxidation (~0.70 V vs SCE); Stable CationStandard Photoredox Catalyst / Super-oxidant[2]
3,7-Bis(4-aminophenyl)PTZ -C₆H₄NH₂Strongly Electron-Donating (+M)Lowered oxidation potential; Highly stable CationCationic NIR Dyes / Photodynamic Therapy[3]
3,7-Bis(4-nitrophenyl)PTZ -C₆H₄NO₂Strongly Electron-Withdrawing (-M)Increased oxidation potential; Stabilized AnionAnionic NIR Dyes / Nitro-COF Linkers[1][2]

Experimental Protocols: Self-Validating Electrochemical Characterization

To accurately map the redox behavior of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine, researchers must employ a rigorous Cyclic Voltammetry (CV) protocol. Because nitroaromatics are highly sensitive to dissolved oxygen during reduction, the system must be strictly self-validating and environmentally controlled.

Protocol S1 Electrode Prep Polish Pt with 0.05 µm alumina S2 Solution Assembly 1.0 mM Analyte + 0.1 M TBAPF6 in CH3CN S1->S2 S3 Deoxygenation Purge with Ar gas for 15 mins S2->S3 S4 Cyclic Voltammetry Scan 50-500 mV/s vs Ag/Ag+ S3->S4 S5 Internal Calibration Spike with Ferrocene (Fc/Fc+) S4->S5

Diagram 2: Self-validating electrochemical workflow for cyclic voltammetry.

Step-by-Step Methodology:
  • Electrolyte Preparation: Prepare a 0.1 M solution of tetra-n-butylammonium hexafluorophosphate (TBAPF₆) in anhydrous, HPLC-grade acetonitrile (CH₃CN) or dichloromethane (CH₂Cl₂)[2]. Rationale: TBAPF₆ provides a wide electrochemical window, preventing solvent/electrolyte breakdown during deep reductive sweeps.

  • Analyte Dissolution: Dissolve 3,7-Bis(4-nitrophenyl)-10H-phenothiazine to a precise concentration of 1.0 mM.

  • Electrode Preparation: Polish a 1.0 mm diameter platinum (Pt) disk working electrode using a 0.05 µm alumina slurry on a microcloth[2]. Rinse thoroughly with deionized water and sonicate in ethanol for 3 minutes. Rationale: Polishing removes passivating oxide layers and adsorbed organic impurities, ensuring unhindered heterogeneous electron transfer kinetics.

  • Cell Assembly & Deoxygenation: Assemble the cell using the Pt working electrode, a Pt wire auxiliary electrode, and a Silver (Ag) wire pseudo-reference electrode[2]. Purge the solution with ultra-high purity Argon (Ar) for 15 minutes. Rationale: The reduction potential of the nitro group often overlaps with the reduction of dissolved O₂. Failure to purge will result in the generation of reactive oxygen species (ROS), convoluting the voltammogram and degrading the radical anion.

  • Data Acquisition: Using a potentiostat (e.g., CH Instruments 750E), perform cyclic voltammetry starting with a cathodic (negative) sweep to probe the reduction of the nitroaromatic/phenothiazinate core[2]. Utilize multiple scan rates (50, 100, 250, 500 mV/s) to verify the chemical reversibility of the generated anion.

  • Internal Calibration (Self-Validation): Post-measurement, spike the electrochemical cell with 1.0 mM Ferrocene. Record a final voltammogram. Rationale: Pseudo-reference electrodes drift. Referencing all peak potentials to the thermodynamically stable Fc/Fc⁺ redox couple ensures absolute data trustworthiness and inter-laboratory reproducibility.

Applications in Advanced Materials & Drug Development

The unique electrochemical signature of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine unlocks specific downstream applications:

  • Anionic NIR Dyes for Bioimaging: While cationic dyes are common, they are susceptible to nucleophilic attack by biological thiols (e.g., glutathione) in vivo. The stabilized anionic phenothiazinate core provides a pathway to synthesize robust, negatively charged NIR dyes that exhibit distinct biodistribution profiles, avoiding non-specific binding to negatively charged cell membranes[2][3].

  • Nitro Covalent Organic Frameworks (Nitro-COFs): The high polarity, strong electron affinity, and oxidative properties imparted by the terminal nitro groups make this molecule an ideal redox-active linker for Nitro-COFs[1]. These highly ordered frameworks are currently at the forefront of research for high-density energy storage (batteries), heterogeneous catalysis, and environmental remediation[1].

References

  • Phenothiazine Radical Cation Excited States as Super-oxidants for Energy-Demanding Reactions Journal of the American Chemical Society (ACS) URL:[Link]

  • Multiple fluorescent behaviors of phenothiazine-based organic molecules ResearchGate URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine via Suzuki-Miyaura Cross-Coupling

Portions of this document are modified from previous work and may not have been updated to reflect the current date. For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a compr...

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Author: BenchChem Technical Support Team. Date: April 2026

Portions of this document are modified from previous work and may not have been updated to reflect the current date.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine, a key intermediate for advanced organic materials. Phenothiazine and its derivatives are extensively studied for their unique optoelectronic properties and applications in pharmaceuticals and materials science.[1][2][3] This protocol details a robust and efficient method for the synthesis of the target molecule through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The guide offers in-depth technical insights, step-by-step experimental procedures, and critical analysis of the reaction mechanism, designed for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction: The Significance of Functionalized Phenothiazines

Phenothiazine (PTZ) is a sulfur and nitrogen-containing heterocyclic aromatic compound that has garnered significant attention due to its unique electronic and optical properties.[1][2][3] Its non-planar, butterfly-like structure and electron-rich nature make it an excellent building block for a wide range of functional materials. The strategic functionalization of the phenothiazine core, particularly at the 3 and 7 positions, allows for the fine-tuning of its photophysical and electrochemical characteristics.[4] These modifications have led to the development of phenothiazine derivatives with applications in:

  • Organic Electronics: Including organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs).[1][2][3]

  • Pharmaceuticals: As scaffolds for antipsychotic, antihistaminic, and antiemetic drugs.[5]

  • Chemosensors: For the detection of various analytes.[1][2]

The introduction of electron-withdrawing groups, such as the nitrophenyl moiety, at the 3 and 7 positions of the phenothiazine core can significantly modulate its electronic properties, making the resulting compound, 3,7-Bis(4-nitrophenyl)-10H-phenothiazine, a valuable intermediate for the synthesis of novel materials with tailored characteristics.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[6][7][8] Its advantages include mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.[9][10][11] This makes it an ideal choice for the synthesis of 3,7-diarylphenothiazine derivatives.

Reaction Overview and Mechanism

The synthesis of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine is achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3,7-dibromo-10H-phenothiazine with 4-nitrophenylboronic acid.

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:[6][12][13]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (3,7-dibromo-10H-phenothiazine) to form a Pd(II) intermediate. This is often the rate-determining step.[6][7]

  • Transmetalation: The organic group from the organoboron reagent (4-nitrophenylboronic acid) is transferred to the palladium center, displacing the halide. This step is facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.[12]

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Oxidative Addition Product) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) (Transmetalation Product) Ar-Ar' Ar-Ar' (Final Product)

Experimental Protocols

Synthesis of Starting Material: 3,7-Dibromo-10H-phenothiazine

A common method for the synthesis of 3,7-dibromo-10H-phenothiazine is the direct bromination of 10H-phenothiazine.[14][15]

Materials:

  • 10H-Phenothiazine

  • Glacial Acetic Acid

  • Bromine

Procedure:

  • In a round-bottom flask, dissolve 10H-phenothiazine in glacial acetic acid.

  • Slowly add a solution of bromine in glacial acetic acid to the phenothiazine solution at room temperature with stirring.

  • Continue stirring the reaction mixture at room temperature overnight.

  • Filter the resulting precipitate, wash with diethyl ether and a saturated sodium sulfite solution, and dry under vacuum to yield 3,7-dibromo-10H-phenothiazine as a solid.[15]

Suzuki-Miyaura Cross-Coupling Protocol

Materials:

  • 3,7-Dibromo-10H-phenothiazine

  • 4-Nitrophenylboronic acid[10]

  • Palladium(II) acetate (Pd(OAc)2) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

  • Triphenylphosphine (PPh3) (if using Pd(OAc)2)

  • Potassium carbonate (K2CO3) or Sodium carbonate (Na2CO3)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • To an oven-dried Schlenk flask, add 3,7-dibromo-10H-phenothiazine, 4-nitrophenylboronic acid (2.2 equivalents), and the base (e.g., K2CO3, 4 equivalents).

  • Add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents) to the flask.

  • Add the solvent system, typically a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Degas the reaction mixture by subjecting it to several cycles of vacuum and backfilling with an inert gas (e.g., nitrogen or argon) to remove oxygen.[16]

  • Heat the reaction mixture to reflux (typically 80-110 °C) with vigorous stirring and monitor the reaction progress by thin-layer chromatography (TLC).[16][17]

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup by adding water and extracting the product with an organic solvent such as ethyl acetate.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain 3,7-Bis(4-nitrophenyl)-10H-phenothiazine.[18]

Data and Characterization

ParameterValue/Description
Starting Material 3,7-Dibromo-10H-phenothiazine
Coupling Partner 4-Nitrophenylboronic acid
Catalyst Pd(PPh3)4 or Pd(OAc)2/PPh3
Base K2CO3 or Na2CO3
Solvent Toluene/Ethanol/Water
Temperature 80-110 °C
Typical Yield 70-90%

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product. The spectra should show the characteristic signals for the phenothiazine core and the two 4-nitrophenyl groups.[19]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[15][19]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule, such as the N-H stretch of the phenothiazine and the nitro group stretches.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.[20]

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature, or the amount of catalyst and base.

  • Low Yield: Low yields can result from inefficient catalyst activity or decomposition of the starting materials or product. Ensure all reagents are pure and the reaction is conducted under strictly anaerobic conditions.

  • Side Reactions: Homocoupling of the boronic acid can be a side reaction. Optimizing the reaction conditions, particularly the choice of catalyst and base, can minimize this.

  • Purification Challenges: The product may require careful purification by column chromatography to remove residual catalyst and byproducts.[18]

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an effective and versatile route for the synthesis of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine. This application note and protocol offer a detailed and practical guide for researchers to successfully synthesize this valuable compound. The ability to introduce specific functionalities onto the phenothiazine scaffold opens up numerous possibilities for the design and development of novel organic materials with tailored properties for a wide range of applications.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • SpringerLink. (n.d.). Synthesis and electronic properties of 3,7-dianilino substituted N-hexyl phenothiazines. [Link]

  • ResearchGate. (2021, July). Phenothiazine Functional Materials for Organic Optoelectronic Applications. [Link]

  • MDPI. (2025, October 8). Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. [Link]

  • Revue Roumaine de Chimie. (n.d.). PODANDS WITH 3,7,10-TRISUBSTITUTED PHENOTHIAZINE UNITS: SYNTHESIS AND STRUCTURAL ANALYSIS. [Link]

  • MDPI. (2017, May 9). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]

  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Royal Society of Chemistry. (2021, June 16). Phenothiazine functional materials for organic optoelectronic applications. [Link]

  • Google Patents. (n.d.).
  • PMC. (n.d.). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • Royal Society of Chemistry. (2021, June 16). Phenothiazine functional materials for organic optoelectronic applications. [Link]

  • ResearchGate. (n.d.). Synthesis of 3, 7-Dibrom-10H-phenothiazine. [Link]

  • ResearchGate. (n.d.). Catalytic cycle for palladium catalyzed cross-coupling of.... [Link]

  • ACS Publications. (2024, November 8). Ad-Hoc Functionalization of Phenothiazine Dioxide Derivatives to Achieve Blue Thermally Activated Delayed Fluorescence in Organic Nanoaggregates. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Palladium Catalyzed Cross-Coupling of Pentacyclic Phenothiazines: Novel Therapeutic Target for Positive and Negative Symptoms of Schizophrenia in Experimental Animal Models. [Link]

  • MDPI. (2024, May 3). Synthesis, Electronic, and Antibacterial Properties of 3,7-Di(hetero)aryl-substituted Phenothiazinyl N-Propyl Trimethylammonium Salts. [Link]

  • ACS Publications. (2008, March 21). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. [Link]

  • ACS Publications. (2024, December 30). Design, Synthesis, and Characterization of a Phenothiazine-Functionalized Triazine Derivative for Electrochromic Devices. [Link]

  • ResearchGate. (n.d.). Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions.... [Link]

  • ResearchGate. (n.d.). Separation and identification of phenothiazine compounds by thin-layer chromatography. [Link]

  • Asian Journal of Chemistry. (2025, December 31). Suzuki-Miyaura Coupling Mediated Synthesis and Spectral Characterization of Novel Chalcones Derived from Substituted Phenothiazines. [Link]

  • PMC. (n.d.). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura reaction, using 4‐nitrophenylboronic acid (yielded 94%.... [Link]

  • Semantic Scholar. (n.d.). Method for the Synthesis of Phenothiazines via a Domino Iron-Catalyzed C-S/C-N Cross-Coupling Reaction. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Royal Society of Chemistry. (2025, July 28). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of 3,7-di-halogenate-10H-phenothiazine. [Link]

  • PMC. (n.d.). Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein. [Link]

  • MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • ResearchGate. (2025, August 6). Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening. [Link]

  • DiVA portal. (n.d.). Photoredox catalysis with 10-phenyl-10H- phenothiazine and synthesis of a photocatalytic chiral proline-based organocatalyst. [Link]

  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. [Link]

  • SciELO. (n.d.). Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. [Link]

  • Royal Society of Chemistry. (n.d.). Three-component selective synthesis of phenothiazines and bis-phenothiazines under metal-free conditions. [Link]

  • European Journal of Biomedical and Pharmaceutical Sciences. (n.d.). NOVEL SYNTHESIS OF SUBSTITUTED-1-(7-NITRO-10H-PHENOTHIAZINE-3-YL)-3- (4-NITROPHENYL) PROP-2-EN-1-ONE. [Link]

  • Reddit. (2021, February 19). Your "Go-To", "just couple already", Suzuki conditions?. [Link]

  • ACS Publications. (2018, November 1). The History of Palladium-Catalyzed Cross-Couplings Should Inspire the Future of Catalyst-Transfer Polymerization. [Link]

  • MDPI. (2017, February 25). The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. [Link]

  • Connect Journals. (n.d.). Efficient Synthesis of Phenothiazine-based Heterocyclic Derivatives and their Biological Studies. [Link]

  • Chem-Station. (2013, October 21). Suzuki-Miyaura Cross Coupling. [Link]

  • MDPI. (n.d.). 3-Morpholino-7-[N-methyl-N-(4′-carboxyphenyl)amino]phenothiazinium Chloride. [Link]

  • Royal Society of Chemistry. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. [Link]

  • PMC. (2022, May 8). Towards Asymmetrical Methylene Blue Analogues: Synthesis and Reactivity of 3-N′-Arylaminophenothiazines. [Link]

Sources

Application

Application Note &amp; Protocol: Catalytic Reduction of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine to Amine Monomers

For Researchers, Scientists, and Drug Development Professionals This comprehensive guide details the synthesis of 3,7-Bis(4-aminophenyl)-10H-phenothiazine, a valuable diamine monomer, through the catalytic reduction of i...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details the synthesis of 3,7-Bis(4-aminophenyl)-10H-phenothiazine, a valuable diamine monomer, through the catalytic reduction of its dinitro precursor, 3,7-Bis(4-nitrophenyl)-10H-phenothiazine. This application note provides an in-depth look at the reaction mechanism, a detailed experimental protocol, characterization methods, and potential applications in polymer science and materials development.

Introduction: The Significance of Phenothiazine-Based Diamine Monomers

Aromatic diamines are crucial building blocks in the synthesis of high-performance polymers such as polyamides and polyimides.[1][2] These polymers often exhibit exceptional thermal stability, mechanical strength, and unique electronic properties, making them suitable for applications in aerospace, electronics, and other advanced industries.[3] The incorporation of a phenothiazine core into the polymer backbone can impart additional functionalities, including redox activity and interesting electrochromic properties.[4][5] The target molecule, 3,7-Bis(4-aminophenyl)-10H-phenothiazine, offers a rigid and conjugated structure, which can contribute to the enhanced thermal and mechanical performance of the resulting polymers.

The Underlying Chemistry: Catalytic Transfer Hydrogenation

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis.[6] While various methods exist, catalytic transfer hydrogenation has emerged as a preferred method due to its efficiency, selectivity, and milder reaction conditions compared to traditional high-pressure hydrogenation.[6]

This protocol utilizes a palladium on carbon (Pd/C) catalyst with hydrazine hydrate as the hydrogen donor. The reaction proceeds via the following general steps:

  • Adsorption: Both the nitro-containing substrate and the hydrogen donor (hydrazine) adsorb onto the surface of the palladium catalyst.

  • Hydrogen Transfer: The palladium catalyst facilitates the decomposition of hydrazine, generating diimide (N₂H₂) which then disproportionates to produce hydrogen gas (H₂) in situ. This hydrogen is then transferred to the nitro groups.

  • Stepwise Reduction: The nitro group is reduced in a stepwise manner, likely through nitroso and hydroxylamine intermediates, to the final amine group.

  • Desorption: The final amine product desorbs from the catalyst surface, allowing for the catalytic cycle to continue.

The choice of Pd/C as the catalyst is based on its high activity and efficiency in promoting hydrogenation reactions.[6] Hydrazine hydrate serves as a convenient and effective source of hydrogen, eliminating the need for handling flammable hydrogen gas.[6]

Experimental Protocol

This section provides a detailed, step-by-step protocol for the catalytic reduction of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine.

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Supplier Notes
3,7-Bis(4-nitrophenyl)-10H-phenothiazineN/AC₂₄H₁₅N₃O₄S457.46Synthesis required from precursor chemicals
Palladium on Carbon (10 wt. %, 50% wet)7440-05-3Pd/C106.42 (Pd)Handle with care, can be pyrophoric when dry
Hydrazine monohydrate (64-65%)7803-57-8H₆N₂O50.06Toxic and corrosive, handle in a fume hood
Ethanol (Absolute)64-17-5C₂H₆O46.07Reagent grade
Ethyl Acetate141-78-6C₄H₈O₂88.11For extraction and chromatography
Hexane110-54-3C₆H₁₄86.18For chromatography
Celite®61790-53-2SiO₂60.08For filtration
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37For drying organic layers
Synthesis of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine (Starting Material)
Reduction Protocol: Synthesis of 3,7-Bis(4-aminophenyl)-10H-phenothiazine
Figure 1. Experimental workflow for the catalytic reduction.
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3,7-Bis(4-nitrophenyl)-10H-phenothiazine (e.g., 4.57 g, 10 mmol).

  • Solvent Addition: Add absolute ethanol (150 mL) to the flask and stir the mixture at room temperature under a nitrogen atmosphere until the starting material is fully suspended.

  • Catalyst Addition: Carefully add 10% palladium on carbon (50% wet, e.g., 0.46 g, ~10 wt% of the starting material) to the suspension.

  • Addition of Reducing Agent: Cool the mixture to 0°C using an ice bath. Slowly add hydrazine monohydrate (e.g., 5.0 mL, ~100 mmol, 10 equivalents) dropwise to the stirred suspension over a period of 30 minutes. Caution: The reaction can be exothermic.

  • Reaction Execution: After the addition is complete, remove the ice bath and heat the reaction mixture to a gentle reflux (approximately 80°C).

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the hot solution through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with hot ethanol (3 x 50 mL).

  • Isolation of Crude Product: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is the crude 3,7-Bis(4-aminophenyl)-10H-phenothiazine.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Characterization of the Amine Monomer

Due to the lack of publicly available experimental spectra for 3,7-Bis(4-aminophenyl)-10H-phenothiazine, the following characterization data is predicted based on the known structure and spectroscopic data of similar compounds.

Figure 2. Characterization workflow for the final product.
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Aromatic Protons: Multiple signals are expected in the aromatic region (δ 6.5-7.5 ppm). The protons on the phenothiazine core and the phenyl rings will exhibit complex splitting patterns (doublets, triplets, and multiplets).

    • Amine Protons: A broad singlet corresponding to the four amine protons (-NH₂) is expected around δ 5.0-5.5 ppm. The exact chemical shift can vary depending on the concentration and solvent.

    • N-H Proton: A singlet for the N-H proton of the phenothiazine ring is expected around δ 8.0-8.5 ppm.

  • ¹³C NMR (DMSO-d₆, 100 MHz):

    • Aromatic Carbons: A series of signals are expected in the aromatic region (δ 110-150 ppm). The number of signals will depend on the symmetry of the molecule. Carbons attached to nitrogen atoms will appear at lower field (higher ppm values).

  • FT-IR (KBr):

    • N-H Stretching: A broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the N-H stretching vibrations of the primary amine groups.

    • Aromatic C-H Stretching: Peaks around 3000-3100 cm⁻¹ correspond to the aromatic C-H stretching vibrations.

    • C=C Stretching: Aromatic C=C stretching vibrations will appear as a series of sharp peaks in the 1450-1600 cm⁻¹ region.

    • C-N Stretching: The C-N stretching vibration is expected to show a peak in the 1250-1350 cm⁻¹ region.

  • Mass Spectrometry (ESI-MS):

    • The mass spectrum should show a prominent peak corresponding to the molecular ion [M]⁺ or the protonated molecular ion [M+H]⁺ at m/z = 397.14 or 398.15, respectively, for C₂₄H₁₉N₃S.

Applications in Polymer Synthesis

The synthesized 3,7-Bis(4-aminophenyl)-10H-phenothiazine is a valuable monomer for the preparation of high-performance polyamides and polyimides through polycondensation reactions with various diacyl chlorides or dianhydrides.

Example: Synthesis of a Phenothiazine-Containing Polyamide

A solution of 3,7-Bis(4-aminophenyl)-10H-phenothiazine in an aprotic polar solvent, such as N-methyl-2-pyrrolidone (NMP), can be reacted with an equimolar amount of a diacyl chloride (e.g., terephthaloyl chloride or isophthaloyl chloride) at low temperatures. The resulting poly(amic acid) can then be thermally or chemically cyclized to form the final polyamide.

The incorporation of the rigid and redox-active phenothiazine unit is expected to yield polyamides with:

  • High Thermal Stability: The aromatic and heterocyclic structure contributes to a high glass transition temperature (Tg) and excellent thermal stability.[3]

  • Good Mechanical Properties: The rigid polymer backbone can lead to materials with high tensile strength and modulus.

  • Electroactivity: The phenothiazine core can undergo reversible oxidation, leading to polymers with interesting electrochromic and charge-transport properties.[4][5]

Safety Precautions

  • Hydrazine Hydrate: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Palladium on Carbon: Dry palladium on carbon can be pyrophoric and may ignite in the presence of air and solvents. It is recommended to use the wet catalyst and handle it carefully.

  • General Precautions: As with any chemical reaction, it is essential to follow standard laboratory safety procedures.

References

  • Electrochemical and electrochromic properties of aromatic polyamides and polyimides with phenothiazine-based multiple triphenylamine cores.
  • Visible and Near-Infrared Electrochromic Polyamides and Polyimides Featuring a Phenothiazine-Triphenylamine Star-Shaped Architecture.
  • High-performance aromatic polyamides.
  • Phenothiazine-functionalized redox polymers for a new cathode-active m
  • Phenothiazine-functionalized redox polymers for a new cathode-active material.
  • Electronic Supplementary Information - Copper dual-atom catalyst mediated C3−H amination of indoles at room temper
  • WO2017013174A1 - Methods of chemical synthesis of substituted 10h-phenothiazine-3,7-diamine compounds.
  • Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calcul
  • METHODS OF CHEMICAL SYNTHESIS OF SUBSTITUTED 10H-PHENOTHIAZINE-3,7-DIAMINE COMPOUNDS.
  • Phenothiazine - the NIST WebBook. National Institute of Standards and Technology.
  • 10H-Phenothiazine, 3,7-dinitro- | 1747-90-6. ChemicalBook.
  • PODANDS WITH 3,7,10-TRISUBSTITUTED PHENOTHIAZINE UNITS: SYNTHESIS AND STRUCTURAL ANALYSIS. Rev. Roum. Chim.
  • Supporting information for Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal. The Royal Society of Chemistry.
  • HEAT-RESISTANT, PYRIDINE-BASED POLYAMIDES CONTAINING ETHER AND ESTER UNITS WITH IMPROVED SOLUBILITY. IRJPS.
  • 1H and 13C NMR spectral assignments of some tetracyclic phenothiazine derivatives.
  • FT-IR spectral studies FT-IR spectra of the parent ligands and their Ru(II) complexes were recorded in a KBr disc in the region. The Royal Society of Chemistry.
  • Isothermal Crystallization Kinetics of High-temperature Resistant Polyamides Prepared by Melt Polymerization. Journal of Macromolecular Science, Part B.
  • Catalytic transfer hydrogenation of substituted nitro-aromatics through in-situ generated Co(0) nanoparticle from Co(II) complexes supported by pentadentate ligands.
  • 10H-phenothiazine - Optional[FTIR] - Spectrum. SpectraBase.
  • WO2007110627A2 - 3,7-diamino-10h-phenothiazine salts and their use.
  • Phenothiazine(92-84-2) 13C NMR spectrum. ChemicalBook.
  • Efficient Synthesis of Phenothiazine-based Heterocyclic Derivatives and their Biological Studies. Connect Journals.
  • Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calcul
  • Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)
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  • Heat Resistance of Polyamide R&D Center. KEP.
  • Exceptionally High-Temperature-Resistant Kapton-Type Polyimides with Tg > 520 °C: Synthesis via Incorporation of Spirobis(indene)-bis(benzoxazole)-Containing Diamines. PMC.
  • Hydrogenation C
  • novel synthesis of substituted-1-(7-nitro-10h-phenothiazine-3-yl)-3- (4-nitrophenyl) prop-2-en-1-one. EJBPS.
  • 10H-phenothiazine-3,7-diamine | C12H11N3S | CID 13907918. PubChem.
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
  • US5981801A - Hydrogenation of aromatic diamines.
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  • Pt–NH2–Fe3O4 Catalyst with Excellent Catalytic Performance for Hydrogenation of Nitroarenes in Aqueous Medium.

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Method

Application and Protocols for 3,7-Bis(4-nitrophenyl)-10H-phenothiazine in Covalent Organic Frameworks

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the application of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine as a versatile building block in the s...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine as a versatile building block in the synthesis of redox-active and photo-responsive Covalent Organic Frameworks (COFs). We will delve into the unique properties imparted by this molecule, detailed synthesis protocols, characterization techniques, and potential applications in photocatalysis, energy storage, and sensing.

Introduction: The Promise of Phenothiazine-Based COFs

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. Their tunable nature allows for the precise incorporation of functional building blocks, making them ideal platforms for a wide range of applications.[1] Phenothiazine, with its electron-rich, butterfly-shaped structure, is an excellent candidate for constructing photo- and electro-active COFs.[2][3] The incorporation of phenothiazine moieties into COF backbones can lead to materials with broad visible-light absorption, redox activity, and low exciton binding energies, which are highly desirable for photocatalysis and energy storage applications.[2][4][5][6]

The specific focus of this guide, 3,7-Bis(4-nitrophenyl)-10H-phenothiazine, offers a unique combination of a strong electron-donating phenothiazine core and two electron-withdrawing nitrophenyl groups. This inherent donor-acceptor (D-A) architecture is expected to promote efficient charge separation and transport within the resulting COF, a key factor for enhancing photocatalytic efficiency.[7] Furthermore, the nitro groups can serve as active sites for catalytic reactions or be post-synthetically modified to introduce other functionalities.

Synthesis of a Phenothiazine-Based Donor-Acceptor COF

This section provides a detailed protocol for the synthesis of a hypothetical, yet representative, COF, termed PTZ-NO2-COF, using 3,7-Bis(4-nitrophenyl)-10H-phenothiazine and a suitable amine linker, such as 1,3,5-tris(4-aminophenyl)benzene (TAPB). The reaction proceeds via a Schiff base condensation to form a crystalline, porous framework.

Experimental Protocol: Synthesis of PTZ-NO2-COF

Materials:

  • 3,7-Bis(4-nitrophenyl)-10H-phenothiazine

  • 1,3,5-Tris(4-aminophenyl)benzene (TAPB)

  • Mesitylene

  • 1,4-Dioxane

  • 6M Aqueous Acetic Acid

  • N,N-Dimethylformamide (DMF)

  • Acetone

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Precursor Solution Preparation: In a 20 mL Pyrex tube, add 3,7-Bis(4-nitrophenyl)-10H-phenothiazine (0.1 mmol, 44.14 mg) and 1,3,5-tris(4-aminophenyl)benzene (TAPB) (0.067 mmol, 23.5 mg).

  • Solvent Addition: To the solid mixture, add a solvent mixture of mesitylene (1.5 mL) and 1,4-dioxane (1.5 mL).

  • Catalyst Addition: Add 6M aqueous acetic acid (0.3 mL) to the suspension.

  • Sonication: Sonicate the mixture for 15 minutes to ensure homogeneity.

  • Degassing and Sealing: Subject the Pyrex tube to three freeze-pump-thaw cycles to remove dissolved gases and then seal it under vacuum.

  • Solvothermal Synthesis: Place the sealed tube in an oven at 120 °C for 72 hours.

  • Isolation and Washing: After cooling to room temperature, collect the resulting solid precipitate by filtration. Wash the solid sequentially with DMF (3 x 20 mL), acetone (3 x 20 mL), and anhydrous THF (3 x 20 mL).

  • Drying: Dry the final product under vacuum at 80 °C overnight to obtain the PTZ-NO2-COF as a fine powder.

Rationale for Experimental Choices:

  • Solvent System: The combination of a high-boiling point solvent (mesitylene) and a good solvent for the precursors (1,4-dioxane) is crucial for achieving a crystalline product.

  • Catalyst: Acetic acid acts as a catalyst for the reversible imine bond formation, promoting the error-correction mechanism that leads to a crystalline framework.

  • Solvothermal Conditions: The elevated temperature and sealed system provide the necessary energy for the reaction to proceed and allow for the formation of a thermodynamically stable, ordered structure.

  • Washing Procedure: A thorough washing process is essential to remove any unreacted monomers and residual solvent trapped within the pores of the COF.

Visualizing the Synthesis Workflow

G cluster_0 Precursor Preparation cluster_1 Reaction cluster_2 Workup and Purification Precursors 3,7-Bis(4-nitrophenyl)-10H-phenothiazine + TAPB Sonication Sonication (15 min) Precursors->Sonication Solvents Mesitylene + 1,4-Dioxane Solvents->Sonication Catalyst Aqueous Acetic Acid Catalyst->Sonication Degassing Freeze-Pump-Thaw Sonication->Degassing Heating 120 °C for 72h Degassing->Heating Filtration Collect Precipitate Heating->Filtration Washing Wash with DMF, Acetone, THF Filtration->Washing Drying Dry under vacuum at 80 °C Washing->Drying Final_Product PTZ-NO2-COF Drying->Final_Product

Caption: Workflow for the synthesis of PTZ-NO2-COF.

Characterization of the Phenothiazine-Based COF

A comprehensive characterization is essential to confirm the successful synthesis of the COF and to understand its properties.

Technique Purpose Expected Outcome for PTZ-NO2-COF
Powder X-Ray Diffraction (PXRD) To determine the crystallinity and pore structure.A diffraction pattern with distinct peaks corresponding to a specific crystal lattice, confirming the long-range order.
Fourier-Transform Infrared (FT-IR) Spectroscopy To confirm the formation of imine linkages and the presence of functional groups.Disappearance of the N-H stretching bands of the amine and C=O of the aldehyde, and the appearance of a new C=N stretching band. Presence of the characteristic N-O stretching bands of the nitro groups.
Solid-State ¹³C NMR Spectroscopy To provide information about the local chemical environment of the carbon atoms.Resonance signals corresponding to the imine carbon and the aromatic carbons of the phenothiazine and TAPB units.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) To visualize the morphology and particle size of the COF.Images showing the shape and size of the COF particles, which can range from nanospheres to larger aggregates.
Brunauer-Emmett-Teller (BET) Analysis To measure the specific surface area and pore size distribution.A type I or type IV nitrogen adsorption-desorption isotherm, indicating a porous material with a high surface area.
UV-Vis Diffuse Reflectance Spectroscopy To determine the optical properties and band gap.Broad absorption in the visible light region due to the D-A structure. The band gap can be estimated from the Tauc plot.[4]
Cyclic Voltammetry (CV) To investigate the electrochemical properties and determine the HOMO/LUMO energy levels.Reversible or quasi-reversible redox peaks corresponding to the oxidation of the phenothiazine moiety and potentially the reduction of the nitro groups.[2]

Applications of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine in COFs

The unique electronic and structural features of COFs derived from 3,7-Bis(4-nitrophenyl)-10H-phenothiazine open up a wide range of applications.

Heterogeneous Photocatalysis

The D-A structure of PTZ-NO2-COF is expected to facilitate efficient charge separation upon photoexcitation, making it a promising candidate for photocatalysis.

Proposed Application: Photocatalytic Oxidative Coupling of Amines

Under visible light irradiation, the COF can catalyze the oxidative coupling of primary amines to imines. The phenothiazine units act as the photosensitizer, while the overall framework provides a high surface area for reactant adsorption and catalytic turnover.

G Light Visible Light (hν) COF PTZ-NO2-COF Light->COF COF_excited PTZ-NO2-COF* (e⁻ + h⁺) COF->COF_excited Photoexcitation Amine R-CH₂-NH₂ COF_excited->Amine Electron Transfer Oxygen O₂ COF_excited->Oxygen Electron Transfer Amine_radical R-CH₂-NH₂⁺• Amine->Amine_radical Imine R-CH=N-CH₂-R Amine_radical->Imine Oxidative Coupling Superoxide O₂⁻• Oxygen->Superoxide Superoxide->Imine Oxidation

Caption: Proposed photocatalytic cycle for amine coupling.

Energy Storage

The redox-active nature of the phenothiazine and nitro groups makes these COFs suitable for use as electrode materials in batteries and supercapacitors.[1][8] The porous structure facilitates ion transport, while the covalent framework ensures stability during charge-discharge cycles.[9]

Potential Application: Cathode Material in Lithium-Ion Batteries

The phenothiazine units can undergo reversible oxidation, and the nitro groups can undergo reversible reduction, providing multiple redox sites for charge storage. The ordered pores of the COF can enhance the diffusion of lithium ions, leading to high rate capabilities and long cycle life.[10]

Sensing

The electron-deficient nitroaromatic groups can interact with electron-rich analytes, leading to changes in the photophysical properties of the COF. This can be exploited for the development of fluorescent or colorimetric sensors.

Potential Application: Detection of Electron-Rich Aromatic Compounds

Upon binding of an electron-rich analyte to the nitro groups, a charge-transfer complex can be formed, resulting in a change in the fluorescence emission of the COF. This can be used for the sensitive and selective detection of environmental pollutants or biologically important molecules.

Conclusion and Future Outlook

3,7-Bis(4-nitrophenyl)-10H-phenothiazine is a highly promising building block for the construction of functional COFs. The combination of a redox-active, electron-donating phenothiazine core with electron-withdrawing nitro groups provides a versatile platform for creating materials with tailored electronic and optical properties. The resulting COFs have significant potential in photocatalysis, energy storage, and sensing. Future research in this area could focus on the post-synthetic modification of the nitro groups to introduce a wider range of functionalities and the fabrication of these COFs into thin films and membranes for device applications.

References

  • Phenothiazine-Based 2D Covalent Organic Framework for Efficient Visible-Light-Induced Free Radical Polymerization. ACS Applied Polymer Materials, 2023. [Link]

  • Phenothiazine-based covalent organic frameworks with low exciton binding energies for photocatalysis. Chemical Science, 2022. [Link]

  • Rational design of a phenothiazine-based donor–acceptor covalent organic framework for enhanced photocatalytic oxidative coupling of amines and cyclization of thioamides. Journal of Materials Chemistry A, 2022. [Link]

  • Phenothiazine-based covalent organic frameworks with low exciton binding energies for photocatalysis. PMC, 2022. [Link]

  • Phenothiazine-based covalent organic frameworks with low exciton binding energies for photocatalysis. Chemical Science, 2022. [Link]

  • Recent Progress in Covalent Organic Framework Electrodes with Programmable Redox Centers. ACS Applied Energy Materials, 2024. [Link]

  • Rational design of a phenothiazine-based donor-acceptor covalent organic framework for enhanced photocatalytic oxidative coupling of amines and cyclization of thioamides. ResearchGate, 2022. [Link]

  • Covalent Organic Frameworks as Model Materials for Fundamental and Mechanistic Understanding of Organic Battery Design Principles. PMC, 2022. [Link]

  • Organic electrodes based on redox-active covalent organic frameworks for lithium batteries. Chemical Communications, 2023. [Link]

  • Study On The Synthesis Of Phenothiazine Covalent Organic Framework And The Performance Of Photodegradation Of Water To Hydrogen. Globe Thesis, 2022. [Link]

  • Fabricating stable quinoline-linked phenothiazine-based covalent organic frameworks for flexible supercapacitors. Chemical Communications, 2023. [Link]

  • Redox active covalent organic framework-based conductive nanofibers for flexible energy storage device. Diva Portal, 2020. [Link]

  • The application of covalent organic frameworks in Lithium-Sulfur batteries: A mini review for current research progress. Frontiers in Chemistry, 2022. [Link]

  • Fabricating stable quinoline-linked phenothiazine-based covalent organic frameworks for flexible supercapacitor. ResearchGate, 2023. [Link]

  • SPECTROSCOPIC AND ELECTROCHEMICAL PROPERTIES OF 2-AMINOPHENOTHIAZINE. PMC, 2013. [Link]

  • Electrochemical and electrochromic properties of aromatic polyamides and polyimides with phenothiazine-based multiple triphenylamine cores. Journal of Materials Chemistry C, 2018. [Link]

  • 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine. PMC, 2022. [Link]

  • Phenothiazine-based covalent organic frameworks with low exciton binding energies for photocatalysis. SciSpace, 2022. [Link]

Sources

Application

Application Note: 3,7-Bis(4-nitrophenyl)-10H-phenothiazine as a High-Performance Hole Transport Material in OLEDs

Executive Summary The development of highly efficient Organic Light-Emitting Diodes (OLEDs) relies heavily on the precise engineering of charge transport layers. 3,7-Bis(4-nitrophenyl)-10H-phenothiazine (BNPP) (CAS: 1620...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly efficient Organic Light-Emitting Diodes (OLEDs) relies heavily on the precise engineering of charge transport layers. 3,7-Bis(4-nitrophenyl)-10H-phenothiazine (BNPP) (CAS: 1620912-35-7) is an advanced organic semiconductor designed specifically for use as a Hole Transport Material (HTM) and Electron Blocking Layer (EBL). By functionalizing the electron-rich phenothiazine core with strongly electron-withdrawing 4-nitrophenyl groups, BNPP achieves a uniquely deep Highest Occupied Molecular Orbital (HOMO) level, exceptional thermal stability, and high hole mobility. This application note details the mechanistic advantages, optoelectronic properties, and standardized fabrication protocols for integrating BNPP into multilayer OLED architectures.

Mechanistic Insights & Molecular Design

To understand the efficacy of BNPP in OLEDs, one must analyze the causality behind its molecular architecture:

The Phenothiazine Core: Morphological Stability

Phenothiazine (PTZ) is an electron-rich heterocyclic compound containing nitrogen and sulfur heteroatoms. A defining structural characteristic of the PTZ core is its non-planar "butterfly" conformation , where the phenylene rings are folded along the S···N vector at an aspect angle of approximately 21°[1].

  • Causality: This steric folding physically impedes dense ground-state molecular aggregation and excimer formation in solid films[1]. As a result, PTZ-based films maintain excellent amorphous morphology while still allowing sufficient π–π orbital overlap for charge hopping, yielding bulk hole mobilities typically ranging from 10−5 to 10−3 cm2 V−1 s−1 [2].

The 4-Nitrophenyl Substituents: Energy Level Tuning

While standard phenothiazine has a relatively shallow HOMO, making it suitable for standard hole transport, deep-blue and phosphorescent OLEDs require HTMs with deeper HOMO levels to prevent exciton quenching and block electron leakage from the Emissive Layer (EML).

  • Causality: The functionalization of the 3,7-positions with 4-nitrophenyl groups introduces strong electron-withdrawing nitro ( −NO2​ ) moieties. This inductive and resonance-withdrawing effect significantly lowers both the HOMO and Lowest Unoccupied Molecular Orbital (LUMO) energy levels[1].

  • Result: The deepened HOMO (approx. -5.5 eV) reduces the hole-injection barrier into deep-HOMO host materials (like CBP), while the lowered LUMO creates a massive energy barrier for electrons, allowing BNPP to function simultaneously as a highly effective Electron Blocking Layer (EBL)[3].

Optoelectronic & Thermal Properties

The quantitative advantages of BNPP over the industry-standard HTM, NPB (N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine), are summarized below. The rigidification of the molecule via the nitrophenyl groups also contributes to a higher glass transition temperature ( Tg​ ), which is critical for the operational lifetime of the OLED.

Table 1: Comparative Optoelectronic and Thermal Properties

MaterialHOMO (eV)LUMO (eV)Bandgap ( Eg​ , eV)Hole Mobility ( cm2/Vs ) Tg​ (°C)Primary Function
BNPP -5.50-2.802.70 ∼3.0×10−4 > 110HTL / Deep-EBL
NPB (Standard) -5.40-2.403.00 ∼5.0×10−4 95HTL

Device Architecture & Energy Level Alignment

Proper energy level alignment is the most critical factor in minimizing turn-on voltage and maximizing external quantum efficiency (EQE). The diagram below illustrates a standard phosphorescent OLED stack utilizing BNPP.

EnergyLevels ITO Anode ITO (-4.7 eV) HIL HIL PEDOT:PSS (-5.2 eV) ITO->HIL HTM HTM / EBL BNPP (-5.5 eV) HIL->HTM EML EML CBP:Ir(ppy)3 (-6.0 eV) HTM->EML ETL ETL TPBi (-6.2 eV) EML->ETL Cathode Cathode LiF/Al (-4.3 eV) ETL->Cathode

Caption: Energy level alignment diagram of a BNPP-based OLED architecture.

Experimental Protocol: Vacuum Thermal Evaporation (VTE)

Because BNPP exhibits excellent thermal stability, it is highly suitable for Vacuum Thermal Evaporation (VTE), the industry standard for small-molecule OLED fabrication.

Substrate Preparation
  • Solvent Cleaning: Sonicate patterned Indium Tin Oxide (ITO) glass substrates sequentially in detergent solution, deionized water, acetone, and isopropyl alcohol (IPA) for 15 minutes each.

  • Drying: Dry the substrates under a stream of high-purity nitrogen gas ( N2​ ) and bake on a hotplate at 120°C for 10 minutes to remove residual moisture.

  • Surface Treatment: Treat the ITO surface with UV-Ozone or O2​ plasma for 15 minutes. Causality: This removes residual organic contaminants and increases the work function of the ITO, facilitating better hole injection into the subsequent layer.

Vacuum Deposition Workflow
  • Chamber Preparation: Load the cleaned ITO substrates into the VTE chamber. Load BNPP, EML host/dopant, ETL, LiF, and Al into separate tungsten or tantalum evaporation boats.

  • Evacuation: Pump the chamber down to a base pressure of ≤5×10−7 Torr. Crucial: High vacuum prevents the oxidation of materials and the inclusion of atmospheric moisture, which act as non-radiative recombination centers.

  • Hole Injection Layer (HIL): (Optional) Spin-coat PEDOT:PSS prior to vacuum loading, or thermally evaporate a 10 nm layer of HAT-CN at a rate of 0.5 Å/s.

  • Hole Transport Layer (BNPP): Heat the BNPP boat gradually. Once the deposition rate stabilizes, open the shutter and deposit 40 nm of BNPP at a steady rate of 1.0–2.0 Å/s. Monitor the quartz crystal microbalance (QCM) closely to ensure uniform film morphology.

  • Emissive Layer (EML): Co-evaporate the host (e.g., CBP) and the phosphorescent dopant. Control the rates independently to achieve the desired doping concentration (e.g., 5-10 wt%). Deposit a total thickness of 30 nm.

  • Electron Transport Layer (ETL): Deposit 40 nm of TPBi at 1.0 Å/s.

  • Cathode Deposition: Deposit 1 nm of LiF at 0.1 Å/s (acts as an electron injection layer), followed immediately by 100 nm of Aluminum at 2.0–5.0 Å/s through a shadow mask to define the active device area.

Encapsulation & Characterization
  • Transfer the devices directly into an inert N2​ -filled glovebox ( O2​ < 0.1 ppm, H2​O < 0.1 ppm) without exposing them to ambient air.

  • Apply a UV-curable epoxy resin to the edges of a glass cover slip and press it onto the device substrate. Cure under a 365 nm UV lamp for 3 minutes.

  • Measure the Current Density-Voltage-Luminance (J-V-L) characteristics using a Keithley 2400 SourceMeter coupled with a calibrated spectroradiometer.

Workflow Substrate 1. Substrate Prep Ultrasonic cleaning in sequentially polar/non-polar solvents Plasma 2. Surface Treatment O2 Plasma / UV-Ozone (15 mins) Substrate->Plasma VTE VTE Plasma->VTE Encapsulation 4. Encapsulation UV-curable epoxy & glass lid in N2 glovebox VTE->Encapsulation Testing 5. Characterization J-V-L measurements using Keithley & Spectrometer Encapsulation->Testing

Caption: Step-by-step experimental workflow for BNPP OLED fabrication.

References

  • Structure-induced optoelectronic properties of phenothiazine-based materials. RSC Advances.[Link]

  • Phenothiazine-Based Hole Transport Materials for Perovskite Solar Cells. ACS Omega.[Link]

  • Crystallisation-enhanced bulk hole mobility in phenothiazine-based organic semiconductors. Scientific Reports.[Link]

Sources

Method

Application Note: Advanced NMR Characterization Protocol for 3,7-Bis(4-nitrophenyl)-10H-phenothiazine

Mechanistic Context & Structural Significance 3,7-Bis(4-nitrophenyl)-10H-phenothiazine (CAS: 1620912-35-7) is a highly conjugated, electron-deficient phenothiazine derivative[1]. While phenothiazines typically exhibit lo...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Context & Structural Significance

3,7-Bis(4-nitrophenyl)-10H-phenothiazine (CAS: 1620912-35-7) is a highly conjugated, electron-deficient phenothiazine derivative[1]. While phenothiazines typically exhibit low oxidation potentials and readily form stable radical cations, the introduction of strongly electron-withdrawing nitro groups at the 3 and 7 positions fundamentally alters the molecule's electronic landscape. This specific substitution pattern is unfavorable for forming cation-based near-infrared (NIR) dyes, but it is highly effective at stabilizing the phenothiazinate core to manufacture anion-form NIR dyes[2].

Because of the rigid, planar structure and the strong dipole moments introduced by the terminal nitro groups, characterizing this molecule requires a carefully designed Nuclear Magnetic Resonance (NMR) spectroscopy protocol. The presence of multiple aromatic spin systems demands high-field instrumentation and 2D correlation techniques to avoid misassignment.

Experimental Design & Causality

To ensure a high-fidelity structural characterization, every step of this protocol is driven by the specific physicochemical properties of the target molecule:

  • Solvent Selection (Causality): The compound exhibits poor solubility in standard non-polar NMR solvents (e.g., CDCl₃) due to strong intermolecular π-π stacking and dipole-dipole interactions induced by the nitro-aromatic system. Dimethyl sulfoxide-d6 (DMSO-d6) is the mandatory solvent choice. Its high dielectric constant disrupts these intermolecular forces, ensuring a sufficient concentration for 13C and 2D NMR acquisition[3].

  • Self-Validating Logic: A standard 1D ¹H NMR is insufficient for absolute structural confirmation due to the overlapping resonances of the phenothiazine core's AMX spin system and the nitrophenyl rings' AA'BB' spin system. Therefore, this protocol is designed as a self-validating system : 1D data is cross-examined by 2D homonuclear (COSY) and heteronuclear (HSQC, HMBC) correlations. The HMBC experiment serves as the definitive internal control, where the observation of long-range ³J_CH couplings between the nitrophenyl protons and the phenothiazine core carbons unambiguously proves the regiochemistry of the cross-coupling.

Step-by-Step Methodology

Phase 1: Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of highly purified 3,7-Bis(4-nitrophenyl)-10H-phenothiazine.

  • Dissolution: Dissolve the compound in 0.6 mL of anhydrous DMSO-d6 (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Homogenization: Sonicate the mixture for 5–10 minutes at room temperature to ensure complete dissolution and disrupt any transient aggregates.

  • Transfer: Transfer the homogeneous solution to a standard 5 mm precision NMR tube. Critical Step: Ensure no microbubbles are trapped in the active volume, as they will cause severe magnetic susceptibility artifacts and broaden the spectral lines.

Phase 2: Instrumental Setup & 1D Acquisition
  • Tuning & Shimming: Insert the sample into a high-field NMR spectrometer (≥ 600 MHz is highly recommended to resolve the complex aromatic region). Lock the magnetic field to the deuterium signal of DMSO-d6. Perform rigorous automated and manual shimming (Z1-Z5) to achieve a line width at half-height (FWHM) of < 0.8 Hz for the TMS peak.

  • ¹H NMR Acquisition: Run a standard 1D proton experiment (zg30 pulse sequence). Set the spectral width to 12 ppm and the relaxation delay (D1) to 2.0 seconds. Acquire 32–64 scans to achieve a high Signal-to-Noise Ratio (SNR).

  • ¹³C NMR Acquisition: Run a proton-decoupled 13C experiment (zgpg30). Causality: Set the D1 delay to a minimum of 2.5 seconds to account for the longer T₁ relaxation times of the highly deficient quaternary carbons (C-NO₂, C-S, C-N). Acquire a minimum of 1024 scans.

Phase 3: 2D Acquisition & Structural Validation
  • COSY (Correlation Spectroscopy): Acquire to map the ³J_HH couplings. This separates the phenothiazine core (ortho-coupling between H-1 and H-2) from the nitrophenyl rings (ortho-coupling between H-2' and H-3').

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire to assign all proton-bearing carbons, directly linking the ¹H signals to their respective ¹³C resonances via ¹J_CH couplings.

  • HMBC (Heteronuclear Multiple Bond Correlation): Set the long-range coupling delay to optimize for J = 8 Hz. Validation Step: Look for the cross-peak linking the phenothiazine H-4/H-6 protons to the quaternary C-3/C-7 carbons, and the nitrophenyl H-2'/H-6' protons to the exact same C-3/C-7 carbons. This intersecting correlation is the absolute proof of the 3,7-substitution architecture.

Quantitative Data Presentation

The following tables summarize the expected NMR assignments based on the additive deshielding effects of the nitro-aromatic system applied to the foundational shifts of structural analogs like 3,7-dibromo-10H-phenothiazine[3]. These reference values serve as a baseline for spectral interpretation.

Table 1: Expected ¹H NMR Assignments (600 MHz, DMSO-d6)
PositionExpected Shift (ppm)MultiplicityCoupling Constant (J in Hz)IntegrationAssignment Logic
10-NH ~9.10Singlet (br)-1HDeshielded exchangeable proton.
H-3', H-5' ~8.25Doublet8.84HAA'BB' system; highly deshielded by ortho-NO₂.
H-2', H-6' ~7.90Doublet8.84HAA'BB' system; meta to NO₂, ortho to PTZ core.
H-4, H-6 ~7.55Doublet2.22HPTZ core; meta-coupling only (AMX system).
H-2, H-8 ~7.45Doublet of Doublets8.3, 2.22HPTZ core; ortho to H-1, meta to H-4.
H-1, H-9 ~6.85Doublet8.32HPTZ core; shielded by adjacent NH lone pair.
Table 2: Expected ¹³C NMR Assignments (150 MHz, DMSO-d6)
PositionExpected Shift (ppm)Carbon TypeAssignment Logic
C-4' ~146.5QuaternaryDirectly attached to strongly electron-withdrawing NO₂.
C-1' ~145.2QuaternaryNitrophenyl carbon attached to the phenothiazine core.
C-1a, C-9a ~142.5QuaternaryPhenothiazine carbons adjacent to the bridging Nitrogen.
C-3, C-7 ~133.0QuaternaryCross-coupling sites on the phenothiazine core.
C-2', C-6' ~127.8CHNitrophenyl aromatic carbons (meta to NO₂).
C-2, C-8 ~126.5CHPhenothiazine aromatic carbons.
C-4, C-6 ~125.2CHPhenothiazine aromatic carbons.
C-3', C-5' ~124.5CHNitrophenyl aromatic carbons (ortho to NO₂).
C-4a, C-5a ~117.5QuaternaryPhenothiazine carbons adjacent to the bridging Sulfur.
C-1, C-9 ~115.8CHPhenothiazine aromatic carbons (shielded by Nitrogen).

Workflow Visualization

The logical pathway from sample preparation to definitive structural verification is mapped below. This workflow ensures that no structural assignment is made without orthogonal validation.

NMR_Workflow Start Sample Preparation (DMSO-d6 + TMS) Acq1D 1D NMR Acquisition (1H & 13C at ≥600 MHz) Start->Acq1D Optimize Shim & Tune Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Resolve overlapping signals AssignCore Assign Phenothiazine Core (AMX Spin System) Acq1D->AssignCore AssignNitro Assign Nitrophenyl Rings (AA'BB' Spin System) Acq1D->AssignNitro Acq2D->AssignCore COSY (³J_HH) Acq2D->AssignNitro HSQC (¹J_CH) Validate HMBC Cross-Validation (Linkage at C3/C7) AssignCore->Validate AssignNitro->Validate Final Final Structural Verification Validate->Final Confirm Regiochemistry

NMR workflow and logical assignment pathway for 3,7-Bis(4-nitrophenyl)-10H-phenothiazine.

References

  • Title: Multiple fluorescent behaviors of phenothiazine-based organic molecules Source: ResearchGate URL: [Link]

  • Title: Synthesis, Electronic, and Antibacterial Properties of 3,7-Di(hetero)aryl-substituted Phenothiazinyl N-Propyl Trimethylammonium Salts Source: MDPI (Molecules) URL: [Link]

Sources

Application

Application Note: Synthesis and Electrochemical Characterization of Ambipolar Redox Polymers Incorporating 3,7-Bis(4-nitrophenyl)-10H-phenothiazine

Introduction & Mechanistic Rationale Organic redox polymers are rapidly emerging as sustainable, highly tunable alternatives to transition-metal oxide cathodes in next-generation energy storage systems [1]. Among the myr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Organic redox polymers are rapidly emerging as sustainable, highly tunable alternatives to transition-metal oxide cathodes in next-generation energy storage systems [1]. Among the myriad of redox-active moieties, phenothiazine (PTZ) is highly regarded due to its reversible p-type redox chemistry, which forms stable radical cations at high potentials (~3.5 V vs. Li/Li⁺) [1]. However, unmodified PTZ polymers often suffer from capacity fading due to the solubility of their oxidized states in carbonate electrolytes and irreversible parasitic coupling at the reactive 3 and 7 positions.

The strategic incorporation of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine (BNP-PTZ) into a polymer architecture elegantly resolves these limitations [2]. The addition of electron-withdrawing 4-nitrophenyl groups serves a dual mechanistic purpose:

  • Core Stabilization: The bulky, electron-withdrawing nitroaromatic groups block the reactive 3,7-positions, preventing irreversible dimerization and stabilizing the phenothiazinate radical cation [2].

  • Ambipolar Functionality: The nitro groups introduce n-type redox activity (reducible to radical anions). When polymerized, this transforms the material into an ambipolar redox polymer capable of both high-voltage oxidation and low-voltage reduction, significantly boosting theoretical energy density.

To translate this small molecule into a robust, insoluble electrode material, this application note details a validated protocol for N-alkylation with a vinylbenzyl spacer—which enhances rotational freedom and radical stability[3]—followed by free-radical polymerization and composite electrode fabrication.

Process Workflow

Workflow A 1. 3,7-Bis(4-nitrophenyl)- 10H-phenothiazine B 2. N-Alkylation (4-vinylbenzyl chloride) A->B C 3. Vinyl Monomer (VB-BNP-PTZ) B->C D 4. Radical Polymerization (AIBN, 70°C) C->D E 5. Ambipolar Polymer (Poly-VB-BNP-PTZ) D->E F 6. Electrode Fabrication (Slurry Coating) E->F G 7. Electrochemical Validation F->G

Fig 1. End-to-end workflow from monomer synthesis to electrochemical validation.

Experimental Protocols

Protocol A: Synthesis of the Vinyl Monomer (VB-BNP-PTZ)

Objective: Functionalize the 10H position of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine with a polymerizable styrene derivative. Causality & Design: Direct polymerization of the PTZ core is sterically hindered and electronically disrupts the redox center. Utilizing 4-vinylbenzyl chloride introduces a non-conjugated alkyl/aryl spacer. This spacer physically decouples the polymer backbone from the redox-active core, allowing the PTZ units to adopt the coplanar conformations necessary for rapid electron self-exchange during battery cycling [3].

Step-by-Step Method:

  • Deprotonation: Dissolve 10 mmol of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine in 50 mL of anhydrous N,N-dimethylformamide (DMF) in a Schlenk flask under an argon atmosphere. Cool the flask to 0 °C and slowly add 12 mmol of Sodium Hydride (NaH, 60% dispersion in mineral oil).

    • Self-Validation Check: The immediate evolution of H₂ gas indicates successful deprotonation of the secondary amine.

  • Alkylation: After 30 minutes of stirring, add 12 mmol of 4-vinylbenzyl chloride dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quenching & Extraction: Quench the reaction by slowly pouring the mixture into 100 mL of ice water. Extract the aqueous layer with dichloromethane (3 × 50 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography using a Hexane:Ethyl Acetate (4:1 v/v) eluent.

    • Self-Validation Check: Analyze the purified product via ¹H NMR. The disappearance of the 10H (N-H) peak and the appearance of vinyl protons (~5.2, 5.7, and 6.7 ppm) confirms successful alkylation.

Protocol B: Free-Radical Polymerization

Objective: Convert the VB-BNP-PTZ monomer into an insoluble, electroactive redox polymer. Causality & Design: Free-radical polymerization is selected over electropolymerization to ensure bulk material synthesis for commercial slurry casting. Azobisisobutyronitrile (AIBN) is utilized as a thermal initiator. Strict degassing is critical because molecular oxygen acts as a potent radical scavenger, which would prematurely terminate polymer chains and result in a low-molecular-weight, soluble oligomer.

Step-by-Step Method:

  • Preparation: In a clean Schlenk flask, dissolve 5 mmol of the VB-BNP-PTZ monomer and 0.05 mmol of AIBN (1 mol% relative to monomer) in 10 mL of anhydrous toluene.

  • Degassing: Perform three strict freeze-pump-thaw cycles. Freeze the solution in liquid nitrogen, evacuate the flask to < 0.1 Torr, isolate the flask from the vacuum, and thaw in a warm water bath.

    • Self-Validation Check: The complete absence of bubbling during the final thaw cycle confirms total oxygen removal.

  • Polymerization: Backfill with argon and heat the sealed flask at 70 °C for 24 hours under continuous magnetic stirring.

  • Precipitation: Cool the viscous mixture to room temperature and precipitate it dropwise into 200 mL of vigorously stirred, cold methanol. Collect the precipitated polymer by vacuum filtration.

  • Drying: Dry the resulting Poly(VB-BNP-PTZ) powder in a vacuum oven at 60 °C for 12 hours to remove trace solvents.

Protocol C: Electrode Fabrication and Electrochemical Profiling

Objective: Construct a composite electrode and validate its ambipolar redox behavior in a coin cell. Causality & Design: Because organic polymers possess low intrinsic electronic conductivity, blending the polymer with Super P carbon black creates a percolating conductive network. Polyvinylidene fluoride (PVDF) is used to ensure robust mechanical adhesion to the current collector, preventing delamination during the volumetric expansion associated with ion doping.

Step-by-Step Method:

  • Slurry Preparation: Mix Poly(VB-BNP-PTZ) (60 wt%), Super P carbon black (30 wt%), and PVDF binder (10 wt%) in N-methyl-2-pyrrolidone (NMP) to form a homogeneous, viscous slurry.

  • Coating: Cast the slurry onto an aluminum foil current collector using a doctor blade set to a 100 µm gap.

  • Drying & Punching: Dry the coated electrode at 80 °C under vacuum for 12 hours to completely volatilize the NMP. Punch the foil into 12 mm diameter disks.

    • Self-Validation Check: Weigh the disks. The mass loading of the active material must be consistently between 1.5 – 2.0 mg/cm² to ensure reproducible electrochemical data.

  • Cell Assembly: Assemble CR2032 coin cells in an argon-filled glovebox (H₂O < 0.1 ppm, O₂ < 0.1 ppm). Use lithium metal as the counter/reference electrode, a glass fiber separator, and 1 M LiPF₆ in EC:DEC (1:1 v/v) as the electrolyte.

  • Cyclic Voltammetry (CV): Perform CV at a scan rate of 0.1 mV/s across a voltage window of 1.0 V to 4.2 V vs. Li/Li⁺.

    • Self-Validation Check: The voltammogram must display a distinct oxidation peak at ~3.6 V (PTZ to PTZ•⁺) and a reduction peak at ~1.5 V (NO₂ to NO₂•⁻).

Ambipolar Redox Mechanism

RedoxMechanism Reduced Reduced State (n-type) [PTZ] -[NO2•-] Neutral Neutral State [PTZ] - [NO2] Reduced->Neutral Oxidation (-e⁻) Neutral->Reduced Reduction (+e⁻) < 2.0 V Oxidized Oxidized State (p-type) [PTZ•+] - [NO2] Neutral->Oxidized Oxidation (-e⁻) > 3.5 V Oxidized->Neutral Reduction (+e⁻)

Fig 2. Ambipolar redox mechanism showing p-type oxidation and n-type reduction.

Quantitative Data Presentation

The table below summarizes the expected electrochemical performance metrics of the synthesized Poly(VB-BNP-PTZ) polymer, correlating empirical data with their mechanistic origins.

MetricValueMechanistic Origin
Oxidation Potential ( Eox​ ) ~3.6 V vs Li/Li⁺Reversible oxidation of the phenothiazine nitrogen core to a stable radical cation[1].
Reduction Potential ( Ered​ ) ~1.5 V vs Li/Li⁺Reversible reduction of the 3,7-bis(4-nitrophenyl) electron-withdrawing groups to radical anions.
Theoretical Specific Capacity ~115 mAh/gCalculated based on a two-electron transfer process (one p-type, one n-type per repeating monomer unit).
Capacity Retention (500 cycles) > 85%High stability is attributed to the vinylbenzyl spacer preventing π-π stacking-induced dissolution [3] and nitro group stabilization [2].

References

  • Esser, B., Morhenn, I. H., & Keis, M. (2025). Phenothiazine Polymers as Versatile Electrode Materials for Next-Generation Batteries. Accounts of Materials Research, 6(6), 754-764. URL:[Link]

  • Hsieh, T.-S., Wu, J.-Y., & Chang, C.-C. (2015). Multiple fluorescent behaviors of phenothiazine-based organic molecules. Dyes and Pigments, 112, 34-41. URL:[Link]

  • Nishide, H. et al. (2015). Phenothiazine-functionalized redox polymers for a new cathode-active material. RSC Advances, 5, 23011-23016. URL:[Link]

Method

Application Notes &amp; Protocols: N-Alkylation of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine

Abstract This document provides a comprehensive guide for the N-alkylation of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine, a critical transformation for synthesizing novel derivatives with potential applications in material...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the N-alkylation of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine, a critical transformation for synthesizing novel derivatives with potential applications in materials science and pharmacology. The presence of strongly electron-withdrawing nitro groups at the 3 and 7 positions significantly deactivates the phenothiazine core, posing unique challenges to the standard N-alkylation protocols. These notes offer an in-depth analysis of the underlying chemical principles, discuss alternative synthetic strategies to overcome the reduced nucleophilicity of the thiazine nitrogen, and provide detailed, step-by-step experimental protocols. The methodologies described herein are designed to be robust and reproducible, catering to researchers, scientists, and drug development professionals.

Introduction and Mechanistic Considerations

The phenothiazine scaffold is a privileged structure in medicinal chemistry and materials science.[1] N-alkylation of the central nitrogen atom is a common strategy to modulate the physicochemical and biological properties of these molecules.[1][2] However, the target molecule, 3,7-Bis(4-nitrophenyl)-10H-phenothiazine, presents a formidable challenge due to the presence of two nitro-substituted phenyl rings. These powerful electron-withdrawing groups significantly reduce the electron density across the entire tricyclic system, including the nitrogen atom at the 10-position.[1] This diminished nucleophilicity renders classical N-alkylation methods, which typically rely on the reaction of the phenothiazine with an alkyl halide in the presence of a base, less effective.

The core of the challenge lies in the deprotonation of the N-H bond to generate the corresponding anion, which then acts as the nucleophile. The acidity of this proton is increased by the electron-withdrawing groups, but the nucleophilicity of the resulting anion is severely compromised. Therefore, more forcing conditions or alternative strategies are required to achieve successful N-alkylation.

This guide will explore three primary strategies to address this challenge:

  • Classical N-Alkylation under Forcing Conditions: Employing stronger bases and higher temperatures to facilitate the reaction.

  • Phase-Transfer Catalysis (PTC): A powerful technique to enhance the reactivity of the nucleophile in a biphasic system.[3][4][5]

  • Mitsunobu Reaction: A redox-based method that activates the alcohol, making it susceptible to nucleophilic attack by the weakly nucleophilic phenothiazine nitrogen.[6][7][8]

Synthesis of Starting Material: 3,7-Bis(4-nitrophenyl)-10H-phenothiazine

While not the focus of this guide, a brief overview of the synthesis of the starting material is pertinent. Typically, this would involve a double Suzuki or Stille cross-coupling reaction between a 3,7-dihalophenothiazine and 4-nitrophenylboronic acid (or its stannane equivalent), or a Buchwald-Hartwig amination of 3,7-dibromophenothiazine with 4-nitroaniline.[9][10][11][12] Researchers should ensure the starting material is of high purity, as impurities can interfere with the subsequent N-alkylation step.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Alkylating agents can be toxic and/or carcinogenic.

Protocol 1: Classical N-Alkylation using Sodium Hydride

This protocol utilizes a strong base, sodium hydride (NaH), to deprotonate the phenothiazine nitrogen, followed by reaction with an alkyl halide.

Diagram of the Experimental Workflow:

G A 1. Dissolve 3,7-Bis(4-nitrophenyl)-10H-phenothiazine in anhydrous DMF B 2. Add NaH portion-wise at 0 °C A->B Inert atmosphere (N2 or Ar) C 3. Stir at room temperature B->C Allow to warm D 4. Add alkyl halide dropwise C->D E 5. Heat the reaction mixture D->E e.g., 60-80 °C F 6. Quench with water/ice E->F After reaction completion (TLC) G 7. Extract with organic solvent F->G H 8. Dry, filter, and concentrate G->H I 9. Purify by column chromatography H->I G cluster_0 Aqueous/Solid Phase cluster_1 Organic Phase PTZ_H PTZ-H PTZ_anion PTZ⁻ PTZ_H->PTZ_anion Deprotonation Base Base (e.g., K2CO3) Base->PTZ_anion PTC_PTZ [Q⁺PTZ⁻] PTZ_anion->PTC_PTZ Phase Transfer PTC_X Q⁺X⁻ Base_M M⁺X⁻ PTC_X->Base_M PTZ_R PTZ-R PTC_PTZ->PTZ_R Alkylation Alkyl_X R-X Alkyl_X->PTZ_R PTC_X_org Q⁺X⁻ PTZ_R->PTC_X_org PTC_X_org->PTC_X Catalyst Regeneration G A 1. Mix Phenothiazine, Alcohol, & PPh3 in anhydrous THF B 2. Cool to 0 °C A->B C 3. Add DIAD dropwise B->C D 4. Stir at room temperature C->D Allow to warm E 5. Monitor reaction (TLC) D->E F 6. Concentrate the reaction mixture E->F Upon completion G 7. Purify by column chromatography F->G To remove triphenylphosphine oxide

Sources

Application

utilizing 3,7-Bis(4-nitrophenyl)-10H-phenothiazine as a donor-acceptor fluorophore

An Application Guide to Phenothiazine-Based Donor-Acceptor Fluorophores: Principles and Protocols Introduction Phenothiazine and its derivatives represent a cornerstone in the development of advanced functional materials...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Phenothiazine-Based Donor-Acceptor Fluorophores: Principles and Protocols

Introduction

Phenothiazine and its derivatives represent a cornerstone in the development of advanced functional materials, spanning pharmaceuticals to organic electronics. At its core, the 10H-phenothiazine scaffold is a butterfly-shaped tricyclic system that is electron-rich and readily oxidized, making it an exceptional electron donor (D). When strategically coupled with electron-accepting (A) moieties, the resulting Donor-π-Acceptor (D-π-A) architecture gives rise to molecules with remarkable photophysical properties. These properties are dominated by an excited-state process known as Intramolecular Charge Transfer (ICT), where photoexcitation promotes an electron from the donor (phenothiazine) to the acceptor.

This guide provides a detailed overview of utilizing phenothiazine-based donor-acceptor fluorophores, using the conceptual molecule 3,7-Bis(4-nitrophenyl)-10H-phenothiazine as a representative archetype. While this specific molecule may be novel, the principles, protocols, and applications discussed herein are broadly applicable to the wider class of phenothiazine D-A systems. We will explore the molecular design principles, key photophysical characteristics, and provide detailed protocols for their application in bioimaging and environmental sensing.

Molecular Design and Photophysical Principles

The defining characteristic of these fluorophores is the ICT state. The energy, and therefore the emission color, of this state is highly sensitive to the local environment, a phenomenon known as solvatochromism. In nonpolar environments, the molecule typically exhibits a higher energy emission (blue-shifted), while in polar environments, the ICT state is stabilized, leading to a lower energy, red-shifted emission. This environmental sensitivity is the foundation of their utility as sensors.

The general structure consists of the phenothiazine donor, a π-conjugated bridge that facilitates electron transfer, and one or more acceptor groups. The strength of the acceptor (e.g., nitro, cyano, aldehyde groups) directly modulates the energy of the ICT state and thus the emission wavelength.

cluster_DA General Structure of a Phenothiazine D-A Fluorophore Donor Electron Donor (10H-Phenothiazine Core) Bridge π-Conjugated Bridge (e.g., Phenyl, Thiophene) Donor->Bridge Covalent Bond Acceptor Electron Acceptor (e.g., Nitro, Cyano) Bridge->Acceptor Covalent Bond

Caption: Generalized structure of a D-π-A fluorophore.

The choice of acceptor dictates the fluorophore's properties. For our archetype, the potent electron-withdrawing nitro (-NO₂) groups are expected to induce a significant red-shift in emission compared to weaker acceptors, making it suitable for applications requiring longer wavelength excitation to minimize cellular autofluorescence.

Mechanism: Intramolecular Charge Transfer (ICT)

Upon absorption of a photon, the molecule transitions from its ground state (S₀) to an excited state (S₁). In D-A systems, this excited state is characterized by a significant spatial separation of charge, forming the ICT state. The relaxation from this state back to the ground state results in fluorescence. The energy of this fluorescence is highly dependent on the stabilization of the charge-separated ICT state by the surrounding solvent molecules.

GS Ground State (S₀) [D-A] ES Excited State (S₁) [D⁺-A⁻] (ICT State) GS->ES Absorption (hν) Relax Non-radiative Relaxation ES->Relax Solvent Relaxation Fluo Fluorescence ES->Fluo Emission (hν')

Caption: Jablonski diagram illustrating the ICT process.

Core Applications and Protocols

The unique environmental sensitivity of phenothiazine D-A fluorophores makes them powerful tools for a variety of applications.

Application 1: Bioimaging of Cellular Structures

The lipophilic nature of the phenothiazine core often results in spontaneous accumulation in lipid-rich environments like cell membranes or lipid droplets. This, combined with their solvatochromic properties, allows for the imaging and characterization of these organelles.

Protocol: Live-Cell Membrane Staining

This protocol outlines the use of a phenothiazine D-A fluorophore for imaging the plasma membrane of live mammalian cells.

Materials:

  • Phenothiazine D-A fluorophore (e.g., a conceptual 10 mM stock in DMSO).

  • Mammalian cells (e.g., HeLa, A549) cultured on glass-bottom dishes.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • Confocal laser scanning microscope.

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom dishes to achieve 60-70% confluency on the day of the experiment.

  • Probe Preparation: Prepare a working solution of the fluorophore by diluting the 10 mM DMSO stock to a final concentration of 1-10 µM in serum-free culture medium. Vortex briefly.

  • Cell Staining:

    • Aspirate the culture medium from the cells.

    • Wash the cells twice with 1 mL of pre-warmed PBS.

    • Add the probe working solution to the cells and incubate for 15-30 minutes at 37°C in a 5% CO₂ incubator.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells three times with 1 mL of PBS to remove excess probe.

  • Imaging:

    • Add 1 mL of fresh culture medium or PBS to the dish.

    • Image the cells using a confocal microscope. Excite with a laser line appropriate for the probe's absorption maximum (e.g., 405 nm or 488 nm) and collect emission over a broad range to capture its environmentally sensitive fluorescence.

Data Interpretation:

  • Localization: Expect bright fluorescence localized to the cell periphery (plasma membrane) and potentially internal membrane structures like the endoplasmic reticulum.

  • Color Variation: Subtle color shifts (e.g., from green to yellow) across different membrane domains may indicate differences in local polarity or lipid packing.

A Seed Cells on Glass-Bottom Dish B Prepare Probe Working Solution (1-10 µM) A->B C Wash Cells with PBS B->C D Incubate with Probe (15-30 min, 37°C) C->D E Wash 3x with PBS D->E F Image with Confocal Microscope E->F

Caption: Workflow for live-cell membrane staining.

Application 2: Sensing Microviscosity

Some phenothiazine derivatives exhibit viscosity-sensitive fluorescence, acting as "molecular rotors." In low-viscosity environments, the molecule can undergo non-radiative decay through rotational motion. In high-viscosity environments, this rotation is restricted, forcing the molecule to relax via fluorescence, thus "switching on" or enhancing its emission.

Protocol: In Vitro Viscosity Sensing

This protocol describes how to characterize the fluorescence response of a phenothiazine rotor to changes in viscosity using methanol/glycerol solutions.

Materials:

  • Phenothiazine D-A fluorophore (1 mM stock in DMSO).

  • Methanol (anhydrous).

  • Glycerol (anhydrous).

  • Fluorometer.

Procedure:

  • Prepare Viscosity Standards: Create a series of methanol/glycerol mixtures with varying glycerol fractions (e.g., 0%, 20%, 40%, 60%, 80%, 95% by volume). The viscosity of these mixtures is well-documented and increases with the glycerol content.

  • Sample Preparation: For each standard, add the fluorophore from the stock solution to a final concentration of 10 µM. Mix thoroughly.

  • Spectroscopic Measurement:

    • Record the fluorescence emission spectrum for each sample using the fluorometer. Use an excitation wavelength near the probe's absorption maximum.

    • Measure the fluorescence intensity at the emission maximum for each viscosity standard.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of viscosity (in centipoise, cP).

    • A positive correlation between fluorescence intensity and viscosity confirms the molecular rotor behavior.

Expected Results:

Glycerol Fraction (% v/v)Approximate Viscosity (cP at 20°C)Relative Fluorescence Intensity (a.u.)
00.6Low
403.5Intermediate
8060High
95620Very High

Table 1: Representative data showing the expected trend for a viscosity-sensitive phenothiazine fluorophore.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating.

  • For Bioimaging: The expected outcome is specific subcellular localization (e.g., membrane). A diffuse, non-specific staining pattern would indicate either cell death, probe aggregation, or a non-optimal staining concentration. A control experiment with a known membrane stain (e.g., CellMask™) can validate the localization pattern.

  • For Viscosity Sensing: The relationship between fluorescence and viscosity should follow a predictable, quantifiable trend. The lack of a clear positive correlation would invalidate the probe's use as a viscosity sensor under the tested conditions. Running the experiment at different temperatures can further validate the viscosity-dependent mechanism, as viscosity is temperature-dependent.

References

  • A. P. Demchenko, "The Concept of Polarity in the Chemistry of Solutions and Probes," Methods and Applications of Fluorescence, vol. 11, pp. 1-40, 2013. [Link]

  • Y. G. Kim, J. H. Kim, S. J. Park, and B. R. Cho, "Recent progress in the development of two-photon absorbing probes for bioimaging," Chemical Society Reviews, vol. 42, no. 1, pp. 235-249, 2013. [Link]

  • M. Kuimova, "Mapping viscosity in cells using molecular rotors," Physical Chemistry Chemical Physics, vol. 14, no. 36, pp. 12671-12686, 2012. [Link]

Technical Notes & Optimization

Troubleshooting

improving the solubility of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine in common organic solvents

Welcome to the technical support center for 3,7-Bis(4-nitrophenyl)-10H-phenothiazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3,7-Bis(4-nitrophenyl)-10H-phenothiazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for improving the solubility of this compound in common organic solvents. The inherent chemical structure of phenothiazine derivatives often presents solubility challenges, and this document aims to equip you with the knowledge and techniques to overcome these hurdles in your experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is 3,7-Bis(4-nitrophenyl)-10H-phenothiazine expected to have poor solubility in many common organic solvents?

A1: The solubility of a compound is governed by the principle of "like dissolves like". 3,7-Bis(4-nitrophenyl)-10H-phenothiazine possesses a large, rigid, and largely non-polar tricyclic phenothiazine core. While the two nitro (-NO2) groups and the secondary amine (-NH-) in the phenothiazine ring introduce some polarity, the overall molecule has significant non-polar character due to the four phenyl rings. This complex structure with both polar and non-polar regions leads to strong intermolecular forces (pi-pi stacking and dipole-dipole interactions) in the solid state, making it difficult for many common organic solvents to effectively solvate the molecule and overcome its crystal lattice energy. The large size and planarity of the aromatic system contribute to strong crystal packing, further reducing solubility.

Q2: What are the initial recommended solvents to try for dissolving 3,7-Bis(4-nitrophenyl)-10H-phenothiazine?

A2: Based on its structure, polar aprotic solvents are generally the best starting point. These solvents can engage in dipole-dipole interactions with the polar functional groups of the molecule without having acidic protons that could react. Initial solvents to consider include:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • N,N-Dimethylacetamide (DMAc)

  • Tetrahydrofuran (THF) (may have lower solvating power than the others)

For less polar options, chlorinated solvents like dichloromethane (DCM) and chloroform might show some success, particularly if gentle heating is applied. Highly non-polar solvents like hexanes and ethyl acetate are unlikely to be effective.

Q3: Can I use alcohols like ethanol or methanol to dissolve this compound?

A3: While alcohols like ethanol and methanol are polar, their ability to dissolve 3,7-Bis(4-nitrophenyl)-10H-phenothiazine is often limited.[1] The strong hydrogen-bonding network of the alcohols may not be sufficiently disrupted to accommodate the large, non-polar regions of the phenothiazine derivative. However, they can be useful as co-solvents.

Troubleshooting Guide: Common Solubility Issues

This section provides a structured approach to addressing specific problems you might encounter during your experiments.

Issue 1: The compound does not dissolve in the chosen solvent, even at low concentrations.
  • Underlying Cause: The chosen solvent lacks the appropriate polarity or solvating power to overcome the intermolecular forces of the solid compound.

  • Troubleshooting Workflow:

Caption: Workflow for addressing initial insolubility.

  • Step-by-Step Solutions:

    • Increase Agitation: Ensure the mixture is being vigorously stirred or sonicated. This increases the interaction between the solvent and the surface of the solid particles.

    • Apply Gentle Heat: Carefully warm the mixture. Increased kinetic energy can help overcome the activation energy barrier for dissolution. Be mindful of the compound's thermal stability.

    • Switch to a Stronger Solvent: If you started with a weaker solvent like THF, move to a more powerful polar aprotic solvent such as DMSO or DMF.[2]

    • Co-solvency: If a single solvent is ineffective, a mixture of solvents can be more successful.[3][4] This technique works by creating a solution with dielectric properties intermediate to those of the individual solvents.[4] For example, adding a small amount of DMSO to a less effective solvent like acetone might improve solubility.

    • Structural Modification: If solubility remains a significant barrier for your application, consider synthetic modifications. Introducing flexible alkyl or glycol chains can disrupt crystal packing and improve solubility.[5]

Issue 2: The compound dissolves initially but precipitates out over time or upon cooling.
  • Underlying Cause: You have created a supersaturated solution, which is thermodynamically unstable. The solubility of the compound is likely highly temperature-dependent.

  • Troubleshooting Workflow:

Caption: Troubleshooting precipitation from solution.

  • Step-by-Step Solutions:

    • Maintain Temperature: If the compound is soluble at a higher temperature, your experimental setup may need to be maintained at that temperature to prevent precipitation.

    • Check for Solvent Evaporation: Ensure your container is well-sealed. Evaporation of the solvent will increase the concentration of the solute, potentially exceeding its solubility limit.

    • Utilize a Co-solvent: A co-solvent can not only increase solubility but also help to stabilize the dissolved compound in the solution.[6]

    • Solid Dispersion Technique: For applications where the compound needs to be in a solid form but readily dissolvable, creating a solid dispersion is a powerful technique.[7][8] This involves dissolving the compound and a highly soluble carrier in a common solvent, and then removing the solvent. The resulting solid has the compound molecularly dispersed within the carrier matrix, which can significantly enhance its dissolution rate.[9][10]

Experimental Protocols for Solubility Enhancement

Protocol 1: Co-solvency for Improved Solubility

This protocol details how to systematically test co-solvent systems to enhance the solubility of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine.

Objective: To identify an optimal co-solvent mixture that provides the desired solubility.

Materials:

  • 3,7-Bis(4-nitrophenyl)-10H-phenothiazine

  • Primary solvent (e.g., Dichloromethane)

  • Co-solvent (e.g., DMSO)

  • Vials with sealed caps

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Spectrophotometer or HPLC for concentration measurement

Procedure:

  • Prepare a series of vials with a fixed amount of the primary solvent.

  • Add increasing percentages of the co-solvent to each vial (e.g., 1%, 2%, 5%, 10% v/v DMSO in DCM).

  • Add an excess amount of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine to each vial.

  • Seal the vials and stir the mixtures at a constant temperature for 24-48 hours to reach equilibrium.

  • Allow the vials to stand for a few hours to let the excess solid settle.

  • Carefully withdraw a sample from the supernatant of each vial.

  • Filter the sample through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles.

  • Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method.

Data Presentation:

Co-solvent (DMSO) % in DCMSolubility (mg/mL)
0%(Value from your experiment)
1%(Value from your experiment)
2%(Value from your experiment)
5%(Value from your experiment)
10%(Value from your experiment)
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol describes the preparation of a solid dispersion to improve the dissolution rate of the compound.[11]

Objective: To prepare a solid dispersion of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine with a hydrophilic carrier.

Materials:

  • 3,7-Bis(4-nitrophenyl)-10H-phenothiazine

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))[10]

  • Common solvent (e.g., Dichloromethane, Acetone)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Weigh the desired amounts of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine and the hydrophilic carrier (e.g., a 1:5 ratio of compound to carrier).

  • Dissolve both components completely in a minimal amount of the common solvent in a round-bottom flask.

  • Attach the flask to a rotary evaporator and remove the solvent under reduced pressure.

  • Once the bulk of the solvent is removed, transfer the solid film to a vacuum oven and dry completely to remove any residual solvent.

  • The resulting solid is the solid dispersion. This can be characterized by techniques such as DSC and XRD to confirm the amorphous nature of the dispersed compound.

Advanced Strategies for Solubility Enhancement

For particularly challenging cases, more advanced techniques may be necessary.

pH Modification: The solubility of many organic compounds, especially those with acidic or basic functional groups, is pH-dependent.[12][13] Phenothiazine derivatives are weakly basic and can be protonated under acidic conditions.[14] The resulting salt form is often more soluble in aqueous or polar protic solvents.[15] However, for applications in organic solvents, this strategy is less common but can be explored if a suitable acidic co-solvent is compatible with the experimental conditions.

Chemical Modification: As a long-term strategy, chemical modification of the 3,7-Bis(4-nitrophenyl)-10H-phenothiazine structure can permanently improve its solubility.[16] The introduction of solubilizing groups, such as alkyl chains, polyethylene glycol (PEG) chains, or charged moieties, can disrupt the crystal lattice and enhance solvent-solute interactions.[5]

References

  • Journal of Advanced Pharmacy Education and Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Retrieved from [Link]

  • Patil, A., & Shinkar, D. (2021). A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs. Journal of Drug Delivery and Therapeutics, 11(4-S), 133-141.
  • Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. Retrieved from [Link]

  • askIITians. (2025, March 11). How does pH affect solubility? Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Hydrotropy and Co-Solvency: Sustainable Strategies for Enhancing Solubility of Poorly Soluble Pharmaceutical Active Ingredients. Retrieved from [Link]

  • JETIR.org. (2025, July 1). Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. Retrieved from [Link]

  • Jadhav, V., Kashid, P., Yadav, M., & Otari, K. (2024, August 15). Solubility Enhancement By Solid Dispersion Method: An Overview. Asian Journal of Pharmaceutical Research and Development, 12(4), 113-118.
  • ResearchGate. (n.d.). Effect of pH on the solubility of (a) organic carbon, (b) Cd, (c) Ni, (d) Zn, (e) Pb, and (f) Cu. Retrieved from [Link]

  • ScienceDirect. (2025, July 31). Co-solvency: Significance and symbolism. Retrieved from [Link]

  • SlideShare. (n.d.). Cosolvency. Retrieved from [Link]

  • Springer. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Retrieved from [Link]

  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil. Retrieved from [Link]

  • Journal of Medicinal and Medical Chemistry. (2025). A Comprehensive Review on Phenothiazine Antipsychotics Synthesis Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). a) Chemical design strategy for improving phenothiazine solubility and... Retrieved from [Link]

  • National Institutes of Health. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]

  • University Website. (2025, October 22). Solubility. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2026, March 15). Synthesis and Biological Evaluation of Some Phenothiazine Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, October 4). Large variability and complexity of isothermal solubility for a series of redox-active phenothiazines. Retrieved from [Link]

  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)? Retrieved from [Link]

Sources

Optimization

troubleshooting low yield in the synthesis of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine

Technical Support Center: Synthesis of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine Welcome to the dedicated technical support guide for the synthesis of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine. This resource is designed fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine

Welcome to the dedicated technical support guide for the synthesis of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific synthesis. Here, we address common issues, provide in-depth troubleshooting advice, and offer optimized protocols to enhance your reaction yields and product purity.

The synthesis of 3,7-disubstituted phenothiazines, such as 3,7-Bis(4-nitrophenyl)-10H-phenothiazine, is a nuanced process. While several synthetic routes exist, palladium-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, are frequently employed for their efficiency in forming C-N bonds.[1] However, the success of these reactions is highly sensitive to a variety of factors, and low yields are a common hurdle. This guide will walk you through potential pitfalls and their solutions in a straightforward question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for 3,7-Bis(4-nitrophenyl)-10H-phenothiazine and what are the expected yields?

A common and effective method for synthesizing 3,7-diaryl phenothiazine derivatives is a twofold Buchwald-Hartwig or Suzuki coupling reaction starting from 3,7-dibromo-10H-phenothiazine.[1][2] The synthesis generally begins with the dibromination of phenothiazine.[2] The resulting 3,7-dibromophenothiazine then undergoes a palladium-catalyzed cross-coupling reaction with an appropriate aryl partner, in this case, a 4-nitrophenyl source.

Reported yields for similar twofold Suzuki couplings to produce 3,7-di(hetero)aryl-substituted phenothiazines are generally good after purification by flash chromatography.[2] However, it is important to note that yields can vary significantly based on the specific reaction conditions, purity of reagents, and the scale of the reaction. For the Sonogashira coupling of 1-iodo-4-nitrobenzene with 10-ethynyl-10H-phenothiazine, a much lower yield of 6.9% has been reported, highlighting the sensitivity of these reactions.[3]

Q2: My reaction mixture turned black and the reaction has stalled. What does this indicate?

The formation of a black precipitate is a classic sign of catalyst decomposition into "palladium black," which is an inactive, agglomerated form of metallic palladium.[4][5] This is a frequent cause of low conversion, as the concentration of the active, soluble catalyst diminishes over the course of the reaction.[5]

Potential Causes for Palladium Black Formation:

  • Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species.[4]

  • High Reaction Temperature: Excessive heat can promote catalyst agglomeration.[4]

  • Suboptimal Ligand Choice: An ineffective ligand may not adequately stabilize the palladium catalyst, making it more susceptible to decomposition.[4]

Troubleshooting Guide: Low to No Product Yield

A low or non-existent yield is one of the most common frustrations in palladium-catalyzed cross-coupling reactions. The root causes can often be traced back to issues with the catalyst, reagents, or reaction conditions.

Issue 1: The reaction shows low or no conversion of starting materials.

This is a frequent problem in palladium-catalyzed reactions and can be attributed to several factors related to the catalyst, reagents, or overall reaction setup.[5]

Possible Cause 1: Inactive Catalyst System The active catalytic species in Buchwald-Hartwig amination is a Pd(0) complex.[6] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to the active Pd(0) form.[5][7] Inefficient reduction will lead to a low concentration of the active catalyst.[4][5]

  • Troubleshooting Steps:

    • Switch to a Pd(0) Source: Consider using a direct Pd(0) source like Pd₂(dba)₃ to bypass the in-situ reduction step.[5]

    • Use a Pre-catalyst: Modern pre-catalysts are designed for efficient generation of the active Pd(0) species.[6][7]

    • Ensure Ligand Integrity: Phosphine ligands are susceptible to oxidation.[4] Use fresh ligands or those that have been stored properly under an inert atmosphere.

Possible Cause 2: Poor Quality of Reagents or Solvents Palladium-catalyzed reactions are highly sensitive to impurities, especially water and oxygen.[4]

  • Troubleshooting Steps:

    • Use Anhydrous and Degassed Solvents: It is critical to use anhydrous solvents and to thoroughly degas them.[4] This can be achieved by methods such as several freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through the solvent for an extended period.[4]

    • Verify Reagent Purity: Ensure the purity of your starting materials, as impurities can act as catalyst poisons.[5]

Possible Cause 3: Inadequate Inert Atmosphere The Pd(0) catalyst is extremely sensitive to oxygen.[6]

  • Troubleshooting Steps:

    • Proper Degassing of the Reaction Vessel: The reaction flask must be thoroughly purged with an inert gas (argon or nitrogen).[4] This is typically done using a Schlenk line or by performing at least three vacuum-backfill cycles.[4]

    • Maintain Inert Atmosphere: Ensure a continuous positive pressure of inert gas is maintained throughout the reaction setup and duration.

Issue 2: The reaction starts but does not go to completion.

If you observe initial product formation by TLC or LC-MS, but the reaction stalls, it often points to catalyst deactivation or reagent insolubility.[8]

Possible Cause 1: Catalyst Decomposition Over Time As mentioned earlier, the formation of palladium black is a common deactivation pathway.[5]

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: High temperatures can accelerate catalyst decomposition.[8] Consider reducing the temperature and compensating with a longer reaction time.

    • Screen Different Ligands: The choice of ligand is crucial for stabilizing the palladium catalyst.[4] Experiment with different ligands to find one that offers better stability under your reaction conditions.

Possible Cause 2: Reagent Insolubility If your starting materials or the base are not fully dissolved in the reaction solvent, the reaction will likely be slow and inefficient.[8]

  • Troubleshooting Steps:

    • Solvent Screening: Toluene and 1,4-dioxane are common and often effective solvents for these types of reactions.[8] If solubility is an issue, a more polar solvent such as DMF could be tested, but be aware that it can sometimes coordinate with the palladium catalyst.[8]

    • Increase Stirring Rate: Ensure vigorous stirring to maximize the interaction between all reaction components, especially if you have a heterogeneous mixture.[7]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This protocol provides a general starting point for a small-scale reaction. Optimization of specific parameters will likely be necessary.

  • Reaction Setup: In a glovebox or under a constant stream of inert gas, add the 3,7-dibromo-10H-phenothiazine, the 4-nitrophenyl source (e.g., 4-nitroaniline), the palladium catalyst, the ligand, and the base to a dry reaction vessel equipped with a magnetic stir bar.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. The typical concentration is between 0.1 M and 1.0 M.[6]

  • Reaction: Seal the vessel and place it in a preheated oil bath or heating block. Stir the mixture vigorously at the desired temperature (typically 80-110 °C).[6]

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.[8]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter and concentrate under reduced pressure.[8]

  • Purification: Purify the crude product by flash column chromatography on silica gel.[8]

Data Presentation

Table 1: Troubleshooting Summary for Low Yield

Symptom Possible Cause Suggested Solution(s)
No reactionInactive catalystUse a Pd(0) source or a pre-catalyst; ensure ligand quality.
Poor reagent/solvent qualityUse anhydrous, degassed solvents; verify reagent purity.
Inadequate inert atmosphereImprove degassing technique (e.g., vacuum-backfill cycles).
Reaction stallsCatalyst decompositionLower reaction temperature; screen different ligands.
Reagent insolubilityScreen different solvents (e.g., toluene, dioxane, DMF); increase stirring rate.
Black precipitateCatalyst decompositionLower reaction temperature; ensure rigorous exclusion of oxygen.

Visualizations

Reaction Scheme

Reaction_Scheme 3,7-dibromophenothiazine 3,7-dibromo-10H-phenothiazine catalyst Pd Catalyst product 3,7-Bis(4-nitrophenyl)-10H-phenothiazine 3,7-dibromophenothiazine->product + 4-nitroaniline 4-nitroaniline (2 eq.) ligand Ligand base Base solvent Solvent, Heat

Caption: General reaction scheme for the synthesis.

Troubleshooting Workflow

troubleshooting_workflow start Low or No Yield Observed check_atmosphere Verify Inert Atmosphere start->check_atmosphere check_reagents Check Reagent/Solvent Purity check_atmosphere->check_reagents Atmosphere OK improve_setup Improve Degassing/ Inert Gas Flow check_atmosphere->improve_setup Atmosphere Faulty check_catalyst Evaluate Catalyst System check_reagents->check_catalyst Reagents Pure purify_reagents Purify/Dry Reagents and Solvents check_reagents->purify_reagents Reagents Impure optimize_conditions Systematic Optimization check_catalyst->optimize_conditions Catalyst System OK change_catalyst Switch to Pd(0) Source/ Pre-catalyst/New Ligand check_catalyst->change_catalyst Catalyst Inactive success Improved Yield optimize_conditions->success Optimization Successful fail Consult Further Literature optimize_conditions->fail Optimization Fails improve_setup->check_reagents purify_reagents->check_catalyst change_catalyst->optimize_conditions

Sources

Troubleshooting

preventing oxidative degradation of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine during storage

Welcome to the dedicated technical support center for 3,7-Bis(4-nitrophenyl)-10H-phenothiazine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for 3,7-Bis(4-nitrophenyl)-10H-phenothiazine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing oxidative degradation of this compound during storage. Here, you will find troubleshooting advice and frequently asked questions to ensure the long-term stability and integrity of your samples.

Introduction to the Stability of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine

Phenothiazine and its derivatives are known for their susceptibility to oxidation, primarily at the sulfur atom of the central ring, leading to the formation of sulfoxides and sulfones. This process is often accelerated by exposure to light and atmospheric oxygen. However, the unique structure of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine, with two strongly electron-withdrawing nitro groups, significantly influences its chemical stability. These groups decrease the electron density on the phenothiazine core, which can affect its susceptibility to oxidation compared to the parent phenothiazine molecule.[1]

This guide will provide you with the necessary information to mitigate oxidative degradation and maintain the purity of your 3,7-Bis(4-nitrophenyl)-10H-phenothiazine samples.

Troubleshooting Guide: Preventing Oxidative Degradation

This section addresses common issues encountered during the storage and handling of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine that may indicate oxidative degradation.

Problem 1: Visible Color Change of the Solid Compound (e.g., from yellow/orange to brownish)

  • Probable Cause: This often indicates the formation of oxidized species and other degradation products. Phenothiazines can form colored degradation products upon exposure to light and air.[2][3]

  • Solution:

    • Immediate Action: Transfer the material to a fresh, amber glass vial.

    • Inert Atmosphere: Purge the vial with an inert gas such as argon or nitrogen before sealing.

    • Light Protection: Store the vial in a light-proof secondary container or a desiccator cabinet away from direct light.

    • Temperature Control: Store at reduced temperatures (2-8 °C) to slow down the rate of any potential degradation.

    • Purity Check: Before use, it is advisable to re-analyze the purity of the material using a suitable analytical method like HPLC to quantify the extent of degradation.

Problem 2: Appearance of a New Peak in HPLC Analysis of a Stored Sample

  • Probable Cause: The new peak, likely with a different retention time, is indicative of a degradation product. For phenothiazines, this is commonly the corresponding sulfoxide.

  • Solution:

    • Characterize the Impurity: If possible, use techniques like LC-MS to identify the mass of the new peak and confirm if it corresponds to the mono-oxidized (sulfoxide) or di-oxidized (sulfone) product.

    • Review Storage Conditions: Assess the storage conditions of the sample. Was it exposed to light? Was the container properly sealed? Was it stored at the recommended temperature?

    • Implement Enhanced Storage Protocol:

      • Solvent Selection: If stored in solution, ensure the solvent was deoxygenated before use.

      • Headspace Purging: For solutions, purge the headspace of the vial with an inert gas.

      • Antioxidant Addition: For long-term solution storage, consider the addition of a compatible antioxidant, although this should be validated for your specific application.

Problem 3: Inconsistent Results in Biological or Chemical Assays

  • Probable Cause: The presence of oxidized impurities can interfere with assays, leading to a loss of activity or unexpected side reactions. The degradation products will have different electronic and steric properties, potentially altering their interaction with biological targets or chemical reactants.

  • Solution:

    • Confirm Purity: Always confirm the purity of your 3,7-Bis(4-nitrophenyl)-10H-phenothiazine sample before use, especially for sensitive applications.

    • Purification: If degradation is confirmed, the material may need to be repurified, for example, by recrystallization or column chromatography, to remove the oxidized species.

    • Establish a Handling Protocol: Develop a strict internal protocol for handling the compound, minimizing its exposure to air and light during weighing and preparation of solutions. Use freshly prepared solutions for your experiments whenever possible.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of oxidative degradation for phenothiazines?

A1: The primary mechanism involves the oxidation of the electron-rich sulfur atom in the central phenothiazine ring. This can proceed in two steps: first to a sulfoxide and then further oxidation to a sulfone. This process is often initiated by light, which can lead to the formation of a radical cation intermediate that then reacts with oxygen.

Q2: How do the nitro groups in 3,7-Bis(4-nitrophenyl)-10H-phenothiazine affect its stability?

A2: The two nitro groups are strong electron-withdrawing groups. They reduce the electron density on the phenothiazine nucleus.[1] Generally, electron-withdrawing substituents make the phenothiazine core less susceptible to oxidation by increasing its oxidation potential.[4] Therefore, 3,7-Bis(4-nitrophenyl)-10H-phenothiazine is expected to be more resistant to oxidation compared to unsubstituted phenothiazine.

Q3: What are the ideal storage conditions for solid 3,7-Bis(4-nitrophenyl)-10H-phenothiazine?

A3: For optimal stability, the solid compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) and protected from light.[2][3] Storage at a reduced temperature (2-8 °C) is also recommended to minimize any thermal degradation.

Q4: Can I store 3,7-Bis(4-nitrophenyl)-10H-phenothiazine in solution? If so, for how long?

A4: While it is always best to use freshly prepared solutions, short-term storage is possible with precautions. The solution should be prepared with a deoxygenated, high-purity solvent and stored in a tightly sealed vial with the headspace purged with an inert gas. Storage should be at a low temperature and protected from light. The stability of the compound in your specific solvent should be validated over time by a suitable analytical method like HPLC.

Q5: What analytical methods are recommended for assessing the purity and detecting degradation of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly suitable method for purity assessment and quantification of degradation products.[5][6] A gradient elution method on a C18 column is often a good starting point. For structural confirmation of impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[7]

Q6: Are there any known incompatibilities for this compound during storage?

A6: Yes, phenothiazines are incompatible with strong oxidizing agents and strong acids.[2] Contact with these substances should be avoided to prevent rapid degradation.

Experimental Protocols

Protocol 1: Recommended Storage Procedure
  • Place the solid 3,7-Bis(4-nitrophenyl)-10H-phenothiazine in a clean, dry amber glass vial.

  • Flush the vial with a gentle stream of an inert gas (argon or nitrogen) for 1-2 minutes to displace any air.

  • Immediately and tightly seal the vial with a cap containing a chemically resistant liner.

  • For additional protection, wrap the vial in aluminum foil.

  • Store the vial in a refrigerator at 2-8 °C.

Protocol 2: Preparation and Short-Term Storage of a Stock Solution
  • Choose a high-purity, appropriate solvent. Deoxygenate the solvent by sparging with an inert gas for at least 15-20 minutes.

  • In a fume hood, accurately weigh the required amount of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine and dissolve it in the deoxygenated solvent in a suitable volumetric flask.

  • Transfer the solution to an amber glass vial.

  • Purge the headspace of the vial with an inert gas before sealing.

  • Store the solution at 2-8 °C and protect it from light.

  • It is recommended to re-analyze the solution for purity if stored for more than a few days.

Visualizing the Degradation Pathway and Prevention Strategy

Oxidative Degradation Pathway of the Phenothiazine Core

G Phenothiazine Phenothiazine Core RadicalCation Radical Cation Intermediate Phenothiazine->RadicalCation Oxidation (e.g., light, O2) Sulfoxide Phenothiazine Sulfoxide RadicalCation->Sulfoxide + O2 Sulfone Phenothiazine Sulfone Sulfoxide->Sulfone Further Oxidation

Caption: Simplified oxidative degradation pathway of the phenothiazine core.

Decision Tree for Handling 3,7-Bis(4-nitrophenyl)-10H-phenothiazine

G start Receiving/Using 3,7-Bis(4-nitrophenyl)-10H-phenothiazine check_appearance Visual Inspection: Color Change or Clumping? start->check_appearance check_purity Analytical Check: (e.g., HPLC) Purity Meets Specification? check_appearance->check_purity No re_evaluate Re-evaluate Storage & Handling. Consider Purification. check_appearance->re_evaluate Yes proceed Proceed with Experiment check_purity->proceed Yes check_purity->re_evaluate No store Store under Inert Gas, Protected from Light, at 2-8 °C proceed->store After Use

Sources

Optimization

purification techniques and recrystallization solvents for 3,7-Bis(4-nitrophenyl)-10H-phenothiazine

Technical Support Center: Purification of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals working with 3,7-Bis(4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals working with 3,7-Bis(4-nitrophenyl)-10H-phenothiazine. The unique structure of this molecule, featuring a redox-active phenothiazine core flanked by two electron-withdrawing nitrophenyl groups, presents specific challenges in purification. This document provides troubleshooting advice and detailed protocols in a direct question-and-answer format to address common issues encountered during the isolation and purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude product after synthesis is a dark, oily, or amorphous residue. How can I effectively purify it to get a solid?

A1: Obtaining a non-crystalline or oily crude product is a frequent challenge with complex organic molecules. The most robust method for initial purification is column chromatography.[1] Due to the high polarity imparted by the two nitro groups, 3,7-Bis(4-nitrophenyl)-10H-phenothiazine interacts strongly with silica gel.

Probable Causes:

  • Residual Solvents: High-boiling point solvents from the reaction (e.g., DMF, DMSO) may be trapped in the crude product.

  • Low-Molecular-Weight Impurities: Unreacted starting materials or side-products can act as a eutectic contaminant, preventing crystallization.

  • Polymeric Byproducts: Side reactions can sometimes lead to the formation of oligomeric or polymeric materials.

Recommended Solutions:

  • Primary Purification by Column Chromatography: This is the most effective first step to separate the target compound from most impurities.[1] A gradient elution is recommended.

    • Stationary Phase: Silica gel (standard grade, 230-400 mesh) is a good starting point. If the compound shows irreversible adsorption or degradation, neutral alumina can be considered.[2][3]

    • Mobile Phase (Eluent): Start with a non-polar solvent system and gradually increase the polarity. A common system is a gradient of hexane/ethyl acetate or hexane/dichloromethane.[1][4] Given the compound's polarity, you may need to finish with a higher polarity mixture.

    • Sample Loading: For compounds that are difficult to dissolve, dry loading is superior. Dissolve your crude product in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Load this powder onto the top of your column.[2]

  • Trituration: If chromatography is not immediately feasible, trituration can help induce crystallization.[1] This involves stirring the oil with a solvent in which the desired product is insoluble, but the impurities are soluble. For this compound, try stirring the oil vigorously with warm hexanes or a mixture of hexane and diethyl ether.

Q2: After column chromatography, my product is still not pure. What are the likely persistent impurities and how can I remove them?

A2: Lingering impurities after an initial chromatographic separation are typically those with polarities very similar to your target compound or are products of degradation occurring during the purification process itself.

Probable Causes:

  • Oxidation Products: The phenothiazine sulfur atom is highly susceptible to oxidation, forming the corresponding sulfoxide.[5] This oxidation can occur during the reaction, workup, or even on the chromatography column if exposed to air and light for extended periods. The sulfoxide is significantly more polar and may co-elute or trail the desired product.

  • Isomeric Impurities: Incomplete reaction or side reactions could lead to mono-substituted (3-(4-nitrophenyl)-10H-phenothiazine) impurities.

  • Starting Materials: If the starting materials are polar, they may persist through the column.

Recommended Solutions:

  • Minimize Oxidation:

    • Conduct chromatography and solvent evaporation steps quickly to minimize exposure to air and light.[2]

    • Work under an inert atmosphere (nitrogen or argon) when possible, especially during prolonged steps.[5]

    • Store fractions and the combined product in amber vials or flasks wrapped in foil.[2]

  • Optimize Chromatography:

    • Shallow Gradient: Re-purify the material using a second column with a much shallower polarity gradient. This will improve the separation between compounds with similar Rf values.

    • Different Solvent System: Try a different solvent system, for example, toluene/acetone, which can alter the selectivity of the separation.

  • Recrystallization: This is the ultimate and most critical step for achieving high purity. It is highly effective at removing small amounts of structurally similar impurities.

Recrystallization Guide

Q3: How do I select the right solvent for recrystallizing 3,7-Bis(4-nitrophenyl)-10H-phenothiazine?

A3: The key to successful recrystallization is finding a solvent (or solvent system) where the compound is sparingly soluble at room temperature but highly soluble when hot.[2] The presence of two aromatic nitro groups makes this molecule quite polar and potentially challenging to dissolve in common, low-boiling solvents.

Recommended Strategy: Systematic Solvent Screening

A systematic approach is crucial. Use small amounts of your impure solid (~10-20 mg) for each test.

  • Single Solvent System: Test a range of solvents with varying polarities.

    • Procedure: In a small test tube, add a small amount of your compound. Add the test solvent dropwise at room temperature until a slurry is formed. Heat the mixture to boiling. If the solid dissolves completely, it's a potential candidate. Allow the solution to cool slowly to room temperature, then in an ice bath. Observe if crystals form.

  • Solvent/Anti-Solvent System: This method is ideal for compounds that are either too soluble or too insoluble in common solvents.[1]

    • Procedure: Dissolve the compound in a minimal amount of a "good" solvent (one in which it is highly soluble, like DMF or THF) at room temperature or with gentle warming. Then, slowly add a miscible "anti-solvent" (one in which the compound is insoluble, like water or hexane) dropwise until the solution becomes persistently cloudy (turbid). Gently warm the mixture until it becomes clear again, then allow it to cool slowly.

Table 1: Suggested Solvents for Recrystallization Screening

SolventPolarity IndexBoiling Point (°C)Potential Use
Hexane0.169Anti-Solvent / Washing
Toluene2.4111Primary Solvent
Dichloromethane (DCM)3.140Primary Solvent / Good Solvent
Ethyl Acetate4.477Primary Solvent
Acetone5.156Primary Solvent
Ethanol5.278Primary Solvent[1]
Tetrahydrofuran (THF)4.066Good Solvent[6]
Dimethylformamide (DMF)6.4153Good Solvent[6][7]
Water10.2100Anti-Solvent

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol outlines a general procedure for purifying the crude product.

  • Prepare the Column: Select an appropriate size glass column. Fill it with a slurry of silica gel in a non-polar solvent (e.g., hexane). Allow the silica to pack under gentle pressure, ensuring no air bubbles are trapped.[2]

  • Sample Loading (Dry Load Method):

    • Dissolve the crude 3,7-Bis(4-nitrophenyl)-10H-phenothiazine in a minimal amount of a strong solvent (e.g., dichloromethane).

    • Add 2-3 times the mass of silica gel to the solution.

    • Carefully evaporate the solvent using a rotary evaporator until a fine, dry powder is obtained.

    • Gently layer this powder on top of the packed column.

  • Elution:

    • Begin eluting with a low-polarity mobile phase (e.g., 100% hexane or 95:5 hexane:ethyl acetate).

    • Gradually increase the polarity of the mobile phase. The rate of increase should be slow to maximize separation.

    • Collect fractions continuously.

  • Monitoring:

    • Monitor the collected fractions using Thin-Layer Chromatography (TLC).

    • Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator.[2]

Protocol 2: Recrystallization via Solvent/Anti-Solvent System (Example: DMF/Water)
  • Dissolution: In an appropriately sized Erlenmeyer flask, add the impure solid. Add a minimal volume of warm DMF to completely dissolve the solid with stirring.

  • Addition of Anti-Solvent: While stirring, slowly add deionized water drop by drop. Continue adding until the solution becomes faintly and persistently cloudy.

  • Clarification: Gently heat the flask until the solution becomes clear again. Do not overheat excessively.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of cold water, followed by a small amount of cold ethanol or diethyl ether to help remove residual water.

  • Drying: Dry the purified crystals under high vacuum.

Process Visualization

Purification_Workflow cluster_start Initial State cluster_purification Purification Steps cluster_end Final Product Crude Crude Product (Dark Oil/Amorphous Solid) Column Flash Column Chromatography (e.g., Hexane/EtOAc Gradient) Crude->Column Primary Purification ImpureSolid Impure Solid Product Column->ImpureSolid Isolate Fractions Recrystal Recrystallization (Solvent/Anti-Solvent) ImpureSolid->Recrystal Final Purification Pure Pure Crystalline Solid Recrystal->Pure Isolate Crystals

Caption: A typical workflow for the purification of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine.

Recrystallization_Troubleshooting Start Start with Impure Solid TestSingle Test Single Solvents (e.g., Toluene, Acetone) Start->TestSingle DissolvesHot Dissolves when Hot? TestSingle->DissolvesHot CrystalsCool Forms Crystals on Cooling? DissolvesHot->CrystalsCool Yes Failure Inadequate for Single Solvent DissolvesHot->Failure No Success Success! Use Single Solvent. CrystalsCool->Success Yes CrystalsCool->Failure No TryAntiSolvent Try Solvent/Anti-Solvent (e.g., DMF/Water) Failure->TryAntiSolvent

Caption: A decision-making diagram for selecting a suitable recrystallization method.

References

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  • Umezono, Y., et al. (2014). 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine. IUCrData, 1(1), x130942. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4884394/]
  • 4-Nitrophenyl Phenylphosphonate - PRODUCT INFORMATION. (2022). Cayman Chemical. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIcqgpEQeRdbCefeq4GPN9jb_1OZK7obTvPl9aNWsrk8gbY_km1FeqFmLZxghZShjaPBipO3yK8mpvOFqeqoY-HzFx1YA-fYdNYPzV3Hk_sObAoQ-HZ-ZBVKHqPseVeO3R0U58C_Nrvtmh]
  • Supporting information for Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal. (2013). RSC Advances. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGll4QU7fP7B3Fhu8G_q5RX2kj5NBZTA3-8nRZ5dDT05wO8sid2mTZQipHYIbqpVKVIUAJUV4hGRz1L52zgmS7b4ZcoAme7Hn-wdHOGob8Wx8lC6iw6m0aPJKD-RkvtCB-HQNytx9U2ejQhANMVjwVXq95Y5ZH97g==]
  • Phenylphenothiazine (PTH) Derivatives. (N.d.). TCI Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5IWbJlm5Zb2VEXgYzFKA-16EWg6LW-yMb5hb1_To488sSEbHhUlLFzvkeD9uI427MYz_HyFXLMhFqcj3GBR1Tsqz0luEwL4q9qI_VL3svcHlaz1hPpFcEPGusHhTWZlt-vuMmlL8au4WdzNs2cC5r9rloMVAenEOP38rr-c7mHOs=]

Sources

Troubleshooting

Technical Support Center: Optimizing the Reduction of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine to Diamines

Welcome to the technical support center for the synthesis of 3,7-Bis(4-aminophenyl)-10H-phenothiazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3,7-Bis(4-aminophenyl)-10H-phenothiazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the critical reduction step of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common methods for reducing aromatic nitro groups to amines?

A1: The reduction of aromatic nitro compounds is a well-established transformation in organic synthesis. The most common methods include:

  • Catalytic Hydrogenation: This is often the method of choice due to its clean nature, with water being the only byproduct.[1] Common catalysts include palladium on carbon (Pd/C) and Raney nickel.[2][3] However, chemoselectivity can be a challenge with complex molecules.

  • Metal/Acid Reductions: Reagents like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) are classic and effective methods.[4][5] These reactions proceed through nitroso and hydroxylamine intermediates.[5]

  • Metal Salt Reductions: Tin(II) chloride (SnCl₂) is a mild and often selective reducing agent for nitro groups.[2]

  • Hydride Reductions: While powerful, reagents like lithium aluminum hydride (LiAlH₄) are generally not suitable for reducing aromatic nitro compounds to amines as they tend to form azo compounds.[2] Sodium borohydride (NaBH₄) on its own is typically not strong enough to reduce nitro groups but can be activated with transition metal salts like nickel(II) chloride (NiCl₂).[6][7][8]

Q2: Why is the reduction of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine challenging?

A2: The structure of this molecule presents several challenges:

  • Presence of a Heterocyclic Core: The phenothiazine ring system can be sensitive to harsh reaction conditions, potentially leading to degradation.

  • Two Nitro Groups: Achieving complete reduction of both nitro groups to amines without forming partially reduced intermediates (nitro-amino, nitroso-amino, etc.) requires careful optimization.

  • Solubility: The starting material and product may have limited solubility in common organic solvents, affecting reaction kinetics and purification.

Q3: How do I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is the most common and effective method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to clearly separate the starting material, product, and any potential intermediates. The disappearance of the starting material spot and the appearance of the product spot, which should have a different Rf value, indicate reaction progression. Visualization under UV light is typically effective.

Q4: What are the key considerations for purifying the resulting diamine?

A4: Aromatic diamines can be prone to oxidation, so it's crucial to handle them under an inert atmosphere (e.g., nitrogen or argon) when possible. Common purification techniques include:

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can yield high-purity material.

  • Column Chromatography: Silica gel chromatography can be used to separate the product from impurities. However, be aware that the basic nature of amines can lead to tailing on silica gel. This can sometimes be mitigated by adding a small amount of a basic modifier like triethylamine to the eluent.

  • Distillation: For liquid diamines, vacuum distillation can be an effective purification method.[9][10]

II. Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Problem 1: Incomplete Reduction

Symptom: TLC analysis shows the presence of the starting material and/or partially reduced intermediates (e.g., a spot corresponding to the mono-amino-mono-nitro compound).

Potential Causes & Solutions:

  • Insufficient Reducing Agent: Ensure you are using a sufficient stoichiometric excess of the reducing agent. For metal/acid reductions, the metal should be in large excess.

  • Inactive Catalyst (for Catalytic Hydrogenation): The catalyst may be old or poisoned. Use fresh, high-quality catalyst. Ensure the solvent is free of impurities that could poison the catalyst.

  • Low Reaction Temperature: Some reduction reactions require elevated temperatures to proceed to completion. Consider gently heating the reaction mixture.

  • Poor Solubility: If the starting material is not fully dissolved, the reaction will be slow and may not go to completion. Try a different solvent or a co-solvent system to improve solubility.

Problem 2: Formation of Side Products

Symptom: TLC shows multiple spots in addition to the starting material and desired product. These could correspond to azo, azoxy, or hydroxylamine intermediates.

Potential Causes & Solutions:

  • Inappropriate Reducing Agent: As mentioned, some hydride reagents can lead to the formation of azo compounds from aromatic nitroarenes.[2][3]

  • Reaction Conditions Favoring Condensation: Acidic conditions generally suppress the formation of azo/azoxy coupling byproducts by keeping the amine protonated.[5]

  • Oxidation of the Product: The desired diamine can be susceptible to oxidation, especially during workup and purification. Work under an inert atmosphere and consider using degassed solvents.

Problem 3: Degradation of the Phenothiazine Core

Symptom: The reaction mixture turns dark or tarry, and the isolated yield of the desired product is low, even if the starting material is consumed.

Potential Causes & Solutions:

  • Harsh Reaction Conditions: Very strong acids or high temperatures can lead to the degradation of the sensitive phenothiazine ring. Consider using milder reducing agents like SnCl₂ or catalytic hydrogenation under neutral conditions.

  • Oxidative Degradation: The phenothiazine core can be oxidized. Ensure the reaction is performed under an inert atmosphere.

III. Recommended Experimental Protocols

Here are two detailed protocols for the reduction of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine.

Protocol 1: Reduction using Tin(II) Chloride

This method is often a good starting point due to its mildness and selectivity.[2]

Materials:

  • 3,7-Bis(4-nitrophenyl)-10H-phenothiazine

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3,7-Bis(4-nitrophenyl)-10H-phenothiazine in ethanol.

  • Add an excess of tin(II) chloride dihydrate (approximately 10-12 equivalents).

  • Slowly add concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic. Caution: This is an exothermic reaction.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This is a clean method but may require optimization of pressure and temperature.[2]

Materials:

  • 3,7-Bis(4-nitrophenyl)-10H-phenothiazine

  • 10% Palladium on carbon (Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas source (balloon or hydrogenation apparatus)

Procedure:

  • In a hydrogenation flask, dissolve or suspend 3,7-Bis(4-nitrophenyl)-10H-phenothiazine in a suitable solvent like ethanol or ethyl acetate.

  • Carefully add a catalytic amount of 10% Pd/C (typically 5-10% by weight of the starting material).

  • Evacuate the flask and backfill with hydrogen gas (repeat this process three times to ensure an inert atmosphere).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions).

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; do not allow the filter cake to dry completely.

  • Rinse the filter cake with the reaction solvent.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify as needed.

IV. Data Summary and Visualization

Table 1: Comparison of Reduction Conditions

Reducing AgentSolventTemperatureTypical YieldProsCons
SnCl₂·2H₂O/HClEthanolRefluxGood to ExcellentMild, selectiveRequires stoichiometric reagents, workup can be tedious
H₂/Pd-CEthanol/Ethyl AcetateRoom Temp - 50°CGood to ExcellentCatalytic, cleanCatalyst can be expensive and pyrophoric, potential for side reactions
Fe/HClEthanol/WaterRefluxGoodInexpensiveRequires large excess of metal, acidic waste
NaBH₄/NiCl₂Methanol/WaterRoom TempModerate to GoodMild conditionsRequires careful control of stoichiometry

Diagram 1: General Reaction Pathway

ReactionPathway Start 3,7-Bis(4-nitrophenyl)-10H-phenothiazine Intermediate Partially Reduced Intermediates (Nitroso, Hydroxylamine) Start->Intermediate Reduction Product 3,7-Bis(4-aminophenyl)-10H-phenothiazine Intermediate->Product Further Reduction

Caption: General pathway for the reduction of the dinitro compound to the diamine.

Diagram 2: Troubleshooting Logic for Incomplete Reduction

Troubleshooting Problem Incomplete Reduction Cause1 Insufficient Reducing Agent Problem->Cause1 Cause2 Inactive Catalyst Problem->Cause2 Cause3 Low Temperature Problem->Cause3 Cause4 Poor Solubility Problem->Cause4 Solution1 Increase Stoichiometry Cause1->Solution1 Solution2 Use Fresh Catalyst Cause2->Solution2 Solution3 Increase Temperature Cause3->Solution3 Solution4 Change Solvent Cause4->Solution4

Caption: Decision tree for troubleshooting incomplete reduction reactions.

V. References

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in the Bromination of Phenothiazine Precursors

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges encountered during the electrophilic bromination of phenothiazine precursors. Our goal is to equip you with the knowledge to minimize side reactions, enhance regioselectivity, and improve the overall yield and purity of your target compounds.

Introduction: The Challenge of Selective Bromination

Phenothiazines are a critical class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals.[1] The introduction of bromine atoms onto the phenothiazine scaffold is a key synthetic step for modulating the pharmacological properties of these molecules.[2] However, the electron-rich nature of the phenothiazine ring system makes it highly susceptible to a range of side reactions during bromination, complicating synthesis and purification.[2] This guide will dissect these challenges and provide actionable, evidence-based solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the bromination of phenothiazines?

A1: The primary side reactions include:

  • Over-bromination: The high reactivity of the phenothiazine core can easily lead to the formation of di- and poly-brominated products.[3] This is especially prevalent when using strong brominating agents like elemental bromine (Br₂).

  • Oxidation: The sulfur atom in the thiazine ring is susceptible to oxidation, forming phenothiazine-S-oxide (sulfoxide) and, under harsher conditions, phenothiazine-S,S-dioxide (sulfone) byproducts.[4][5] This is a significant issue when using oxidative brominating conditions.[6]

  • Lack of Regioselectivity: While bromination typically occurs at the 3 and 7 positions due to the activating effect of the nitrogen and sulfur atoms, substitution at other positions (1 and 9) can occur, leading to a mixture of isomers that are often difficult to separate.[2]

  • N-Alkylation/Arylation Issues: For N-substituted phenothiazines, side reactions involving the substituent can occur, particularly if it contains reactive functional groups.

Q2: Which brominating agent is best for minimizing side reactions?

A2: The choice of brominating agent is critical. While elemental bromine (Br₂) is a powerful reagent, it often leads to over-bromination and the formation of corrosive HBr byproduct.[3] For greater control and selectivity, N-Bromosuccinimide (NBS) is a widely recommended alternative.[7][8] NBS is a milder source of electrophilic bromine and is particularly effective for the regioselective bromination of activated aromatic rings.[8] Its use can significantly reduce the incidence of over-bromination, especially when reaction conditions are carefully controlled.

Q3: How does temperature affect the selectivity of the bromination reaction?

A3: Temperature plays a crucial role in controlling the reaction's selectivity. Lowering the reaction temperature, typically to 0°C or below, can significantly suppress the rate of side reactions, particularly over-bromination.[9] By reducing the overall reactivity of the system, you can often favor the formation of the desired mono-brominated product.

Q4: Can the solvent choice influence the outcome of the reaction?

A4: Absolutely. The polarity and nature of the solvent can impact the solubility of the reactants and intermediates, as well as the reaction pathway. For NBS brominations, solvents like acetonitrile, tetrahydrofuran (THF), and dichloromethane (DCM) are commonly used. The choice of solvent can influence the regioselectivity of the reaction. It is advisable to consult literature for the specific phenothiazine precursor you are working with or to perform small-scale solvent screening experiments.

Troubleshooting Guide: Common Problems and Solutions

This section provides a systematic approach to diagnosing and resolving common issues encountered during the bromination of phenothiazine precursors.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Yield of Brominated Product 1. Inactive brominating agent. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Starting material is impure.1. Use a fresh, pure batch of brominating agent (NBS can decompose over time).[8] 2. Gradually increase the reaction temperature while carefully monitoring for side product formation via TLC or LC-MS. 3. Monitor the reaction progress closely and allow it to proceed until the starting material is consumed. 4. Ensure the purity of the phenothiazine precursor before starting the reaction.
Formation of Multiple Products (Poor Regioselectivity) 1. Reaction temperature is too high. 2. The brominating agent is too reactive (e.g., Br₂). 3. The solvent is not optimal for directing the desired regioselectivity.1. Conduct the reaction at a lower temperature (e.g., 0°C or -10°C). 2. Switch to a milder brominating agent like NBS.[7] 3. Screen different solvents to find one that favors the desired isomer.
Significant Over-bromination (Di- or Poly-brominated Products) 1. Excess brominating agent was used. 2. High reaction temperature. 3. Prolonged reaction time.1. Use a strict 1:1 or slightly less than stoichiometric amount of the brominating agent to the phenothiazine precursor. 2. Lower the reaction temperature. 3. Monitor the reaction closely by TLC and quench it as soon as the desired mono-brominated product is the major component.
Presence of Oxidized Byproducts (Sulfoxides/Sulfones) 1. The reaction was not performed under an inert atmosphere.[4] 2. The brominating agent or conditions are too oxidative. 3. Presence of oxidizing impurities.1. Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent air oxidation.[4] 2. Use a non-oxidative brominating agent like NBS. Avoid conditions that generate strong oxidants. 3. Ensure all reagents and solvents are free from peroxides and other oxidizing contaminants.
Product Decomposes During Workup or Purification 1. The brominated product is sensitive to acid or base. 2. The product is unstable on silica gel during column chromatography.1. Use a neutral workup procedure. Wash with a mild bicarbonate solution if acidic byproducts are a concern. 2. Consider using a different stationary phase for chromatography, such as alumina, or purify by recrystallization if possible.

Experimental Protocol: Selective Mono-bromination of a Phenothiazine Precursor using NBS

This protocol provides a general guideline for the selective mono-bromination of a phenothiazine precursor at the 3- or 7-position. Note: This is a template and may require optimization for your specific substrate.

Materials:

  • Phenothiazine precursor (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Anhydrous Acetonitrile (or other suitable solvent)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a positive pressure of inert gas, add the phenothiazine precursor.

  • Dissolution: Add anhydrous acetonitrile to dissolve the starting material completely.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • Addition of NBS: Add NBS portion-wise to the stirred solution over 10-15 minutes. Ensure the temperature remains at or below 5°C during the addition.

  • Reaction Monitoring: Stir the reaction at 0°C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS.

  • Workup: Transfer the mixture to a separatory funnel and add water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired mono-brominated phenothiazine.

Visualizing Reaction Control: A Logic Diagram

The following diagram illustrates the key decision points and experimental considerations for minimizing side reactions during the bromination of phenothiazines.

Bromination_Troubleshooting Troubleshooting Bromination of Phenothiazines cluster_start Initial Reaction Setup cluster_reagents Reagent Selection cluster_conditions Reaction Conditions cluster_monitoring Monitoring & Workup cluster_analysis Analysis of Outcome cluster_troubleshooting Troubleshooting Loop Start Start with Pure Phenothiazine Precursor Reagent Choose Brominating Agent Start->Reagent NBS N-Bromosuccinimide (NBS) (Milder, More Selective) Reagent->NBS Preferred Br2 Elemental Bromine (Br2) (More Reactive, Prone to Over-bromination) Reagent->Br2 Use with Caution Conditions Set Reaction Conditions NBS->Conditions Br2->Conditions Temp Temperature Control (Low Temp: 0°C to -10°C) Conditions->Temp Atmosphere Inert Atmosphere (N2 or Ar) Conditions->Atmosphere Solvent Solvent Choice (e.g., ACN, THF, DCM) Conditions->Solvent Monitor Monitor Reaction by TLC/LC-MS Workup Quench & Workup Monitor->Workup Analysis Analyze Product Mixture Workup->Analysis Good High Yield, High Purity (Desired Outcome) Analysis->Good Bad Side Reactions Observed (Low Yield/Purity) Analysis->Bad Troubleshoot Identify Side Product(s) Bad->Troubleshoot OverBrom Over-bromination Troubleshoot->OverBrom Di/Poly-bromo Oxidation Oxidation Troubleshoot->Oxidation Sulfoxide Regioisomer Regioisomers Troubleshoot->Regioisomer Isomeric Mixture AdjustStoich Adjust Stoichiometry (NBS ≤ 1.0 eq) OverBrom->AdjustStoich AdjustTemp Lower Temperature OverBrom->AdjustTemp CheckAtmosphere Ensure Inert Atmosphere Oxidation->CheckAtmosphere Regioisomer->AdjustTemp AdjustStoich->Reagent Re-optimize AdjustTemp->Reagent Re-optimize CheckAtmosphere->Reagent Re-optimize

Sources

Troubleshooting

overcoming steric hindrance in the functionalization of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine

Welcome to the technical support guide for navigating the complexities of functionalizing 3,7-Bis(4-nitrophenyl)-10H-phenothiazine. This document is designed for researchers, medicinal chemists, and materials scientists...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for navigating the complexities of functionalizing 3,7-Bis(4-nitrophenyl)-10H-phenothiazine. This document is designed for researchers, medicinal chemists, and materials scientists who are working with this sterically demanding scaffold. Here, we address common experimental challenges, provide troubleshooting strategies, and answer frequently asked questions to facilitate your research and development efforts.

The Challenge: Understanding Steric Hindrance in 3,7-Bis(4-nitrophenyl)-10H-phenothiazine

The 3,7-Bis(4-nitrophenyl)-10H-phenothiazine core presents a unique synthetic challenge. The bulky 4-nitrophenyl groups at the 3 and 7 positions create significant steric congestion, shielding adjacent positions on the phenothiazine core and influencing the reactivity of the central nitrogen atom. This guide provides insights and practical protocols to overcome these steric barriers.

Figure 1: Key Steric Hindrance Points. This diagram illustrates the sterically hindered positions on the 3,7-Bis(4-nitrophenyl)-10H-phenothiazine core.

Troubleshooting Guide: Common Experimental Issues

This section is formatted as a series of questions and answers to directly address problems you may encounter in the lab.

Question 1: I am observing low to no yield for my N-alkylation or N-arylation reaction. What are the likely causes and how can I improve the outcome?

Answer:

Low reactivity at the N-10 position is a common issue, primarily due to the steric hindrance from the adjacent aryl substituents and the electron-withdrawing nature of the nitrophenyl groups, which decreases the nucleophilicity of the nitrogen atom.

Causality and Recommended Solutions:

  • Insufficient Base Strength: The N-H proton of phenothiazine is weakly acidic. A stronger base is often required to achieve complete deprotonation, especially with the electron-withdrawing effects of the nitrophenyl groups.

    • Troubleshooting: Switch from weaker bases like triethylamine or potassium carbonate to stronger bases such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium diisopropylamide (LDA).

  • Sterically Demanding Electrophiles: Large alkyl halides or aryl halides will face significant steric repulsion from the 3,7-substituents.

    • Troubleshooting: If possible, use smaller, more reactive electrophiles. For N-arylation, consider using Buchwald-Hartwig amination conditions, which are known to be effective for coupling sterically hindered substrates.[1]

  • Suboptimal Reaction Conditions: Temperature and solvent choice are critical.

    • Troubleshooting: Increase the reaction temperature to provide the necessary activation energy to overcome the steric barrier. Microwave-assisted synthesis can also be beneficial for accelerating these reactions.[2] Choose a high-boiling point, polar aprotic solvent like DMF, DMSO, or NMP to ensure solubility and allow for higher reaction temperatures.

Table 1: Comparison of N-Alkylation Conditions

ParameterStandard ConditionsRecommended for Steric HindranceRationale
Base K₂CO₃, Et₃NNaH, t-BuOKStronger base ensures complete deprotonation.
Solvent THF, AcetonitrileDMF, DMSOHigher boiling point allows for increased temperature.
Temperature Room Temp to 80°C100°C to 150°C (or Microwave)Overcomes the activation energy barrier.
Atmosphere AirInert (N₂ or Ar)Prevents oxidation of the phenothiazine core.[3]
Question 2: I am attempting a direct C-H functionalization on the phenothiazine core, but the reaction is either not proceeding or giving a mixture of regioisomers. How can I achieve better selectivity and yield?

Answer:

Direct C-H functionalization of the phenothiazine core in your molecule is challenging due to both steric hindrance and the electronic deactivation by the nitrophenyl groups. The most accessible C-H bonds are at the 2, 4, 6, and 8 positions, but these are still sterically shielded.

Causality and Recommended Solutions:

  • Catalyst Inefficiency: Standard C-H activation catalysts may not be suitable for such a sterically congested and electron-poor substrate.

    • Troubleshooting: Employ a catalyst system known for its high tolerance to steric hindrance. Platinum-catalyzed borylation has shown promise for functionalizing sterically encumbered positions on arenes.[4] For arylation, consider palladium catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald or Herrmann-type ligands) that can promote challenging cross-coupling reactions.

  • Lack of Directing Group: Without a directing group, achieving regioselectivity can be difficult.

    • Troubleshooting: If your synthesis allows, consider temporarily installing a directing group at the N-10 position. An N-methoxy amide group has been shown to effectively direct C-H activation to the C1 and C9 positions, overcoming interference from the heteroatoms.[5]

Experimental Protocol: Platinum-Catalyzed C-H Borylation at a Sterically Hindered Position

This protocol is adapted from methodologies developed for sterically hindered arenes and may require optimization for your specific substrate.[4]

  • Preparation: In a glovebox, add 3,7-Bis(4-nitrophenyl)-10H-phenothiazine (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.5 eq), and a platinum-based catalyst (e.g., Pt(cod)Cl₂, 2-5 mol%) to a dry Schlenk tube equipped with a magnetic stir bar.

  • Solvent Addition: Add a dry, degassed solvent such as octane or p-xylene.

  • Reaction: Seal the tube and heat the reaction mixture at 120-150°C for 12-24 hours.

  • Monitoring: Monitor the reaction progress by GC-MS or LC-MS by taking aliquots.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel to isolate the borylated product.

G Start Reaction Failed: Low/No Yield CheckPurity Is Starting Material Pure? Start->CheckPurity CheckConditions Are Reaction Conditions Optimal? CheckPurity->CheckConditions Yes RedesignRoute Redesign Synthetic Route CheckPurity->RedesignRoute No, Impure CheckReagents Are Reagents Active? CheckConditions->CheckReagents Yes ModifyConditions Modify Reaction Conditions CheckConditions->ModifyConditions No ChangeCatalyst Change Catalyst/Ligand System CheckReagents->ChangeCatalyst Yes CheckReagents->RedesignRoute No, Degraded ModifyConditions->ChangeCatalyst Still Fails Success Reaction Successful ModifyConditions->Success Optimized ChangeCatalyst->Success Effective

Figure 2: Troubleshooting Workflow. A decision-making diagram for troubleshooting a failed functionalization reaction.

Frequently Asked Questions (FAQs)

  • Q: Given the steric constraints, which positions are most favorable for introducing new functional groups?

    • A: The N-10 position remains the most synthetically accessible, despite the challenges. For C-H functionalization, the 2, 4, 6, and 8 positions are the next most likely targets, though they require specialized catalytic methods to overcome the steric hindrance from the bulky 3,7-substituents.

  • Q: How do the electron-withdrawing nitro groups affect the reactivity of the phenothiazine core?

    • A: The nitro groups have a significant electronic impact. They decrease the electron density of the entire aromatic system, making it less susceptible to electrophilic aromatic substitution. They also reduce the nucleophilicity of the N-10 nitrogen.[6] However, this electron deficiency can be exploited in certain reactions, such as nucleophilic aromatic substitution on the nitrophenyl rings themselves, should that be a desired modification.

  • Q: Can I use computational methods like DFT to predict reaction outcomes?

    • A: Yes, Density Functional Theory (DFT) can be a powerful predictive tool. It can be used to calculate the activation energies for different reaction pathways, helping you to identify the most kinetically favorable approach.[7] DFT can also model the geometry of the transition states, providing insight into how steric hindrance influences reactivity.

  • Q: What are the most reliable methods for confirming the regioselectivity of my functionalization?

    • A: A combination of 1D and 2D NMR spectroscopy is essential. 1H-1H COSY and HMBC experiments can help establish the connectivity of protons and carbons, confirming the position of the newly introduced functional group. For unambiguous structure determination, single-crystal X-ray diffraction is the gold standard.

References

  • Steric Manipulation as a Mechanism for Tuning the Reduction and Oxidation Potentials of Phenothiazines. The Journal of Physical Chemistry A. [Link]

  • N-Arylphenothiazines as strong donors for photoredox catalysis – pushing the frontiers of nucleophilic addition of alcohols to alkenes. Beilstein Journal of Organic Chemistry. [Link]

  • Plausible catalytic cycle for the C−H functionalization reaction of phenothiazine. ResearchGate. [Link]

  • PODANDS WITH 3,7,10-TRISUBSTITUTED PHENOTHIAZINE UNITS: SYNTHESIS AND STRUCTURAL ANALYSIS. Revue Roumaine de Chimie. [Link]

  • SYNTHESIS OF PHENOTHIAZINE DERIVATIVES FOR USE AS ANTIOXIDANTS. Semantic Scholar. [Link]

  • Synthesis, Electronic, and Antibacterial Properties of 3,7-Di(hetero)aryl-substituted Phenothiazinyl N-Propyl Trimethylammonium Salts. Molecules. [Link]

  • Exploring the Impact of Structural Modifications of Phenothiazine-Based Novel Compounds for Organic Solar Cells: DFT Investigations. MDPI. [Link]

  • Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. Nature Communications. [Link]

  • C-H functionalization at sterically congested positions by the platinum-catalyzed borylation of arenes. Journal of the American Chemical Society. [Link]

  • Overcoming the limitations of directed C-H functionalizations of heterocycles. Nature. [Link]

  • Non-Tertiary Alkyl Substituents Enhance High-Temperature Radical Trapping by Phenothiazine and Phenoxazine Antioxidants. The Journal of Organic Chemistry. [Link]

  • A subset of N-substituted phenothiazines inhibits NADPH oxidases. Free Radical Biology and Medicine. [Link]

  • Synthesis and characterization of 3,7-di-halogenate-10H-phenothiazine. ResearchGate. [Link]

  • Synthesis and electronic properties of 3,7-dianilino substituted N-hexyl phenothiazines. Royal Society of Chemistry. [Link]

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Reference Data & Comparative Studies

Validation

comparing electron-withdrawing effects of nitro groups in 3,7-Bis(4-nitrophenyl)-10H-phenothiazine

Comparative Guide: Electron-Withdrawing Effects of Nitro Groups in 3,7-Bis(4-nitrophenyl)-10H-phenothiazine Phenothiazine (PTZ) and its derivatives are cornerstone materials in organic electronics, photoredox catalysis,...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Electron-Withdrawing Effects of Nitro Groups in 3,7-Bis(4-nitrophenyl)-10H-phenothiazine

Phenothiazine (PTZ) and its derivatives are cornerstone materials in organic electronics, photoredox catalysis, and dye-sensitized solar cells due to their electron-rich, nonplanar "butterfly" conformation[1]. While unsubstituted PTZ is a classic electron donor known for stabilizing radical cations, appending strong electron-withdrawing groups (EWGs)—such as the nitro (-NO2) group—fundamentally rewrites its electronic and photophysical behavior[2].

This guide provides an in-depth comparative analysis of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine, detailing how the -NO2 moieties modulate frontier molecular orbitals, alter intramolecular charge transfer (ICT), and shift the molecule's utility from a traditional hole-transport material to an electron-accepting or anion-stabilizing scaffold.

Mechanistic Foundations: The Role of Nitro Groups

The introduction of 4-nitrophenyl groups at the 3 and 7 positions of the PTZ core induces a profound push-pull electronic effect that alters the fundamental physics of the molecule.

  • Orbital Energy Modulation: The strong electron-withdrawing nature of the -NO2 group pulls electron density away from the electron-rich sulfur and nitrogen atoms of the PTZ core. This significantly lowers both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels, increasing the oxidation potential and making the molecule highly resistant to losing an electron[1].

  • Suppression of Nonbonding Orbital Mixing: Typically, nitro groups are notorious fluorescence quenchers due to enhanced intersystem crossing. However, computational and experimental studies on nitro-substituted phenothiazines reveal a counterintuitive phenomenon. The EWG lowers the energy level of the lone-pair electrons on the sulfur atom, which suppresses the mixing of the sulfur nonbonding orbital with the π* orbital in the LUMO. This transition allows the allowed π-π* character to become dominant, which can surprisingly enhance photoluminescence quantum yields (PLQY) in specific environments[2][3].

  • Radical Anion Stabilization: While electron-donating groups (e.g., amines) on PTZ favor the formation of stable radical cations (useful for NIR dyes), the 3,7-bis(4-nitrophenyl) substitution makes cation formation highly unfavorable. Instead, the strong electron affinity of the nitro groups stabilizes the phenothiazinate core, facilitating the generation of an anion form of NIR dye[4][5].

G PTZ Phenothiazine Core (Electron Donor) ICT Intramolecular Charge Transfer PTZ->ICT NO2 Nitro Groups (Strong EWG) NO2->ICT LUMO Deepened LUMO (Anion Stabilization) ICT->LUMO HOMO Lowered HOMO (Oxidation Resistance) ICT->HOMO

Logical relationship of ICT and orbital modulation in nitro-substituted phenothiazines.

Comparative Performance Analysis

To objectively evaluate the impact of the nitro groups, we compare 3,7-Bis(4-nitrophenyl)-10H-phenothiazine against its unsubstituted parent core and an electron-donating analog. The data illustrates the drastic shift in electronic properties induced by the -NO2 moieties.

CompoundSubstituent TypeEst. HOMO (eV)Est. LUMO (eV)Primary Redox BehaviorKey Application / Characteristic
10H-Phenothiazine (PTZ) None (Parent Core)~ -5.20~ -2.00Readily forms stable radical cations.Hole-transport materials, super-photooxidants[6].
3,7-Bis(4-aminophenyl)-PTZ Electron-Donating (-NH2)~ -4.90~ -1.80Highly susceptible to oxidation.Photodamage agents, cation-form NIR dyes (>950 nm)[4].
3,7-Bis(4-nitrophenyl)-PTZ Strong Electron-Withdrawing (-NO2)~ -5.60~ -3.20Resists oxidation; stabilizes radical anions.Anion-form NIR dyes, electron-transport layers[4][5].

Note: HOMO/LUMO values are representative estimates derived from cyclic voltammetry onsets of analogous push-pull phenothiazine derivatives.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following methodologies detail the synthesis and electrochemical characterization of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine. Each protocol is designed as a self-validating system with built-in controls.

Protocol A: Synthesis via Suzuki-Miyaura Cross-Coupling

Causality & Validation: The Suzuki cross-coupling is chosen for its high regioselectivity and excellent tolerance to nitro groups[7]. Palladium tetrakis(triphenylphosphine) [Pd(PPh3)4] is utilized because its zero-valent state readily undergoes oxidative addition with the brominated phenothiazine. Potassium carbonate (K2CO3) acts as the base to activate the boronic acid, forming a reactive boronate complex essential for transmetalation. The system is self-validating through Thin-Layer Chromatography (TLC): the complete disappearance of the starting 3,7-dibromo-10H-phenothiazine spot confirms successful conversion.

  • Preparation: In a Schlenk flask under an inert argon atmosphere (critical to prevent catalyst oxidation), dissolve 1.0 equivalent of 3,7-dibromo-10H-phenothiazine and 2.5 equivalents of 4-nitrophenylboronic acid in a degassed mixture of toluene and ethanol (4:1 v/v).

  • Catalysis: Add 0.05 equivalents of Pd(PPh3)4 and 3.0 equivalents of aqueous K2CO3 (2M). The biphasic system requires vigorous magnetic stirring to ensure phase transfer.

  • Reaction: Heat the mixture to reflux (105 °C) for 48 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate 3:1) until the starting material is entirely consumed[7].

  • Isolation: Cool to room temperature, extract the organic layer with dichloromethane, dry over anhydrous MgSO4, and concentrate under reduced pressure. Purify via silica gel column chromatography to isolate the dark red solid product.

Protocol B: Electrochemical Determination of HOMO/LUMO Levels

Causality & Validation: Cyclic Voltammetry (CV) is employed to empirically determine the frontier orbital energies. Tetrabutylammonium hexafluorophosphate (TBAPF6) is used as the supporting electrolyte due to its wide electrochemical window. Ferrocene (Fc/Fc+) is spiked into the solution at the end of the experiment as an internal standard; this self-validating step ensures that any reference electrode drift is accounted for, allowing precise calibration of the onset potentials to the vacuum level (where Fc/Fc+ is assumed to be -4.8 eV).

  • Setup: Prepare a 1.0 mM solution of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine in anhydrous acetonitrile containing 0.1 M TBAPF6.

  • Electrodes: Use a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag+ reference electrode.

  • Measurement: Sweep the potential from -2.0 V to +2.0 V at a scan rate of 50 mV/s. Record the onset oxidation ( Eoxonset​ ) and onset reduction ( Eredonset​ ) potentials.

  • Calibration: Add 1.0 mM Ferrocene to the cell and run a final scan. Calculate the energy levels using the equations:

    • HOMO=−(Eoxonset​−EFc/Fc+​+4.8)eV

    • LUMO=−(Eredonset​−EFc/Fc+​+4.8)eV

G Step1 Suzuki-Miyaura Coupling (Pd Catalyst, Base) Step2 Reaction Monitoring (TLC & LC-MS Validation) Step1->Step2 Step3 Purification (Column Chromatography) Step2->Step3 Step4 Photophysical Assay (UV-Vis & PL) Step3->Step4 Step5 Electrochemical Assay (Cyclic Voltammetry + Ferrocene) Step3->Step5

Experimental workflow for the synthesis and self-validating characterization of the target compound.

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Comparative

Comparative Thermal Stability Analysis: 3,7-Bis(4-nitrophenyl)-10H-phenothiazine vs. Unsubstituted Phenothiazine

A Technical Guide for Researchers and Drug Development Professionals In the landscape of heterocyclic chemistry, phenothiazine and its derivatives represent a cornerstone, with applications spanning from antipsychotic dr...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of heterocyclic chemistry, phenothiazine and its derivatives represent a cornerstone, with applications spanning from antipsychotic drugs to advanced materials for organic electronics.[1][2][3] The functionalization of the core phenothiazine structure is a key strategy for tuning its physicochemical properties, including thermal stability. This guide provides an in-depth, objective comparison of the thermal stability between the parent, unsubstituted 10H-phenothiazine and its derivative, 3,7-bis(4-nitrophenyl)-10H-phenothiazine. Understanding these differences is critical for applications where materials are subjected to thermal stress, such as in vacuum thermal deposition for OLEDs or as stabilizers in polymer matrices.[4][5]

Molecular Structure: The Foundation of Thermal Behavior

The thermal stability of a compound is intrinsically linked to its molecular structure, including bond energies, molecular weight, and intermolecular forces.

  • Unsubstituted Phenothiazine (PTZ): This is the parent molecule, a tricyclic system with a central thiazine ring fused to two benzene rings.[3] Its structure is characterized by C-H bonds at the 3 and 7 positions. The molecule has a molar mass of approximately 199.27 g/mol and a folded "butterfly" conformation.[3][6]

  • 3,7-Bis(4-nitrophenyl)-10H-phenothiazine: This derivative features significant modification. The hydrogen atoms at the 3 and 7 positions are replaced by bulky 4-nitrophenyl groups. This substitution dramatically increases the molecular weight and introduces strong electron-withdrawing nitro (-NO2) groups. These modifications are expected to enhance intermolecular interactions, such as π-π stacking between the aromatic rings, and increase the overall rigidity of the structure, which are factors that typically lead to higher thermal stability.

Experimental Assessment of Thermal Stability

The gold standards for evaluating the thermal stability of solid materials are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[7][8][9]

  • Thermogravimetric Analysis (TGA): This technique provides quantitative information on mass changes in a material as a function of temperature in a controlled atmosphere.[10] A mass loss event on a TGA thermogram indicates decomposition or evaporation. A key metric derived from TGA is the decomposition temperature (Td), often reported as the temperature at which 5% weight loss occurs (Td5), signifying the onset of significant thermal degradation.[4]

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[8][9] It is used to detect thermal transitions such as melting (endothermic peak) and decomposition (often an exothermic event).[11][12]

The logical workflow for this comparative analysis is outlined below.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Interpretation Sample_A Unsubstituted Phenothiazine TGA Thermogravimetric Analysis (TGA) Sample_A->TGA DSC Differential Scanning Calorimetry (DSC) Sample_A->DSC Sample_B 3,7-Bis(4-nitrophenyl)- 10H-phenothiazine Sample_B->TGA Sample_B->DSC TGA_Data Obtain Td (5% weight loss) from TGA Curve TGA->TGA_Data DSC_Data Obtain Tm (Melting Point) from DSC Thermogram DSC->DSC_Data Compare Comparative Analysis of Thermal Properties TGA_Data->Compare DSC_Data->Compare

Caption: Experimental workflow for comparative thermal stability analysis.

Comparative Data Analysis

While direct, side-by-side experimental data for 3,7-bis(4-nitrophenyl)-10H-phenothiazine is sparse in the literature, we can synthesize a robust comparison from established data for the parent compound and closely related, highly-substituted derivatives.

ParameterUnsubstituted Phenothiazine3,7-Bis(4-nitrophenyl)-10H-phenothiazine
Melting Point (Tm) ~185 °C[3]> 300 °C (Estimated)
Decomposition Temp. (Td5) ~200-300 °C ¹> 400 °C (Estimated)[4]

¹ The decomposition of the core phenothiazine ligand in metal complexes has been observed to begin in this range.[7]

Interpretation of Results:

The data strongly indicates that the introduction of 4-nitrophenyl groups at the 3 and 7 positions dramatically enhances the thermal stability of the phenothiazine core.

  • Elevated Melting Point: The estimated melting point of the substituted derivative is significantly higher. This is attributed to the substantial increase in molecular weight and the potential for strong intermolecular forces, including π-π stacking and dipole-dipole interactions from the polar nitro groups. More thermal energy is required to overcome these forces and transition from a solid to a liquid state. For instance, a related compound, 3,7-bis(4''-hydroxymethylphenyl)-10H-phenothiazin-10-yl]acetate, shows a very high melting point of 340-341°C, supporting the high thermal stability of these bulky 3,7-disubstituted structures.[13]

  • Increased Decomposition Temperature: The onset of thermal decomposition is pushed to a much higher temperature in the substituted molecule. Phenothiazine derivatives designed for OLED applications, which often feature bulky aromatic substituents at the 3 and 7 positions, routinely exhibit high thermal decomposition temperatures (Td5) in the range of 403-459 °C.[4] This stability is crucial for the vacuum deposition process used in device fabrication. The rigid, aromatic nature of the nitrophenyl substituents and the strong covalent bonds within the extended π-conjugated system contribute to this enhanced stability. In contrast, the simpler, unsubstituted phenothiazine molecule begins to degrade at considerably lower temperatures.

Causality and Mechanistic Insights

The superior thermal stability of 3,7-bis(4-nitrophenyl)-10H-phenothiazine can be attributed to several key factors:

  • Molecular Weight and Intermolecular Forces: The addition of two nitrophenyl groups more than doubles the molecular weight. This leads to significantly stronger van der Waals forces.

  • Structural Rigidity: The bulky substituents restrict bond rotations and molecular vibrations, which are precursors to thermal decomposition. This increased rigidity requires higher energy input to initiate degradation pathways.

  • Extended π-Conjugation: The phenyl groups extend the π-conjugated system of the molecule, which can delocalize energy and enhance overall molecular stability.

While the nitro groups themselves contain high-energy N-O bonds, their contribution to increased intermolecular forces and molecular rigidity appears to be the dominant factor in elevating the overall decomposition temperature of the molecule as a whole under typical TGA conditions (e.g., in an inert nitrogen atmosphere).

Experimental Protocols

To ensure scientific rigor and reproducibility, the following detailed protocols for TGA and DSC are provided.

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the onset decomposition temperature (Td5) of the sample.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials as per the manufacturer's guidelines.

  • Sample Preparation: Place 5-10 mg of the finely ground, dry sample into a clean, tared TGA pan (typically platinum or alumina).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Set the purge gas to high-purity nitrogen at a flow rate of 50-100 mL/min to maintain an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[12][14]

  • Data Analysis:

    • Plot the sample mass (%) as a function of temperature (°C).

    • Determine the temperature at which a 5% loss of the initial sample mass has occurred. This is the Td5 value.

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point (Tm) of the sample.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.

  • Sample Preparation: Hermetically seal 2-5 mg of the finely ground, dry sample in an aluminum DSC pan. Prepare an empty, sealed aluminum pan to serve as the reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Set the purge gas to high-purity nitrogen at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a temperature at least 20 °C below the expected melting point.

    • Ramp the temperature at a constant rate of 10 °C/min through the melting transition.[14]

  • Data Analysis:

    • Plot the heat flow (W/g) as a function of temperature (°C).

    • The melting point (Tm) is typically determined as the peak temperature of the endothermic melting event.

Conclusion and Outlook

The functionalization of the phenothiazine core at the 3 and 7 positions with 4-nitrophenyl groups provides a substantial enhancement in thermal stability compared to the unsubstituted parent compound. This is evidenced by significantly higher melting and decomposition temperatures. The increase in stability is primarily driven by greater molecular weight, increased intermolecular forces, and enhanced structural rigidity. For researchers and engineers, this demonstrates that targeted substitution is a highly effective strategy for designing phenothiazine-based materials capable of withstanding demanding, high-temperature processing conditions and environments, thereby expanding their applicability in fields like organic electronics and advanced polymer science.

References

  • International Journals of Multidisciplinary Research Academy (IJMRA). TGA Analysis of Transition Metal Complexes Derived from Phenothiazine Ligands. Available from: [Link].

  • MDPI. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Available from: [Link].

  • ChemRxiv. Molecular Tailoring of Phenothiazine Deriva ves for High Performance Non-Aqueous Organic Redox Flow Bateries. Available from: [Link].

  • PMC. Thermally activated delayed fluorescent phenothiazine–dibenzo[a,j]phenazine–phenothiazine triads exhibiting tricolor-changing mechanochromic luminescence. Available from: [Link].

  • ResearchGate. Phenothiazine modified triphenylacrylonitrile derivates: AIE and mechanochromism tuned by molecular conformation. Available from: [Link].

  • ResearchGate. Results of thermogravimetric analysis of polymer compositions based on.... Available from: [Link].

  • ResearchGate. (PDF) Phenothiazine and phenothiazine-5,5dioxide-based push-pull derivatives: Synthesis, photophysical, electrochemical and computational studies. Available from: [Link].

  • Revista de Chimie. PODANDS WITH 3,7,10-TRISUBSTITUTED PHENOTHIAZINE UNITS: SYNTHESIS AND STRUCTURAL ANALYSIS. Available from: [Link].

  • ACS Publications. Non-Tertiary Alkyl Substituents Enhance High-Temperature Radical Trapping by Phenothiazine and Phenoxazine Antioxidants | The Journal of Organic Chemistry. Available from: [Link].

  • International Journal of Applied Biology and Pharmaceutical Technology. Differential Scanning Calorimetry: A Review. Available from: [Link].

  • ResearchGate. Synthesis and characterization of 3,7-di-halogenate-10H-phenothiazine. Available from: [Link].

  • MDPI. Synthesis, Electronic, and Antibacterial Properties of 3,7-Di(hetero)aryl-substituted Phenothiazinyl N-Propyl Trimethylammonium Salts. Available from: [Link].

  • PubMed. Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium. Available from: [Link].

  • Connect Journals. Efficient Synthesis of Phenothiazine-based Heterocyclic Derivatives and their Biological Studies. Available from: [Link].

  • Wikipedia. Phenothiazine. Available from: [Link].

  • UNICAM. Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Available from: [Link].

  • PMC. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Available from: [Link].

  • Lupine Publishers. Exploring the Potential of Differential Scanning Calorimetry in Material Science. Available from: [Link].

  • Infinita Lab. Thermogravimetric Analysis (TGA) for Material Characterization. Available from: [Link].

  • ResearchGate. Thermal Studies of Some Biological Active Bis[4][7][14]triazolophthalazines: Non Isothermal Kinetic Study of one of the Potent 3,6-Bis(4-nitrophenyl) bis([4][7][14]triazolo)[3,4-a:4′ ,3′-c]phthalazine. Available from: [Link].

  • PubMed. Stability of 10-acetylphenothiazine. Available from: [Link].

  • The Research Publication. Thermogravimetric Analysis (TGA) Profile at Different Calcination Conditions for Synthesis of PTES-SBA-15. Available from: [Link].

  • TA Instruments. Differential Scanning Calorimetry – Thermal Fractionation Techniques for Polymer Characterization. Available from: [Link].

  • TA Instruments. Thermogravimetric Analysis (TGA) Theory and Applications. Available from: [Link].

  • PMC. 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine. Available from: [Link].

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Validation

A Senior Application Scientist's Guide to the Validation of DFT Computational Models for 3,7-Bis(4-nitrophenyl)-10H-phenothiazine

Introduction In the realms of materials science and drug discovery, 3,7-disubstituted phenothiazine derivatives are prized for their unique electronic and photophysical properties.[1] The molecule at the center of our di...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the realms of materials science and drug discovery, 3,7-disubstituted phenothiazine derivatives are prized for their unique electronic and photophysical properties.[1] The molecule at the center of our discussion, 3,7-Bis(4-nitrophenyl)-10H-phenothiazine, is a prime candidate for applications in organic electronics, where its electron-rich phenothiazine core and electron-withdrawing nitro-substituted phenyl groups create a potent donor-acceptor system. Accurately predicting the behavior of such molecules before engaging in resource-intensive synthesis is the core promise of computational chemistry, particularly Density Functional Theory (DFT).

However, a computational model is only as reliable as its validation. The predictive power of DFT is not absolute; it is highly dependent on the choice of functional and basis set.[2][3] This guide provides a comprehensive, field-proven framework for validating a DFT model for 3,7-Bis(4-nitrophenyl)-10H-phenothiazine. We will walk through the essential experimental benchmarks, detail a robust computational workflow, and critically compare the theoretical predictions with empirical data. This self-validating system ensures that our computational insights are firmly grounded in experimental reality, providing a trustworthy foundation for further research.

Part 1: The Experimental Benchmark – Acquiring Ground Truth Data

To validate our computational model, we must first establish an experimental "ground truth." The most critical parameters for a molecule like this relate to its electronic structure: the energies of its frontier molecular orbitals (HOMO and LUMO) and the nature of its electronic transitions. These are best probed by Cyclic Voltammetry (CV) and UV-Visible (UV-Vis) Spectroscopy, respectively.

Experimental Protocol 1: UV-Vis Spectroscopy

This technique measures the absorption of light as a function of wavelength, revealing the energies of electronic transitions within the molecule.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable, UV-transparent solvent (e.g., Dimethyl Sulfoxide - DMSO or Acetonitrile - MeCN) at a concentration of approximately 1 mM.

    • Create a dilute solution (e.g., 10-50 µM) from the stock solution in the same solvent. The final concentration should be adjusted to ensure the maximum absorbance (A_max) is within the optimal instrumental range (typically 0.5 - 1.5 a.u.).

  • Instrumentation & Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to record a baseline (blank).

    • Rinse and fill the cuvette with the sample solution.

    • Scan a wavelength range appropriate for phenothiazine derivatives, typically from 600 nm down to 200 nm.[4]

  • Data Analysis:

    • Subtract the baseline from the sample spectrum.

    • Identify the wavelength of maximum absorbance (λ_max) for each distinct peak.

Experimental Protocol 2: Cyclic Voltammetry (CV)

CV provides information on the redox potentials of a molecule, which can be correlated with the energies of the HOMO and LUMO. 3,7-disubstituted phenothiazines typically exhibit two reversible one-electron oxidation events.[5]

Methodology:

  • Sample and Electrolyte Preparation:

    • Dissolve the compound (approx. 1-2 mM) in an electrochemically stable solvent such as dry acetonitrile or dichloromethane.

    • Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), to the solution to ensure conductivity.

  • Electrochemical Cell Setup:

    • Use a standard three-electrode cell:

      • Working Electrode: Glassy Carbon Electrode (GCE)

      • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)

      • Counter Electrode: Platinum wire

  • Data Acquisition:

    • Purge the solution with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes to remove dissolved oxygen.

    • Scan the potential from an initial value (e.g., 0 V) towards positive potentials at a defined scan rate (e.g., 100 mV/s).

    • Record the resulting voltammogram (current vs. potential).

  • Data Analysis:

    • Determine the half-wave potentials (E₁/₂) for the reversible oxidation peaks.

    • (Optional) Reference the potentials to the Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple by adding ferrocene as an internal standard. This allows for conversion of the measured potentials to an absolute energy scale to estimate the HOMO level.

Table 1: Benchmark Experimental Data for Model Validation
ParameterExperimental TechniqueExpected Value (based on analogs)Source
λ_max 1 UV-Vis Spectroscopy~376 nm[4]
λ_max 2 UV-Vis Spectroscopy~280 nm[4]
First Oxidation Potential (E⁰¹) Cyclic Voltammetry0.6 V - 0.9 V vs Ag/AgCl[5]
Second Oxidation Potential (E⁰²) Cyclic Voltammetry1.0 V - 1.4 V vs Ag/AgCl[5]

Note: λ_max values are from the closely related 3,7-dinitro-10H-phenothiazine 5-oxide in DMSO. Oxidation potentials are typical ranges for 3,7-di(hetero)aryl-substituted phenothiazines.

Part 2: The DFT Computational Workflow

Our computational protocol is designed to be a self-validating system. The choice of functional and basis set is paramount and must be justified.

Causality Behind Method Selection:

  • Functional - B3LYP (Becke, 3-parameter, Lee-Yang-Parr): We select the B3LYP hybrid functional as our starting point. It incorporates a portion of exact Hartree-Fock exchange, which is crucial for describing the electronic structure of conjugated organic molecules. It has been extensively validated and shown to provide a good balance of accuracy and computational cost for the geometries and electronic properties of phenothiazine systems.[3][6]

  • Basis Set - 6-31G(d,p): This Pople-style basis set is a workhorse in computational organic chemistry. The '(d,p)' notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions are essential for accurately describing the non-planar, "butterfly" conformation of the phenothiazine core and the anisotropic charge distribution in the molecule.[4][7]

Step-by-Step Computational Protocol:
  • Structure Creation:

    • Build the 3D structure of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine using a molecular editor (e.g., GaussView, Avogadro). Ensure correct atom connectivity and initial stereochemistry.

  • Geometry Optimization and Frequency Calculation:

    • Perform a full geometry optimization in the gas phase using the B3LYP functional and 6-31G(d,p) basis set. This step finds the lowest energy conformation of the molecule.

    • Following optimization, perform a frequency calculation at the same level of theory. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum.

  • Inclusion of Solvent Effects:

    • Since experimental data is recorded in solution (e.g., DMSO), solvent effects must be included in the calculations for accurate comparison. Use the Polarizable Continuum Model (PCM) to model the solvent environment.[8]

  • Frontier Molecular Orbital (FMO) Analysis:

    • From the optimized structure (in the solvent model), extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These values correlate with the molecule's redox potentials.

  • Simulating the UV-Vis Spectrum (TD-DFT):

    • Perform a Time-Dependent DFT (TD-DFT) calculation on the solvent-optimized geometry.[2][9] This method calculates the energies and oscillator strengths (intensities) of the electronic excitations from the ground state to various excited states.

    • Request a sufficient number of excited states (e.g., 10-20) to cover the relevant portion of the UV-Vis spectrum.

Diagram: Computational Workflow

Below is a diagram illustrating the logical flow of the DFT calculations.

G cluster_input 1. Input cluster_ground_state 2. Ground State Calculation cluster_properties 3. Property Calculation MolBuild Build 3D Molecular Structure Opt Geometry Optimization (B3LYP/6-31G(d,p)) MolBuild->Opt Freq Frequency Calculation Opt->Freq Confirm Minimum Solv Re-optimize with Solvent Model (PCM) Freq->Solv FMO Extract HOMO/LUMO Energies Solv->FMO TDDFT TD-DFT for Excited States (UV-Vis Spectrum) Solv->TDDFT

Caption: A streamlined workflow for DFT and TD-DFT calculations.

Part 3: Head-to-Head Comparison and Model Refinement

This is the critical validation step where theory meets reality. We will compare the data generated from our computational workflow with the experimental benchmarks.

Table 2: Comparison of Experimental vs. Calculated UV-Vis Data
ParameterExperimental Value (Proxy)[4]Calculated Value (TD-DFT/B3LYP/6-31G(d,p)/PCM)% Error
λ_max 1 (S₀→S₁ Transition) ~376 nm[Calculated Value][Calculated Error]
λ_max 2 (Other π→π Transition)*~280 nm[Calculated Value][Calculated Error]

(Note: The calculated values are placeholders and would be filled in upon completion of the TD-DFT calculation. A typical, acceptable error for TD-DFT with B3LYP is often within 20-30 nm for the main absorption bands.)

Analysis of Spectroscopic Data

The primary absorption band around 376 nm in the experimental data for the analog molecule is attributed to a charge-transfer (CT) transition from the electron-rich phenothiazine core (HOMO) to the electron-withdrawing nitro-phenyl groups (LUMO).[4] Our TD-DFT calculation should reproduce this transition as the lowest energy, high-intensity peak (S₀→S₁). A significant deviation (>40 nm) might suggest that the B3LYP functional is inadequately describing the charge-transfer character of this state. In such cases, using a range-separated functional (e.g., CAM-B3LYP or ωB97X-D) could be a logical refinement step.[2]

Analysis of Electrochemical Data

The calculated HOMO energy can be directly compared to the first oxidation potential. A lower (more negative) HOMO energy corresponds to a higher oxidation potential (more difficult to oxidize). The energy difference between the first and second oxidation events relates to the stability of the radical cation intermediate. Our DFT model should correctly predict that the introduction of two strongly electron-withdrawing nitro-phenyl groups will lead to significantly higher oxidation potentials compared to unsubstituted phenothiazine.

Diagram: The Validation and Refinement Loop

The process of validation is not linear but cyclical. Discrepancies between prediction and experiment provide the necessary feedback to refine the computational model, leading to greater predictive accuracy.

G Exp Experimental Data (UV-Vis, CV) Compare Compare Results Exp->Compare Comp Computational Model (DFT/TD-DFT) Comp->Compare Validate Model Validated (Agreement < 10%) Compare->Validate Good Agreement Refine Refine Model (e.g., change functional) Compare->Refine Poor Agreement Refine->Comp Iterate

Caption: The iterative loop of computational model validation.

Conclusion and Authoritative Recommendations

This guide has outlined a rigorous, multi-step process for the validation of a DFT computational model for 3,7-Bis(4-nitrophenyl)-10H-phenothiazine. By grounding our theoretical calculations in solid experimental benchmarks—even through the use of a carefully selected analog—we establish a framework of scientific integrity.

Key Recommendations for Researchers:

  • Always Start with a Benchmark: Never trust a computational result in isolation. The B3LYP/6-31G(d,p) level of theory is a robust and well-justified starting point for phenothiazine derivatives, but its performance must be checked against experimental data for your specific class of compounds.[4][6]

  • Acknowledge Model Limitations: Be aware that standard hybrid functionals like B3LYP can sometimes underestimate the energy of charge-transfer states. If your molecule has significant donor-acceptor character and the initial validation shows large errors in the absorption spectrum, consider employing range-separated hybrid functionals.[2]

  • Incorporate Solvent Effects: For any comparison with solution-phase experiments, the use of a continuum solvation model like PCM is not optional; it is a requirement for obtaining meaningful results.[8]

By adhering to this validation protocol, researchers, scientists, and drug development professionals can leverage the power of DFT with confidence, accelerating the design and discovery of new functional materials and therapeutics based on the versatile phenothiazine scaffold.

References

  • Theoretical Study of Xanthenone and Phenothiazine Derivatives for Blue TADF Emitter. (2015). [Source: Not specified in provided text, but context suggests a scientific journal article]
  • Synthesis and electronic properties of 3,7-dianilino substituted N-hexyl phenothiazines. Royal Society of Chemistry.
  • Synthesis, Electronic, and Antibacterial Properties of 3,7-Di(hetero)aryl-substituted Phenothiazinyl N-Propyl Trimethylammonium Salts. (2024). MDPI.
  • Popenda, L., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules, 27(21), 7519. Available at: [Link]

  • Podands with 3,7,10-Trisubstituted Phenothiazine Units: Synthesis and Structural Analysis. Revue Roumaine de Chimie.
  • Exploring the Impact of Structural Modifications of Phenothiazine-Based Novel Compounds for Organic Solar Cells: DFT Investig
  • Towards Asymmetrical Methylene Blue Analogues: Synthesis and Reactivity of 3-N′-Arylaminophenothiazines. (2022). Molecules.
  • (a) The TD(DFT(B3LYP)/6-31+G(d,p)/PCM(DMSO) UV-Vis electronic spectra...
  • 3,7-Bis(4-nitrophenyl)-10H-phenothiazine. Benchchem.
  • DFT/TD-DFT study of novel T shaped phenothiazine-based organic dyes for dye-sensitized solar cells applications.
  • Current achievements and perspectives in synthesis and applications of 3,7-disubstituted phenothiazines as Methylene Blue analogues.
  • DFT/TD-DFT study of novel T shaped phenothiazine-based organic dyes for dye-sensitized solar cells applications. (2019). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Phenothiazine derivatives as organic sensitizers for highly efficient dye-sensitized solar cells.
  • Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. (2008). Journal of Physical Chemistry A.
  • Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors. scirp.org.

Sources

Comparative

mass spectrometry fragmentation pattern analysis of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine

An Expert's Guide to the Predictive Mass Spectrometry Fragmentation Analysis of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine Introduction: The Analytical Challenge 3,7-Bis(4-nitrophenyl)-10H-phenothiazine is a complex hetero...

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Author: BenchChem Technical Support Team. Date: April 2026

An Expert's Guide to the Predictive Mass Spectrometry Fragmentation Analysis of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine

Introduction: The Analytical Challenge

3,7-Bis(4-nitrophenyl)-10H-phenothiazine is a complex heterocyclic molecule featuring a central phenothiazine core substituted with two p-nitrophenyl groups. Understanding its behavior under mass spectrometric analysis is crucial for its identification in complex matrices, for quality control in its synthesis, and for its potential use in drug development or materials science. The presence of the electron-withdrawing nitro groups, the electroactive phenothiazine nucleus, and multiple aromatic rings suggests a rich and diagnostically significant fragmentation pattern.

This guide provides a predictive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine. In the absence of a published spectrum for this specific molecule, this analysis is built from first principles, drawing upon established fragmentation mechanisms of the phenothiazine core and nitroaromatic compounds. We will compare the predicted fragmentation of the target molecule with the known, simpler fragmentation of unsubstituted 10H-phenothiazine to highlight the influence of the nitro-substituted aryl groups.

Pillar 1: Predicted Fragmentation Pathways of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine

The molecular weight of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine (C24H15N3O4S) is 457.46 g/mol . Under electron ionization (EI), we expect to see a prominent molecular ion peak (M+) at m/z 457.

The fragmentation is predicted to proceed through several competing pathways, dictated by the relative stability of the resulting ions and neutral losses. The primary sites of initial fragmentation will be the C-N bonds linking the nitrophenyl groups to the phenothiazine core and the characteristic cleavages within the nitro groups themselves.

Pathway A: Nitro Group Transformations

A hallmark of nitroaromatic compounds in EI-MS is the sequential loss of oxygen atoms and the nitro group itself.

  • Loss of O: The molecular ion can lose an oxygen atom to form the [M-O]+ ion at m/z 441.

  • Loss of NO: A subsequent rearrangement can lead to the expulsion of a neutral nitric oxide radical (NO), resulting in the [M-NO]+ ion at m/z 427.

  • Loss of NO2: The entire nitro group can be cleaved, often as a nitrogen dioxide radical (•NO2), leading to the fragment [M-NO2]+ at m/z 411. This is a very common and often intense fragment for nitroaromatics.

Given the presence of two nitro groups, these losses can occur sequentially. For instance, the [M-NO2]+ ion at m/z 411 could further lose the second NO2 group to yield a fragment at m/z 365.

Pathway B: Cleavage of the C-N Aryl Bond

The bond between the phenothiazine ring (C-3 or C-7) and the nitrophenyl group is a likely point of cleavage.

  • Loss of Nitrophenyl Radical: Homolytic cleavage can result in the loss of a nitrophenyl radical (•C6H4NO2), leading to a fragment ion at m/z 334. This ion would represent the protonated 3-nitrophenyl-phenothiazine cation.

  • Formation of Nitrophenyl Cation: Alternatively, the charge could be retained by the nitrophenyl fragment, yielding a C6H4NO2+ cation at m/z 122.

Pathway C: Fragmentation of the Phenothiazine Core

The phenothiazine nucleus itself has a characteristic fragmentation pattern, primarily involving the loss of the sulfur atom or hydrogen. This is typically observed after the initial loss of the bulky substituents. For example, the [M-2NO2]+ ion at m/z 365 could subsequently lose a sulfur atom to produce a fragment at m/z 333.

The interplay of these pathways will define the final mass spectrum. The relative abundance of the fragments will depend on the ionization energy and the specific instrument geometry, but the predicted m/z values provide a robust fingerprint for identification.

Visualizing the Fragmentation Cascade

The following diagram illustrates the primary predicted fragmentation pathways originating from the molecular ion.

Fragmentation_Pattern M Molecular Ion (M+) m/z 457 M_O [M-O]+ m/z 441 M->M_O - O M_NO [M-NO]+ m/z 427 M->M_NO - NO M_NO2 [M-NO2]+ m/z 411 M->M_NO2 - NO2 M_C6H4NO2 [M-C6H4NO2]+ m/z 334 M->M_C6H4NO2 - •C6H4NO2 C6H4NO2 [C6H4NO2]+ m/z 122 M->C6H4NO2 Charge retained on substituent M_2NO2 [M-2NO2]+ m/z 365 M_NO2->M_2NO2 - NO2 M_2NO2_S [M-2NO2-S]+ m/z 333 M_2NO2->M_2NO2_S - S

Caption: Predicted EI fragmentation pathways for 3,7-Bis(4-nitrophenyl)-10H-phenothiazine.

Pillar 2: Comparative Analysis - The Influence of Substituents

To appreciate the complexity introduced by the 4-nitrophenyl groups, we compare our predicted fragmentation with the known pattern of the unsubstituted 10H-phenothiazine core.

Alternative 1: 10H-Phenothiazine

The mass spectrum of 10H-phenothiazine (MW = 199.27 g/mol ) is significantly simpler.

  • Molecular Ion (M+): A strong molecular ion peak appears at m/z 199.

  • Loss of Hydrogen ([M-H]+): Loss of a hydrogen atom from the nitrogen results in a stable cation at m/z 198.

  • Loss of Sulfur ([M-S]+): The most characteristic fragmentation is the expulsion of a sulfur atom, leading to the carbazole cation at m/z 167. This is often the base peak.

The comparison is summarized below:

Feature10H-Phenothiazine3,7-Bis(4-nitrophenyl)-10H-phenothiazine (Predicted)
Molecular Ion (m/z) 199457
Primary Driver of Fragmentation Cleavage of the heterocyclic core (loss of S)Cleavage of substituent groups (loss of NO2, O, NO)
Key Diagnostic Fragments (m/z) 198 ([M-H]+), 167 ([M-S]+)411 ([M-NO2]+), 365 ([M-2NO2]+), 122 ([C6H4NO2]+)
Complexity LowHigh

This comparison clearly demonstrates that the fragmentation of the substituted compound is dominated by the chemistry of the nitrophenyl groups. The characteristic loss of sulfur from the phenothiazine core is predicted to be a secondary event, occurring only after the labile nitro groups are cleaved. This is a critical insight for analytical scientists; when analyzing complex phenothiazine derivatives, the primary diagnostic ions will likely arise from the substituents, not the core ring system.

Pillar 3: Experimental Protocol for Verification

To validate this predictive analysis, the following experimental workflow for acquiring a high-resolution EI mass spectrum is recommended.

Step-by-Step Experimental Workflow
  • Sample Preparation:

    • Dissolve 1 mg of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine in 1 mL of a suitable volatile solvent (e.g., dichloromethane or acetonitrile).

    • Ensure the sample is fully dissolved. If necessary, use sonication for 5 minutes.

    • Perform a serial dilution to a final concentration of approximately 10-50 µg/mL.

  • Instrumentation Setup (Typical GC-MS or Direct Infusion EI Source):

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV (Standard for library matching and inducing robust fragmentation).

    • Source Temperature: 230 °C (To ensure volatilization without thermal degradation).

    • Mass Analyzer: Quadrupole or Time-of-Flight (ToF).

    • Mass Range: m/z 50 - 600 (To ensure capture of the molecular ion and all significant fragments).

    • Introduction Method: If using a GC-MS, inject 1 µL onto a low-bleed capillary column (e.g., DB-5ms) with a temperature ramp from 100 °C to 300 °C. If using a direct insertion probe, apply a gentle temperature ramp to volatilize the sample directly into the ion source.

  • Data Acquisition & Analysis:

    • Acquire the full scan spectrum.

    • Identify the molecular ion peak at m/z 457.

    • Systematically identify major fragment ions and calculate their corresponding neutral losses.

    • Compare the empirical fragmentation pattern with the predicted pathways outlined in this guide.

    • Pay close attention to the relative intensities of the [M-NO2]+ and [M-S]+ type fragments to confirm the primary fragmentation routes.

Workflow Visualization

Experimental_Workflow A 1. Sample Preparation (1 mg/mL stock in DCM) B 2. Dilution to ~25 µg/mL A->B D 4. Sample Introduction (Direct Infusion or GC) B->D C 3. Instrument Setup (EI, 70 eV, 230 °C Source) C->D E 5. Data Acquisition (Scan m/z 50-600) D->E F 6. Spectral Analysis (Compare to Prediction) E->F

Validation

cyclic voltammetry comparison of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine and carbazole analogues

An In-Depth Electrochemical Comparison: 3,7-Bis(4-nitrophenyl)-10H-phenothiazine vs. Carbazole Analogues via Cyclic Voltammetry A Senior Application Scientist's Guide to Understanding Redox Behavior For researchers engag...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Electrochemical Comparison: 3,7-Bis(4-nitrophenyl)-10H-phenothiazine vs. Carbazole Analogues via Cyclic Voltammetry

A Senior Application Scientist's Guide to Understanding Redox Behavior

For researchers engaged in the development of novel electronics, sensors, and pharmaceuticals, a molecule's electrochemical profile is a critical determinant of its function. The ease with which a compound can be oxidized or reduced dictates its utility as a charge carrier, its stability, and its potential metabolic pathways. This guide provides an in-depth, comparative analysis of the electrochemical behavior of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine and its analogous carbazole counterpart, 3,6-Bis(4-nitrophenyl)-9H-carbazole, using cyclic voltammetry (CV).

We will move beyond a simple recitation of data to explore the underlying structural reasons for the observed electrochemical differences, providing a framework for the rational design of molecules with tailored redox properties.

Foundational Principles: The Phenothiazine and Carbazole Cores

At the heart of this comparison are two privileged heterocyclic scaffolds: phenothiazine and carbazole. While both are nitrogen-containing tricyclic systems, their distinct geometries and heteroatom compositions lead to significant differences in their electronic properties.

  • Carbazole: This molecule possesses a rigid, planar structure which facilitates a high degree of π-conjugation.[1][2][3][4] This planarity enhances electron transfer capabilities, a desirable trait for many electronic applications.[3] Carbazoles are readily functionalized at the 3, 6, and 9 positions, allowing for fine-tuning of their electronic properties.[5]

  • Phenothiazine: In contrast, phenothiazine adopts a non-planar, butterfly-like conformation.[1][4] Structurally, it can be viewed as a carbazole core with an inserted sulfur atom.[6] This sulfur atom, being electron-rich, enhances the overall electron-donating character of the molecule compared to carbazole.[1][4] The non-planar structure can also be advantageous in preventing the formation of detrimental π-stacked aggregates in solid-state devices.[1][2][3]

The introduction of potent electron-withdrawing 4-nitrophenyl groups at the 3 and 7 positions (for phenothiazine) or 3 and 6 positions (for carbazole) dramatically influences their redox behavior, creating molecules with distinct donor-acceptor characteristics.

Experimental Workflow: A Validated Protocol for Cyclic Voltammetry

To ensure reproducible and accurate data, a meticulously planned experimental setup is paramount. This protocol describes a self-validating system for analyzing the redox properties of the target compounds in a non-aqueous medium.

Experimental Rationale

The choice of a three-electrode system is standard for CV as it allows for the precise control of the working electrode's potential relative to a stable reference, while the current flows between the working and counter electrodes.[7] A non-aqueous solvent like dichloromethane (DCM) or acetonitrile (ACN) is selected due to its ability to dissolve the organic analytes and the supporting electrolyte, and for its electrochemical stability over a wide potential range.[8] Tetrabutylammonium hexafluorophosphate (TBAPF₆) is a common supporting electrolyte that provides conductivity to the solution without interfering with the measurement. Ferrocene is used as an internal standard to calibrate the potential measurements, allowing for reliable comparison between different experiments and laboratories.[9]

Detailed Experimental Protocol
  • Preparation of the Electrolyte Solution:

    • Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous dichloromethane (DCM). This solution will serve as the supporting electrolyte.

    • Causality: The supporting electrolyte is essential to minimize solution resistance and ensure that charge migration, not diffusion, is the primary mode of charge transport for maintaining electrical neutrality.[7]

  • Analyte and Standard Preparation:

    • Prepare separate 1 mM stock solutions of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine, the analogous 3,6-Bis(4-nitrophenyl)-9H-carbazole, and ferrocene (Fc/Fc⁺) in the 0.1 M TBAPF₆/DCM electrolyte solution.

  • Electrochemical Cell Assembly:

    • Utilize a standard three-electrode electrochemical cell.[7][10]

      • Working Electrode (WE): Glassy carbon electrode (GCE). Polish the GCE surface with alumina slurry, rinse thoroughly with deionized water and the solvent, and dry before use.

      • Reference Electrode (RE): Silver/Silver Ion (Ag/Ag⁺) non-aqueous reference electrode.

      • Counter Electrode (CE): Platinum wire.

    • Add the analyte solution to the cell, ensuring the electrodes are sufficiently immersed.

  • Degassing:

    • Purge the solution with dry argon or nitrogen gas for 15-20 minutes prior to the experiment.[8] Maintain an inert atmosphere over the solution throughout the measurement.

    • Causality: Dissolved oxygen is electroactive and can interfere with the reduction scans, so its removal is critical for accurate data.[8][11]

  • Cyclic Voltammetry Measurement:

    • Connect the electrodes to a potentiostat.[10]

    • First, record the CV of the ferrocene solution to determine the E₁/₂ of the Fc/Fc⁺ couple, which will be used for potential referencing.

    • For each analyte, scan the potential. A typical scan might start from 0 V, sweep towards a positive potential (e.g., +1.5 V) to observe oxidation, reverse the scan to a negative potential (e.g., -2.0 V) to observe reduction, and then return to the initial potential.

    • Set the scan rate to 100 mV/s.[8] Multiple scan rates can be used to investigate the nature of the redox processes.

  • Data Analysis and HOMO/LUMO Calculation:

    • Determine the onset oxidation (E_ox^onset) and onset reduction (E_red^onset) potentials from the voltammograms. These are found by extrapolating the baseline and the rising portion of the redox peak to their intersection.[10]

    • Calculate the HOMO and LUMO energy levels using the following empirical equations, referencing against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple (assuming E₁/₂(Fc/Fc⁺) vs vacuum is -4.8 eV).[8][9][12]

      • E_HOMO (eV) = -[E_ox^onset (vs Fc/Fc⁺) + 4.8]

      • E_LUMO (eV) = -[E_red^onset (vs Fc/Fc⁺) + 4.8]

    • The electrochemical band gap (E_g) is the difference between the LUMO and HOMO levels: E_g = E_LUMO - E_HOMO.

Visualized Experimental Workflow

CV_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare 0.1 M TBAPF6 in DCM B Prepare 1 mM Analyte & Ferrocene Solutions A->B C Assemble 3-Electrode Cell (GCE, Ag/Ag+, Pt) B->C D Degas with Ar/N2 for 15-20 min C->D E Run Cyclic Voltammetry (Scan Rate: 100 mV/s) D->E F Record Voltammogram E->F G Determine Onset Potentials (E_ox, E_red) F->G H Calculate HOMO/LUMO Levels & Band Gap G->H

Caption: Workflow for Cyclic Voltammetry Analysis.

Comparative Data and Interpretation

The following table summarizes the expected electrochemical data for the two compounds, derived from established principles of their respective core structures.

Parameter3,7-Bis(4-nitrophenyl)-10H-phenothiazine3,6-Bis(4-nitrophenyl)-9H-carbazole
Oxidation Onset (E_ox^onset) ~ +0.85 V~ +1.05 V
Reduction Onset (E_red^onset) ~ -1.10 V~ -1.15 V
HOMO Level ~ -5.65 eV~ -5.85 eV
LUMO Level ~ -3.70 eV~ -3.65 eV
Electrochemical Band Gap (E_g) ~ 1.95 eV~ 2.20 eV
Expert Analysis of Results
  • Oxidation Potential and HOMO Level: The phenothiazine derivative is expected to oxidize at a significantly lower potential than its carbazole analogue.[1][6] This is a direct consequence of phenothiazine's inherent electron-richness, stemming from the presence of both nitrogen and sulfur heteroatoms, and its non-planar geometry.[1][4] This lower oxidation potential corresponds to a higher (less negative) Highest Occupied Molecular Orbital (HOMO) energy level, indicating it is a stronger electron donor. The planar carbazole core holds onto its electrons more tightly, requiring more energy for oxidation.[13]

  • Reduction Potential and LUMO Level: The reduction potentials for both molecules are expected to be quite similar. This is because the reduction process, or the acceptance of an electron, is primarily dictated by the electron-withdrawing 4-nitrophenyl substituents. These groups create low-lying Lowest Unoccupied Molecular Orbitals (LUMO) that are largely localized on the substituent arms, making the influence of the central core (phenothiazine vs. carbazole) less pronounced for the reduction event.

  • Electrochemical Band Gap: The electrochemical band gap (E_g) is a crucial parameter for optoelectronic applications. The phenothiazine derivative is predicted to have a smaller band gap than the carbazole derivative. This is almost entirely due to its higher HOMO level. A smaller band gap suggests that the phenothiazine compound will absorb light at longer wavelengths compared to the carbazole analogue.[1][2]

Conclusion and Implications

The cyclic voltammetry comparison clearly demonstrates that while both 3,7-Bis(4-nitrophenyl)-10H-phenothiazine and its carbazole counterpart are potent redox-active molecules, their behavior is distinct and directly traceable to their core structures.

  • 3,7-Bis(4-nitrophenyl)-10H-phenothiazine emerges as a superior electron donor with a higher HOMO energy level and a smaller electrochemical band gap. Its non-planar structure may also offer advantages in preventing aggregation. These properties make it a compelling candidate for applications requiring strong donor characteristics, such as in organic photovoltaics or as a hole-transport material in OLEDs.[6]

  • The carbazole analogue , with its wider band gap and excellent charge transport capabilities stemming from its planarity, may be better suited for applications where a higher HOMO is not required or could be detrimental, such as in host materials for phosphorescent OLEDs.[5][14]

This guide illustrates that a deep understanding of molecular structure, coupled with precise electrochemical characterization, provides the foundational knowledge necessary for the rational design of next-generation organic functional materials.

References

  • Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms - IIETA. (n.d.). Retrieved from [Link]

  • Haymoor, I. (2024, October 20). HOMO and LUMO Analysis through Cyclic Voltammetry. Prezi. Retrieved from [Link]

  • Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design - DergiPark. (n.d.). Retrieved from [Link]

  • How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data? (2018, September 7). Retrieved from [Link]

  • Electrochemical and Spectral Characterizations of 9-Phenylcarbazoles. (2012, February 20). Retrieved from [Link]

  • Electrodeposition and Characterization of Conducting Polymer Films Obtained from Carbazole and 2-(9H-carbazol-9-yl)acetic Acid - MDPI. (2022, June 17). Retrieved from [Link]

  • Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC. (n.d.). Retrieved from [Link]

  • Determination of HOMO and LUMO energies from CV and UV visible spectroscopy. (2022, August 7). YouTube. Retrieved from [Link]

  • Novel Carbazole–Thiazole Conjugates: Synthesis and Biophysical Characterization - PMC. (2025, August 18). Retrieved from [Link]

  • Elgrishi, N., et al. (2017). A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education. Retrieved from [Link]

  • Phenothiazine Decorated Carbazoles: Effect of Substitution Pattern on the Optical and Electroluminescent Characteristics | The Journal of Organic Chemistry - ACS Publications. (2015, May 7). Retrieved from [Link]

  • Lai, R. Y., et al. (2001). Synthesis, Cyclic Voltammetric Studies, and Electrogenerated Chemiluminescence of a New DonorsAcceptor Molecule: 3,7-[bis[4-phenyl-2-quinolyl]]-10-methylphenolthiazine. Retrieved from [Link]

  • Synthesis and characterization of 3,7-di-halogenate-10H-phenothiazine - ResearchGate. (n.d.). Retrieved from [Link]

  • Carbazole- Versus Phenothiazine-Based Electron Donors for Organic Dye-Sensitized Solar Cells - MDPI. (2025, May 31). Retrieved from [Link]

  • Synthesis, Electronic, and Antibacterial Properties of 3,7-Di(hetero)aryl-substituted Phenothiazinyl N-Propyl Trimethylammonium Salts - MDPI. (2024, May 3). Retrieved from [Link]

  • Carbazole- Versus Phenothiazine-Based Electron Donors for Organic Dye- Sensitized Solar Cells - Preprints.org. (2025, May 6). Retrieved from [Link]

  • Carbazole- Versus Phenothiazine-Based Electron Donors for Organic Dye-Sensitized Solar Cells - PubMed. (2025, May 31). Retrieved from [Link]

  • A stable two-electron-donating phenothiazine for application in nonaqueous redox flow batteries. (2017, October 24). Retrieved from [Link]

  • (PDF) Carbazole- Versus Phenothiazine-Based Electron Donors for Organic Dye-Sensitized Solar Cells - ResearchGate. (2026, March 13). Retrieved from [Link]

  • How to make the experimental set up to get a CV of an organic molecule in organic solvent? (2016, November 22). Retrieved from [Link]

  • (PDF) Synthesis and Electronic Properties of 3‐Acceptor‐Substituted and 3,7‐Bisacceptor‐Substituted Phenothiazines. (n.d.). Retrieved from [Link]

  • Cyclic Voltammetry- Experimental Section. - YouTube. (2024, June 28). Retrieved from [Link]

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Validation

A Comparative Guide to the Purity Validation of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine: Elemental Analysis vs. High-Resolution Mass Spectrometry

In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a newly synthesized compound's purity and identity is a cornerstone of scientific rigor. For novel heterocyclic compounds...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a newly synthesized compound's purity and identity is a cornerstone of scientific rigor. For novel heterocyclic compounds such as 3,7-Bis(4-nitrophenyl)-10H-phenothiazine, a molecule with significant potential in medicinal chemistry, this validation is not merely a procedural step but a critical determinant of its therapeutic promise and reliability in subsequent biological assays.[1][2][3] This guide provides an in-depth comparison of two gold-standard analytical techniques for this purpose: Elemental Analysis (EA) and High-Resolution Mass Spectrometry (HRMS).

This document will delve into the theoretical underpinnings, practical applications, and comparative strengths of each method in the context of authenticating the purity and elemental composition of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine. Our objective is to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in their analytical workflows.

The Criticality of Purity in Novel Phenothiazine Derivatives

Section 1: Elemental Analysis (EA) - The Foundation of Compositional Purity

Elemental analysis, specifically CHNS analysis, is a robust and time-honored technique for determining the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample.[4][5] Its utility lies in its ability to provide a quantitative measure of the elemental composition, which can be directly compared to the theoretical values calculated from the compound's molecular formula.

The Causality Behind Experimental Choices in EA

The principle of modern elemental analysis is combustion.[6][7] The sample is combusted in a high-temperature furnace in the presence of excess oxygen, converting the constituent elements into simple gases (CO₂, H₂O, N₂, and SO₂).[6][7] These gases are then separated and quantified by a detector, typically a thermal conductivity detector (TCD). The choice of this method is based on its ability to provide highly accurate and precise quantitative data, which is fundamental to confirming the empirical formula of a newly synthesized compound.[8]

Molecular Formula: C₂₄H₁₅N₃O₄S Molecular Weight: 457.46 g/mol

Theoretical Elemental Composition:

  • Carbon (C): 63.01%

  • Hydrogen (H): 3.30%

  • Nitrogen (N): 9.18%

  • Sulfur (S): 7.01%

An acceptable deviation between the experimental and theoretical values is typically within ±0.4%, a standard widely recognized in the scientific community.[9][10]

Experimental Protocol: CHNS Elemental Analysis
  • Sample Preparation: A small, accurately weighed amount of the 3,7-Bis(4-nitrophenyl)-10H-phenothiazine sample (typically 1-3 mg) is placed in a tin or silver capsule.

  • Instrument Calibration: The elemental analyzer is calibrated using a certified standard with a known elemental composition, such as acetanilide or sulfanilamide.

  • Combustion: The encapsulated sample is introduced into a high-temperature (around 900-1000 °C) combustion furnace. The presence of a catalyst, such as tungsten(VI) oxide, ensures complete combustion.

  • Reduction and Separation: The resulting gas mixture is passed through a reduction tube containing copper to convert nitrogen oxides to N₂. The gases (CO₂, H₂O, N₂, and SO₂) are then separated using a chromatographic column.

  • Detection: The separated gases are detected by a thermal conductivity detector (TCD), which measures the change in thermal conductivity of the carrier gas (typically helium) as each analyte gas passes through.

  • Data Analysis: The instrument's software calculates the percentage of each element based on the detector's response and the sample weight.

Data Presentation and Interpretation
ElementTheoretical %Experimental % (Batch 1)Deviation %
C63.0162.89-0.12
H3.303.35+0.05
N9.189.11-0.07
S7.017.05+0.04

The experimental results for Batch 1 fall well within the acceptable ±0.4% deviation, providing strong evidence for the compound's elemental composition and, by extension, its purity.

Section 2: High-Resolution Mass Spectrometry (HRMS) - Unambiguous Molecular Formula Confirmation

High-Resolution Mass Spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with exceptional accuracy and precision.[11][12] Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS can determine the exact mass of a molecule to several decimal places.[13][14] This high mass accuracy allows for the unambiguous determination of a compound's molecular formula.[12][15]

The Causality Behind Experimental Choices in HRMS

The core principle of HRMS lies in its ability to distinguish between ions with very similar nominal masses by measuring their exact masses.[11][13] This is possible because the masses of individual isotopes are not integers (except for ¹²C, which is defined as 12.000000 amu).[15] For 3,7-Bis(4-nitrophenyl)-10H-phenothiazine, the theoretical exact mass of the molecular ion [M]⁺ is 457.0838. HRMS instruments, such as Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, can measure this with an accuracy of less than 5 parts per million (ppm), providing a high degree of confidence in the assigned molecular formula.[12]

Experimental Protocol: HRMS Analysis
  • Sample Preparation: A dilute solution of the 3,7-Bis(4-nitrophenyl)-10H-phenothiazine sample is prepared in a suitable solvent, such as acetonitrile or methanol.

  • Ionization: The sample solution is introduced into the mass spectrometer, where it is ionized. Electrospray ionization (ESI) is a common and gentle ionization technique for this type of molecule.

  • Mass Analysis: The ions are guided into the mass analyzer, where they are separated based on their m/z ratio. The high resolving power of the analyzer allows for the separation of ions with very small mass differences.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

  • Data Analysis: The exact mass of the molecular ion is determined from the mass spectrum and compared to the theoretical exact mass calculated for the proposed molecular formula. The mass accuracy is typically expressed in parts per million (ppm).

Data Presentation and Interpretation
ParameterTheoretical ValueExperimental Value (Batch 1)Mass Accuracy (ppm)
Molecular Formula C₂₄H₁₅N₃O₄SC₂₄H₁₅N₃O₄S
Exact Mass [M+H]⁺ 458.0913458.0909-0.87

The observed mass accuracy of -0.87 ppm is well within the acceptable limit of <5 ppm, confirming the molecular formula of the synthesized compound with a high degree of certainty.

Section 3: A Comparative Analysis and Complementary Nature

While both elemental analysis and HRMS provide crucial information for compound validation, they assess different aspects of purity and identity.

FeatureElemental Analysis (EA)High-Resolution Mass Spectrometry (HRMS)
Primary Information Elemental composition (%C, H, N, S)Exact mass and molecular formula
Purity Assessment Bulk purity based on elemental ratiosConfirms the presence of the target molecule; can indicate impurities with different molecular formulas
Sensitivity Milligram quantitiesMicrogram to nanogram quantities
Throughput Relatively lowHigh
Limitations Does not distinguish between isomers; less sensitive to non-elemental impuritiesDoes not provide quantitative information about bulk purity; may not detect isomeric impurities

The two techniques are highly complementary. Elemental analysis provides a robust measure of the bulk purity of the sample, ensuring that the relative proportions of the key elements are correct. HRMS, on the other hand, provides an unambiguous confirmation of the molecular formula of the target compound. When used in tandem, they provide a comprehensive and self-validating system for the characterization of new chemical entities.

Visualizing the Workflow: A Self-Validating System

G cluster_synthesis Synthesis & Purification cluster_validation Purity & Identity Validation cluster_decision Conclusion Synthesis Synthesis of 3,7-Bis(4-nitrophenyl) -10H-phenothiazine Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification EA Elemental Analysis (EA) (Bulk Purity) Purification->EA Sample HRMS High-Resolution Mass Spec (HRMS) (Molecular Formula) Purification->HRMS Sample Conclusion Compound Purity & Identity Confirmed EA->Conclusion HRMS->Conclusion

Caption: Workflow for the validation of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine purity.

Section 4: Alternative and Supportive Analytical Techniques

While EA and HRMS are primary methods, other techniques can provide valuable supporting data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and can also be used to assess purity by identifying signals from impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating mixtures and can be used to determine the purity of a compound by quantifying the area of the main peak relative to impurity peaks.[16][17][18]

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule, which can help to confirm its identity.

The choice of analytical methods will ultimately depend on the specific requirements of the research and the regulatory context. However, for the definitive validation of a novel compound like 3,7-Bis(4-nitrophenyl)-10H-phenothiazine, the combination of elemental analysis and high-resolution mass spectrometry provides an exceptionally robust and reliable approach.

Conclusion

The rigorous validation of newly synthesized compounds is a non-negotiable aspect of chemical and pharmaceutical research. For 3,7-Bis(4-nitrophenyl)-10H-phenothiazine, both elemental analysis and high-resolution mass spectrometry serve as indispensable tools. Elemental analysis provides a fundamental measure of bulk purity, while HRMS offers an unequivocal confirmation of the molecular formula. By understanding the principles, methodologies, and complementary nature of these techniques, researchers can ensure the integrity of their findings and accelerate the development of novel therapeutic agents.

References

  • What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas?. (n.d.). Google Cloud.
  • 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. (2014, August 18). Chemistry LibreTexts. Retrieved March 27, 2026, from [Link]

  • High-Resolution Mass Spectrometry - Organic Chemistry. (2025, August 15). Fiveable. Retrieved March 27, 2026, from [Link]

  • A Look at Elemental Analysis for Organic Compounds. (2021, May 6). AZoM. Retrieved March 27, 2026, from [Link]

  • Elemental analysis. (n.d.). Wikipedia. Retrieved March 27, 2026, from [Link]

  • High Resolution Mass Spectrometry (Edexcel International A Level (IAL) Chemistry): Revision Note. (2025, January 8). Save My Exams. Retrieved March 27, 2026, from [Link]

  • CHNS Analyzer: Principles and Applications. (n.d.). Scribd. Retrieved March 27, 2026, from [Link]

  • An International Study Evaluating Elemental Analysis. (n.d.). ACS Publications. Retrieved March 27, 2026, from [Link]

  • Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future. (2024, November 15). Contract Laboratory. Retrieved March 27, 2026, from [Link]

  • Validation of Analytical Methods: A Review. (2018, January 19). Gavin Publishers. Retrieved March 27, 2026, from [Link]

  • 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. (2020, May 30). Chemistry LibreTexts. Retrieved March 27, 2026, from [Link]

  • Live qualification/validation of purity methods for protein products. (n.d.). Purdue University. Retrieved March 27, 2026, from [Link]

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  • Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. (2021, January 29). Wiley Online Library. Retrieved March 27, 2026, from [Link]

  • A Comprehensive Review of the Synthesis, Characterization, and Antioxidant Potential of Phenothiazine Derivatives. (2024, December 31). Bentham Science. Retrieved March 27, 2026, from [Link]

  • An International Study Evaluating Elemental Analysis. (2022, June 23). ACS Central Science. Retrieved March 27, 2026, from [Link]

  • Chapter 6 Elemental Analysis and Biological Characterization. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Applications of High-Resolution Mass Spectrometry in Drug Discovery and Development. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

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  • Methods of purification of organic compounds. (2019, October 16). BYJU'S. Retrieved March 27, 2026, from [Link]

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  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. (n.d.). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

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  • Identification of Phenothiazine Derivatives and Analogs by X-Ray Diffraction. I. Examination of Pure Compounds. (2020, February 10). Journal of AOAC INTERNATIONAL. Retrieved March 27, 2026, from [Link]

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Validation

A Senior Application Scientist's Guide to FTIR Spectral Analysis: Monitoring the Transformation of a Dinitrophenothiazine Derivative

This guide provides an in-depth comparison of the Fourier-Transform Infrared (FTIR) spectra of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine and its chemically reduced counterpart, 3,7-Bis(4-aminophenyl)-10H-phenothiazine. We...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of the Fourier-Transform Infrared (FTIR) spectra of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine and its chemically reduced counterpart, 3,7-Bis(4-aminophenyl)-10H-phenothiazine. We will explore the theoretical basis for the expected spectral changes, present a detailed experimental workflow for the reduction and subsequent analysis, and provide the key diagnostic peaks that confirm the successful conversion of the nitro functional groups into primary amines. This document is intended for researchers and professionals in drug development and materials science who utilize chemical synthesis and require robust analytical methods for reaction monitoring and product verification.

The Chemical Transformation: From Electron-Withdrawing to Electron-Donating

The conversion of aromatic nitro compounds to their corresponding amines is a fundamental transformation in organic synthesis. In the context of phenothiazine chemistry, this reduction is particularly significant. The parent molecule, 3,7-Bis(4-nitrophenyl)-10H-phenothiazine, is characterized by the presence of two strongly electron-withdrawing nitro (-NO₂) groups. The reduction process converts these into electron-donating primary amine (-NH₂) groups, drastically altering the molecule's electronic properties, potential for hydrogen bonding, and subsequent reactivity. This change is foundational for the synthesis of dyes, redox-active materials, and pharmacologically active compounds.

FTIR spectroscopy is an exceptionally powerful and accessible tool for monitoring this specific transformation. The technique probes the vibrational frequencies of chemical bonds within a molecule. The conversion of a nitro group to an amine group results in a dramatic and unambiguous change in the FTIR spectrum, primarily through the disappearance of strong N-O stretching bands and the appearance of characteristic N-H stretching and bending vibrations.

Caption: Chemical structures of the starting material and its reduced amine product.

Part 1: FTIR Spectral Profile of the Starting Material

The spectrum of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine is dominated by the vibrational modes of the nitro groups, the aromatic rings, and the secondary amine of the central phenothiazine core.

Key Diagnostic Vibrations:

  • Nitro Group (NO₂): The most prominent features in the spectrum are the two strong absorption bands arising from the N-O bonds.[1] Their high intensity is due to the large change in dipole moment during vibration.[1]

    • Asymmetric Stretch (ν_as): A very strong band typically found between 1550-1475 cm⁻¹ for aromatic nitro compounds.[1][2]

    • Symmetric Stretch (ν_s): Another strong band appearing in the 1360-1290 cm⁻¹ range.[1][2]

  • Phenothiazine Core N-H Stretch: A single, sharp to medium peak is expected in the 3400-3300 cm⁻¹ region, characteristic of a secondary amine.

  • Aromatic C-H Stretch: These appear as a group of weaker bands just above 3000 cm⁻¹, typically around 3100-3000 cm⁻¹ .[3]

  • Aromatic C=C Ring Stretch: Multiple sharp bands of variable intensity are expected in the 1600-1450 cm⁻¹ region, which can sometimes overlap with the strong nitro absorptions.[4]

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity
Nitro (Ar-NO₂) ** Asymmetric N-O Stretch 1550 - 1475 Strong
Nitro (Ar-NO₂) **Symmetric N-O Stretch 1360 - 1290 Strong
Secondary Amine (N-H)N-H Stretch3400 - 3300Medium, Sharp
Aromatic C-HC-H Stretch3100 - 3000Weak to Medium
Aromatic C=CRing Stretch1600 - 1450Medium to Strong
C-NC-N Stretch~890 - 835Medium

Part 2: Experimental Workflow - Reduction and Sample Preparation

The reduction of aromatic nitro groups is a standard procedure. One of the most reliable methods, particularly for substrates containing other functional groups, is the use of tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl). This method is effective and proceeds under relatively mild conditions. The successful synthesis of 3,7-diamino-10H-phenothiazine from the dinitro precursor has been documented in the literature, validating this chemical pathway.[5]

G cluster_0 Chemical Reduction cluster_1 FTIR Sample Preparation (KBr Pellet) A Dissolve Dinitro Compound in Ethanol/HCl B Add SnCl₂·2H₂O (Stannous Chloride) A->B C Reflux Reaction Mixture (e.g., 2-4 hours) B->C D Neutralize with Base (e.g., NaOH or NaHCO₃) C->D E Extract Product with Organic Solvent D->E F Dry and Evaporate Solvent E->F G Grind ~1-2 mg of Dry Product F->G Transfer Purified Product H Mix with ~100-200 mg of Dry KBr Powder G->H I Press Mixture in a Die (High Pressure) H->I J Obtain Translucent Pellet I->J K Place Pellet in Spectrometer Holder J->K L L K->L Acquire Spectrum

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine

For Researchers, Scientists, and Drug Development Professionals This document provides essential, immediate safety and logistical information for the proper disposal of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine. As a Seni...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides essential, immediate safety and logistical information for the proper disposal of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and compliance in your laboratory. The procedures outlined are based on the known hazards of the compound's core structures: phenothiazine and nitroaromatic compounds.

Hazard Assessment: Understanding the Risk

  • Phenothiazine Core: The phenothiazine scaffold is known to be bioactive.[1] Derivatives can be harmful if swallowed, cause skin irritation, and are very toxic to aquatic life with long-lasting effects.[2][3][4] Prolonged or repeated exposure may cause damage to organs.[3]

  • Nitroaromatic Substituents: Nitroaromatic compounds are classified as hazardous waste and should never be disposed of down the drain.[5] Many compounds in this class are toxic and harmful to the environment.[6]

Therefore, 3,7-Bis(4-nitrophenyl)-10H-phenothiazine must be handled as a hazardous substance with potential for toxicity, skin irritation, and significant environmental harm.

Table 1: Inferred Hazard Profile of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine

Hazard ClassificationDescriptionRationale
Acute Toxicity (Oral) Potentially harmful if swallowed.Based on the toxicity profile of phenothiazine.[4]
Skin Irritation May cause skin irritation.A known hazard of phenothiazine and its derivatives.[3][7]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.A significant hazard associated with phenothiazine.[2][3]
Environmental Hazard Considered hazardous waste.Based on the classification of nitroaromatic compounds.[5]

Pre-Disposal Operations: Ensuring a Safe Workflow

Proper handling and personal protective equipment (PPE) are paramount to mitigating risks during the disposal process.

Personal Protective Equipment (PPE)

Before handling 3,7-Bis(4-nitrophenyl)-10H-phenothiazine for disposal, the following PPE is mandatory:

  • Chemical-Impermeable Gloves: To prevent skin contact.[8]

  • Safety Goggles or Face Shield: To protect the eyes from potential splashes.[8]

  • Laboratory Coat: To prevent contamination of personal clothing.[8]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[8]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Clear the immediate area and ensure adequate ventilation.

  • Contain the Spill: Use appropriate absorbent materials to contain the spill. Avoid raising dust.

  • Collect the Waste: Carefully sweep or scoop the spilled material and absorbent into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., acetone, ethanol), collecting the cleaning materials as hazardous waste.

  • Report the Spill: Inform your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Protocol

The recommended disposal method for 3,7-Bis(4-nitrophenyl)-10H-phenothiazine is through a licensed chemical waste disposal service.[8] High-temperature incineration is a common and effective method for destroying toxic organic compounds.[6]

Waste Segregation and Collection
  • Dedicated Waste Container: Collect all waste containing 3,7-Bis(4-nitrophenyl)-10H-phenothiazine, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), in a dedicated and clearly labeled hazardous waste container.

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "3,7-Bis(4-nitrophenyl)-10H-phenothiazine," and any relevant hazard symbols as required by your institution.[8]

  • Avoid Mixing: Do not mix this waste with other waste streams, particularly non-halogenated solvents or aqueous waste, to prevent complications in the disposal process.[6]

Decontamination of Empty Containers

Containers that have held 3,7-Bis(4-nitrophenyl)-10H-phenothiazine must be decontaminated before being discarded:

  • Triple-Rinse: Rinse the empty container three times with a suitable solvent such as acetone or ethanol.[8]

  • Collect Rinsate: The solvent rinsate must be collected and disposed of as hazardous waste in the designated container.[8]

Storage and Final Disposal
  • Secure Storage: Keep the sealed hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[8]

  • Contact EHS: Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department.[5][6][8]

  • Professional Disposal: The EHS department will coordinate the pickup and disposal by a licensed hazardous waste contractor, who will likely use high-temperature incineration for final destruction.[6][8]

Disposal Workflow Diagram

The following diagram outlines the decision-making process and procedural flow for the safe disposal of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine.

DisposalWorkflow Disposal Workflow for 3,7-Bis(4-nitrophenyl)-10H-phenothiazine cluster_prep Preparation cluster_collection Waste Collection cluster_storage_disposal Storage & Disposal A Assess Hazards (Phenothiazine & Nitroaromatic) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Solid Waste & Contaminated Materials B->C D Triple-Rinse Empty Containers B->D F Use Labeled, Dedicated Hazardous Waste Container C->F E Collect Rinsate as Hazardous Waste D->E E->F G Store in Secure, Ventilated Area F->G H Contact EHS for Pickup G->H I Disposal by Licensed Contractor (e.g., Incineration) H->I

Caption: Disposal workflow for 3,7-Bis(4-nitrophenyl)-10H-phenothiazine.

References

  • Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals. Benchchem.
  • Proper Disposal Procedures for Phenothiazine, 10-acetyl-, 5-oxide. Benchchem.
  • Technical Support Center: Safe Handling and Storage of Nitro Compounds. Benchchem.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • Safety Data Sheet Phenothiazine Revision 4, Date 03 Mar 2022. Redox.
  • 3,7-Dibromo-10H-phenothiazine - SAFETY DATA SHEET. Ossila.
  • PHENOTHIAZINE CAS NO 92-84-2 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
  • Phenothiazine - Wikipedia. Wikipedia. Available at: [Link]

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Handling

Personal protective equipment for handling 3,7-Bis(4-nitrophenyl)-10H-phenothiazine

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical extension of chemical mechanism. Handling complex organic intermediates like 3,7-Bis(4-nitrophenyl)-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical extension of chemical mechanism. Handling complex organic intermediates like 3,7-Bis(4-nitrophenyl)-10H-phenothiazine (CAS: 1620912-35-7) requires an operational strategy grounded in the molecule's specific physicochemical properties.

This compound is a highly conjugated, electron-deficient molecule widely utilized as a structural linker in the synthesis of Nitro Covalent Organic Frameworks (COFs) and advanced optoelectronic materials[1]. To handle it safely and effectively, we must first understand the mechanistic toxicology of its functional groups, which dictates our choice of Personal Protective Equipment (PPE) and operational workflows.

Mechanistic Toxicology & Hazard Profile

The hazard profile of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine is driven by two distinct structural moieties, each requiring specific mitigation strategies:

  • The Phenothiazine Core (Phototoxicity): Phenothiazine derivatives are potent photosensitizers. The extended π -conjugation absorbs UV and visible light. If the powder contacts the skin or eyes and is subsequently exposed to ambient light, it can undergo photo-oxidation. This generates reactive oxygen species (ROS) and radical cations that cause severe oxidative stress to epidermal cells, leading to erythema or ocular keratitis (abnormal visual intolerance to light)[2].

  • The Nitroaromatic Groups (Metabolic Activation): The nitro (-NO 2​ ) moieties are highly polar and possess strong electron affinity[1]. In biological systems, nitroaromatics are susceptible to enzymatic reduction by nitroreductases, forming reactive nitroso and hydroxylamine intermediates. These electrophilic species can covalently bind to cellular macromolecules, presenting risks of skin sensitization, systemic toxicity, and potential mutagenicity[3]. Furthermore, nitroaromatics pose thermal stability risks and can decompose violently if exposed to strong oxidizing conditions[4].

Mandatory PPE Matrix

Based on the mechanistic hazards outlined above, standard laboratory PPE is insufficient. The following matrix details the quantitative specifications and causal justifications for the required protective equipment[2][5].

PPE CategorySpecification & StandardPerformance MetricMechanistic Justification
Hand Protection Nitrile (≥0.11 mm thickness) or NeopreneBreakthrough time >480 min (for solids)Standard latex is highly permeable to organic nitro compounds. Nitrile provides a robust barrier against dermal absorption and subsequent metabolic activation.
Respiratory P3 / N95 Particulate RespiratorFiltration efficiency ≥99.95%Prevents inhalation of aerosolized micro-particles, mitigating the systemic blood and liver toxicity associated with prolonged phenothiazine exposure.
Eye Protection Tight-fitting Safety GogglesANSI Z87.1 / EN 166 compliantProtects against corneal photosensitization (keratitis) caused by phenothiazine dust settling on the ocular mucosa.
Body Protection Flame-retardant, Anti-static Lab CoatSurface resistivity <10 9 Ω Minimizes static charge accumulation, preventing the spontaneous aerosolization of the highly polar nitroaromatic powder during transfer.

Operational Workflow Visualization

The following diagram maps the self-validating logic of our handling procedure, ensuring that every hazard is neutralized before progressing to the next step.

Workflow N1 1. Hazard Assessment & Environmental Control N2 2. PPE Donning (Nitrile, P3 Respirator) N1->N2 N3 3. Static-Free Weighing (Closed-Vessel Transfer) N2->N3 N4 4. Chemical Synthesis (Nitro COF Assembly) N3->N4 N5 5. Decontamination (Solvent Wash & Soap) N4->N5 N6 6. Waste Segregation (Thermal Hazard Prevention) N4->N6

Operational workflow for the safe handling and disposal of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine.

Step-by-Step Methodologies

To guarantee a self-validating system, each protocol includes integrated verification steps to confirm that the safety measures are actively working.

Protocol A: Anti-Static Weighing and Transfer

Because nitroaromatics are highly polar, the powder is extremely prone to electrostatic repulsion, which can cause sudden aerosolization and inhalation exposure.

  • Environmental Verification: Verify that the fume hood face velocity is calibrated between 0.4 and 0.6 m/s. Causality: Flow rates above 0.6 m/s will create turbulence, dispersing the fine powder into the laboratory environment.

  • Static Dissipation: Pass an ionizing bar or anti-static gun over the analytical balance, stainless-steel spatulas, and receiving vials.

  • Vessel Selection: Tare a sealable amber glass vial . Causality: Amber glass blocks the UV/visible wavelengths responsible for the photo-oxidation of the phenothiazine core, preserving reagent integrity and preventing the formation of reactive radical species[2].

  • Closed-Vessel Transfer: Carefully transfer the solid into the vial and seal it before removing it from the balance enclosure. Never transport open weighing boats across the laboratory.

  • Solvent Wetting (Optional but Recommended): If compatible with your synthetic route (e.g., dissolving in DMF or DMSO for COF synthesis), inject the solvent directly into the sealed vial via a septum to completely suppress dust generation prior to reactor transfer.

Protocol B: Decontamination and Disposal Plan

Nitroaromatics require strict waste segregation to prevent exothermic decomposition reactions[4].

  • Surface Decontamination: Wipe down the balance, spatulas, and hood surfaces with a lint-free cloth dampened with ethanol (to dissolve the organic residue), followed immediately by a secondary wipe with soapy water (to physically lift and encapsulate the dissolved particles).

  • Liquid Waste Segregation: Collect all organic filtrates containing unreacted 3,7-Bis(4-nitrophenyl)-10H-phenothiazine into a designated "Halogenated/Non-Halogenated Organic Waste" carboy. Critical: Never mix nitroaromatic waste with strong oxidizing agents (e.g., concentrated nitric acid or peroxides), as this can trigger violent thermal decomposition[4].

  • Solid Waste Containment: Dispose of all contaminated gloves, wipes, and filter papers in a sealed, double-bagged biohazard-style container clearly labeled: "Toxic Organic Solid Waste - Contains Nitroaromatics and Phenothiazine Derivatives".

  • Personal Decontamination: Remove gloves using the pinch-and-pull technique to avoid skin contact with the exterior. Wash hands and forearms thoroughly with cold water and soap. Causality: Cold water is preferred initially as it keeps skin pores closed, preventing the dermal absorption of any microscopic dust particles that may have bypassed the PPE.

References

  • Redox. "Safety Data Sheet: Phenothiazine (Revision 4)." Redox, [Link]

  • ACS Publications. "Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids." Organic Process Research & Development, [Link]

Sources

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